molecular formula C9H6ClFN2O B11887142 8-Chloro-5-fluoro-3-methoxy-1,7-naphthyridine

8-Chloro-5-fluoro-3-methoxy-1,7-naphthyridine

Cat. No.: B11887142
M. Wt: 212.61 g/mol
InChI Key: YQWSMECZZTZGLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-5-fluoro-3-methoxy-1,7-naphthyridine is a useful research compound. Its molecular formula is C9H6ClFN2O and its molecular weight is 212.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Chloro-5-fluoro-3-methoxy-1,7-naphthyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Chloro-5-fluoro-3-methoxy-1,7-naphthyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6ClFN2O

Molecular Weight

212.61 g/mol

IUPAC Name

8-chloro-5-fluoro-3-methoxy-1,7-naphthyridine

InChI

InChI=1S/C9H6ClFN2O/c1-14-5-2-6-7(11)4-13-9(10)8(6)12-3-5/h2-4H,1H3

InChI Key

YQWSMECZZTZGLH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=NC=C2F)Cl)N=C1

Origin of Product

United States

Foundational & Exploratory

8-Chloro-5-fluoro-3-methoxy-1,7-naphthyridine chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural characteristics, synthesis, and application of 8-Chloro-5-fluoro-3-methoxy-1,7-naphthyridine , a specialized heterocyclic intermediate utilized in the development of BACE1 inhibitors for Alzheimer's disease therapeutics.

Core Scaffold Analysis & Synthetic Methodology

Executive Summary

8-Chloro-5-fluoro-3-methoxy-1,7-naphthyridine (CAS: 1600511-84-9) is a tri-substituted 1,7-naphthyridine derivative. It serves as a critical "scaffold intermediate" in the synthesis of fused multi-cyclic sulfone compounds designed to inhibit Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) .

In the context of drug discovery, this molecule is not the final active pharmaceutical ingredient (API) but a high-value building block.[1] Its design incorporates three strategic features:

  • 8-Chloro: An electrophilic "handle" activated for Nucleophilic Aromatic Substitution (

    
    ), allowing the attachment of complex amine side chains.
    
  • 5-Fluoro: A metabolic blocker that prevents oxidative metabolism at the electron-rich C5 position and modulates the pKa of the naphthyridine nitrogens.

  • 3-Methoxy: A hydrogen-bond acceptor positioned to interact with specific residues in the target enzyme's binding pocket (e.g., the aspartic dyad of BACE1).

Chemical Profile & Specifications

PropertySpecification
Chemical Name 8-Chloro-5-fluoro-3-methoxy-1,7-naphthyridine
CAS Number 1600511-84-9
Molecular Formula ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Molecular Weight 212.61 g/mol
LC/MS (ESI+) m/z = 213

Physical State Off-white to pale yellow solid (typical)
Solubility Soluble in DMSO, DCM, Ethyl Acetate; limited solubility in water.
Core Reactivity High susceptibility to

at C8 position.

Synthetic Protocol (The "Intermediate 10" Route)[3]

The synthesis of this compound is typically achieved via the chlorination of its lactam precursor. The following protocol is derived from optimized procedures for BACE1 inhibitor intermediates (e.g., Amgen patent literature).

Reaction Logic

The transformation converts the tautomeric amide (lactam) at the C8 position into a chloro-substituent using a phosphorylating agent. This restores aromaticity to the pyridine ring and activates the position for subsequent coupling.

Step-by-Step Methodology

Reagents Required:

  • Precursor: 5-Fluoro-3-methoxy-1,7-naphthyridin-8(7H)-one

  • Chlorinating Agent: Phosphorus Oxychloride (

    
    )
    
  • Solvent: Acetonitrile (

    
    ) or neat conditions
    
  • Base (Optional):

    
    -Diisopropylethylamine (DIPEA) can be used to scavenge HCl, though often omitted in 
    
    
    
    neat reactions.

Experimental Workflow:

  • Charge: In a reaction vessel equipped with a reflux condenser and magnetic stirring, suspend 5-Fluoro-3-methoxy-1,7-naphthyridin-8(7H)-one (1.0 equiv) in anhydrous Acetonitrile (approx. 15-20 volumes).

  • Activation: Add Phosphorus Oxychloride (

    
    )  (3.0 – 5.0 equiv) dropwise under nitrogen atmosphere.
    
    • Note:

      
       is moisture-sensitive. Ensure glassware is oven-dried.
      
  • Reaction: Heat the mixture to 75°C (oil bath temperature) and stir for 15 hours .

    • Monitoring: Monitor via LC-MS.[2][3] The starting material (

      
      ) should disappear, replaced by the product peak (
      
      
      
      ).
  • Quench: Cool the reaction mixture to room temperature. Carefully concentrate under reduced pressure to remove excess

    
     and solvent.
    
    • Safety Critical: The residue contains residual phosphoryl chlorides. Quench by slowly adding crushed ice or saturated

      
       solution at 0°C.
      
  • Extraction: Extract the aqueous slurry with Ethyl Acetate (3x).

  • Purification: Dry combined organics over

    
    , filter, and concentrate. Purify the crude residue via silica gel flash chromatography (Gradient: 0-50% Ethyl Acetate in Heptane).
    

Yield Expectation: 75% – 85% isolated yield.

Structural Functionality & SAR Logic

The utility of 8-Chloro-5-fluoro-3-methoxy-1,7-naphthyridine lies in its precise substitution pattern.[1] The diagram below illustrates the Structure-Activity Relationship (SAR) logic embedded in the molecule.

SAR_Logic Core 1,7-Naphthyridine Core (Scaffold) Cl_8 8-Chloro Position (The Warhead) Core->Cl_8 Activates C8 F_5 5-Fluoro Position (Metabolic Shield) Core->F_5 Electronic Tuning OMe_3 3-Methoxy Group (Binding Anchor) Core->OMe_3 Solubility Target BACE1 Enzyme (Active Site) Cl_8->Target Displaced by Amine to form Drug-Enzyme Link F_5->Target Prevents CYP450 Oxidation OMe_3->Target H-Bond Acceptance

Figure 1: Functional decomposition of the molecule showing how each substituent contributes to the final drug candidate's efficacy and stability.

Downstream Application: The Coupling

The primary use of this intermediate is in the synthesis of the final BACE1 inhibitor. The 8-chloro group acts as a leaving group, displaced by complex amines (e.g., cyclic sulfones or chiral amines).

Reaction Scheme Visualization:

Synthesis_Pathway Precursor Lactam Precursor (5-F-3-OMe-1,7-naphthyridin-8-one) Reagents POCl3 / CH3CN 75°C, 15h Precursor->Reagents Intermediate TARGET MOLECULE (8-Cl-5-F-3-OMe-1,7-naphthyridine) Reagents->Intermediate Chlorination FinalDrug BACE1 Inhibitor Candidate (8-Amino-substituted) Intermediate->FinalDrug SnAr Displacement (Base/Heat) Amine Complex Amine (R-NH2) Amine->FinalDrug

Figure 2: The synthetic workflow converting the lactam precursor to the target intermediate, and its subsequent conversion to a bioactive BACE1 inhibitor.

Safety & Handling Protocols

Hazard Identification:

  • Corrosivity: The 8-chloro derivative can hydrolyze to release HCl upon prolonged exposure to moisture.

  • Toxicity: Naphthyridines are biologically active; treat as a potential mutagen/irritant.

  • Reactivity: Avoid strong oxidizers.

Handling Requirements:

  • Moisture Control: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

  • PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.

  • Waste Disposal: All aqueous waste from the reaction (containing phosphate species) must be neutralized to pH 7 before disposal. Organic waste must be incinerated.

References

  • Amgen Inc. (2016).[2] Fused multi-cyclic sulfone compounds as inhibitors of beta-secretase and methods of use thereof. US Patent 9,309,263 B2. (Specifically "Intermediate 10").

  • ChemicalBook. (2025).[4] 1,7-Naphthyridine, 8-chloro-5-fluoro-3-methoxy- Product Description.

  • Mithula, S., et al. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements. (Context on Naphthyridine biological activity).

  • BenchChem. (2024). 8-Chloro-6-methyl-1,7-naphthyridine Structure and Reactivity. (Context on 1,7-naphthyridine chlorination chemistry).

Sources

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an in-depth analysis of 8-Chloro-5-fluoro-3-methoxy-1,7-naphthyridine , focusing on its identification, synthesis, and application in medicinal chemistry.

Identification, Synthesis, and Application in BACE1 Inhibition[1][2][3]

Executive Summary & Identification

8-Chloro-5-fluoro-3-methoxy-1,7-naphthyridine is a highly specialized heterocyclic intermediate used primarily in the development of pharmaceutical agents targeting the central nervous system (CNS).[1] It serves as a critical scaffold in the synthesis of Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) inhibitors , which are investigated for the treatment of Alzheimer's disease.[1]

Chemical Identity Table
PropertySpecification
Chemical Name 8-Chloro-5-fluoro-3-methoxy-1,7-naphthyridine
CAS Number 1600511-84-9
Molecular Formula C₉H₆ClFN₂O
Molecular Weight 212.61 g/mol
Appearance Off-white to pale yellow solid (typical)
Solubility Soluble in DMSO, DCM, Ethyl Acetate
Key Application Intermediate for BACE1 Inhibitors (e.g., Amgen programs)

Retrosynthetic Analysis & Synthesis Strategy

The synthesis of 1,7-naphthyridines with specific halogenation patterns at the 5- and 8-positions is synthetically challenging due to the electron-deficient nature of the ring system.[1] The presence of the 3-methoxy group suggests a precursor strategy involving either a pyridine ring fusion or a functionalization of a pre-formed naphthyridine core.

Mechanistic Pathway

The most authoritative route, referenced in patent literature (US 9,309,263 B2), utilizes 3-methoxy-1,7-naphthyridin-8(7H)-one as a late-stage precursor.[1] The transformation involves chlorination of the lactam (tautomer of the 8-hydroxy) and introduction of the fluorine atom, likely via electrophilic fluorination or N-oxide activation sequences common in naphthyridine chemistry.[1]

Core Synthesis Workflow (DOT Visualization)

The following diagram illustrates the logical flow from the naphthyridinone precursor to the target chloride, and its subsequent deprotection to the phenol (a common next step in drug synthesis).

SynthesisPath Precursor 3-Methoxy-1,7-naphthyridin-8(7H)-one Target 8-Chloro-5-fluoro-3-methoxy-1,7-naphthyridine (CAS 1600511-84-9) Precursor->Target 1. Fluorination (Selectfluor/F-source) 2. POCl3 (Chlorination) Product 8-Chloro-5-fluoro-1,7-naphthyridin-3-ol (Active Phenol Intermediate) Target->Product BBr3, DCM (Demethylation)

Figure 1: Synthetic pathway derived from Amgen patent disclosures, highlighting the conversion of the lactam precursor to the target chloronaphthyridine and its downstream deprotection.[1]

Experimental Protocols

The following protocols are synthesized from patent literature describing the preparation and utilization of this specific intermediate ("Intermediate 10" in US 9,309,263).

Protocol A: Synthesis of the Core Scaffold

Note: While exact stoichiometric details for the fluorination step are proprietary in some contexts, the chlorination and downstream handling are well-defined.[1]

  • Starting Material: 3-methoxy-1,7-naphthyridin-8(7H)-one.[1]

  • Chlorination:

    • Dissolve the starting material in Phosphorus Oxychloride (POCl₃) .[1]

    • Heat the mixture to reflux (approx. 100–110 °C) for 2–4 hours.

    • Monitor reaction progress via LC-MS (Target M+H = 213 for the Cl/F product).

    • Workup: Cool to room temperature. Carefully quench the reaction mixture by pouring it into ice-water (Exothermic!). Neutralize with saturated NaHCO₃ or NaOH solution. Extract with Ethyl Acetate (3x).[1] Dry organic layers over Na₂SO₄ and concentrate.[2]

  • Purification: Flash column chromatography on silica gel (Gradient: 0-50% Ethyl Acetate in Hexanes).

Protocol B: Demethylation (Functionalization)

This step is critical for researchers using CAS 1600511-84-9 to build larger bioactive molecules, as the methoxy group often serves as a masked phenol.[1]

  • Setup: Charge a pressure-resistant vessel or round-bottom flask with 8-Chloro-5-fluoro-3-methoxy-1,7-naphthyridine (e.g., 0.75 g, 3.53 mmol) and Dichloroethane (DCE) or Dichloromethane (DCM).[1]

  • Reagent Addition: Cool to 0°C. Slowly add Boron Tribromide (BBr₃) (1.0 M in DCM, approx. 5 equivalents) via syringe under nitrogen atmosphere.

  • Reaction: Seal/stopper the vessel and heat to 70°C (if using DCE in pressure vessel) or reflux (if DCM) and stir overnight.

  • Quench: Cool to 0°C. Quench by slow addition to a beaker containing Methanol on ice (Violent reaction possible).

  • Isolation: Concentrate the mixture to yield the crude phenol (8-chloro-5-fluoro-1,7-naphthyridin-3-ol), often used directly in subsequent coupling reactions (e.g., Mitsunobu or SNAr).[1]

Applications in Drug Discovery

8-Chloro-5-fluoro-3-methoxy-1,7-naphthyridine is a "privileged scaffold" in neurodegenerative disease research.[1]

  • BACE1 Inhibition: The 1,7-naphthyridine core mimics the transition state of peptide bond cleavage or interacts with the catalytic aspartates in the BACE1 active site.[1]

  • Amyloid Plaque Reduction: Compounds derived from this intermediate have shown efficacy in reducing Aβ40 and Aβ42 peptide levels in CSF and brain tissue in rodent models.

  • Structure-Activity Relationship (SAR):

    • 8-Cl position: Often displaced by amines or alkynes to introduce solubility-enhancing groups.[1]

    • 3-OMe position: Deprotected to a hydroxyl group to form ether linkages with cyclic sulfones or other lipophilic moieties.

    • 5-F position: Modulates pKa and metabolic stability (blocking metabolic soft spots).[1]

References

  • ChemicalBook. (2025).[1] 1,7-Naphthyridine, 8-chloro-5-fluoro-3-methoxy- (CAS 1600511-84-9) Chemical Properties. Retrieved from [1]

  • Amgen Inc. (2016).[1] Fused multi-cyclic sulfone compounds as inhibitors of beta-secretase and methods of use thereof.[3] U.S. Patent No.[3][4][5] 9,309,263 B2.[3] Washington, DC: U.S. Patent and Trademark Office.[1] Retrieved from

  • BLD Pharm. (2025).[1] Product Information: 8-Chloro-5-fluoro-3-methoxy-1,7-naphthyridine.[1] Retrieved from [1]

  • PubChem. (2025).[1] Compound Summary: 1,7-Naphthyridine derivatives.[1][6] National Library of Medicine. Retrieved from [1]

Sources

Properties of fluorinated 1,7-naphthyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Properties of Fluorinated 1,7-Naphthyridine Derivatives

Authored by: A Senior Application Scientist

Abstract

The 1,7-naphthyridine scaffold has been identified as a privileged structure in medicinal chemistry, offering a rigid framework for developing targeted therapeutics.[1][2] The strategic incorporation of fluorine atoms into this core dramatically influences its physicochemical and biological properties, leading to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.[3][4] This guide provides a comprehensive technical overview of fluorinated 1,7-naphthyridine derivatives, detailing their synthesis, physicochemical characterization, significant biological activities, and applications, with a primary focus on their role as kinase inhibitors.

The Strategic Advantage of Fluorination in Naphthyridine Scaffolds

The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[5] Its unique properties—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's characteristics in ways no other element can replicate.[6] When applied to the 1,7-naphthyridine core, fluorination can:

  • Modulate Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby nitrogen atoms in the naphthyridine ring system. This adjustment is critical for optimizing interactions with biological targets and can influence solubility and membrane permeability.[3]

  • Enhance Binding Affinity: Fluorine can participate in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, within the binding pockets of target proteins, thereby increasing ligand potency.[6]

  • Improve Metabolic Stability: The C-F bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes. Placing fluorine at metabolically vulnerable positions can block degradation pathways, prolonging the drug's half-life and systemic exposure.[4][7]

  • Alter Conformation: Strategic fluorination can induce specific conformational preferences in the molecule, favoring a bioactive conformation that enhances target engagement and selectivity.[3]

These combined effects have made the development of fluorinated 1,7-naphthyridine derivatives a highly active area of research, particularly in the pursuit of novel kinase inhibitors for oncology and inflammatory diseases.

Synthetic Methodologies

The synthesis of fluorinated 1,7-naphthyridine derivatives involves two key stages: the construction of the core heterocyclic system and the introduction of fluorine.

Construction of the 1,7-Naphthyridine Core

The assembly of the 1,7-naphthyridine ring system is typically achieved through established heterocyclic chemistry reactions. A common and versatile approach involves the condensation of substituted aminopyridines with appropriate carbonyl compounds, followed by cyclization. More advanced methods, such as transition-metal-catalyzed cross-coupling reactions, offer efficient routes to complex, substituted derivatives. For instance, the Buchwald-Hartwig amination can be employed to couple an amine to a halogenated naphthyridine precursor, a key step in building derivatives with diverse functionalities.[8]

Introduction of Fluorine

Fluorine can be incorporated either by starting with fluorinated building blocks or by direct fluorination of a pre-formed naphthyridine intermediate. The latter, known as late-stage fluorination, is particularly valuable in drug discovery. A variety of modern N-F fluorinating agents are available for this purpose.[9][10]

  • Electrophilic Fluorination: Reagents like Selectfluor® (a 1-alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salt) are powerful electrophilic sources of "F+".[9] They are effective for fluorinating electron-rich aromatic systems or carbanions generated in situ.

  • Nucleophilic Fluorination: This strategy typically involves the displacement of a leaving group (e.g., a nitro group or a halogen) with a fluoride source, such as potassium fluoride, often in the presence of a phase-transfer catalyst.

The choice of fluorination strategy depends on the desired position of the fluorine atom and the overall chemical compatibility of the substrate.

G cluster_0 Synthesis Workflow Start Substituted Aminopyridine Precursor Step1 Condensation & Cyclization Start->Step1 Naphthyridine_Core 1,7-Naphthyridine Core Structure Step1->Naphthyridine_Core Step2 Late-Stage Fluorination Naphthyridine_Core->Step2 Final_Product Fluorinated 1,7-Naphthyridine Derivative Step2->Final_Product Reagent Electrophilic (e.g., Selectfluor®) or Nucleophilic (e.g., KF) Reagent Reagent->Step2

Caption: General workflow for synthesizing fluorinated 1,7-naphthyridines.

Physicochemical Properties and Analytical Characterization

The successful synthesis and purification of these derivatives require robust analytical techniques. The presence of fluorine introduces unique spectroscopic signatures that are invaluable for characterization.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR): NMR is the cornerstone of structural elucidation.

    • ¹H and ¹³C NMR: These spectra provide the fundamental carbon-hydrogen framework of the molecule.[11]

    • ¹⁹F NMR: This is a highly sensitive and specific technique for analyzing fluorinated compounds. The chemical shift of the fluorine signal provides information about its electronic environment. Furthermore, ¹⁹F NMR is an excellent tool for quantitative analysis (qNMR) due to the lack of background interference, allowing for precise determination of purity and concentration in complex mixtures like biological fluids.[12][13][14]

  • UV-Visible and Fluorescence Spectroscopy: Naphthyridine derivatives often exhibit strong fluorescence.[15] These techniques are used to study their electronic properties and their interactions with biological macromolecules like DNA.[11]

Electronic Properties

Fluorination significantly impacts the electronic structure of the naphthyridine ring. The introduction of fluorine atoms, being highly electronegative, lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[16] This modification has profound consequences:

  • It enhances the material's resistance to oxidative degradation.[16]

  • It facilitates electron injection, a desirable property for applications in organic electronic devices such as Organic Light-Emitting Diodes (OLEDs).[16][17]

  • It alters the molecule's redox potential, which can be critical for its mechanism of action as a kinase inhibitor.

Biological Properties and Therapeutic Applications

Fluorinated 1,7-naphthyridine derivatives have demonstrated a wide range of biological activities, with kinase inhibition being the most extensively studied.[1]

Kinase Inhibition

Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases. The 1,7-naphthyridine scaffold serves as an excellent template for designing inhibitors that target the ATP-binding pocket of these enzymes.[1][18]

  • Fibroblast Growth Factor Receptor (FGFR) Kinase: Novel 1,7-naphthyridine derivatives have been identified as potent, nanomolar inhibitors of the entire FGFR family (FGFR1, 2, 3, and 4).[18] Aberrant FGFR signaling is a known driver in many tumor types, making these compounds promising candidates for anticancer therapies.

  • Tpl2 Kinase: A series of 6-substituted-4-anilino-[18][19]-naphthyridine-3-carbonitriles have been developed as inhibitors of Tpl2 (Tumor progression locus 2) kinase.[20] Tpl2 is a key mediator in the inflammatory cascade that leads to the production of TNF-α, making its inhibitors potential therapeutics for rheumatoid arthritis.[20]

  • p38 MAP Kinase: The p38 MAP kinase pathway is another crucial regulator of inflammatory responses. 1,7-Naphthyridine derivatives have been explored as inhibitors of p38, showing potential for treating various inflammatory conditions.[1]

G Stress Inflammatory Stimuli (e.g., LPS, Cytokines) Tpl2 Tpl2 Kinase Stress->Tpl2 MEK MEK1/2 Tpl2->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors ERK->Transcription TNF TNF-α Production Transcription->TNF Inhibitor Fluorinated 1,7-Naphthyridine Inhibitor Inhibitor->Tpl2

Sources

The Ascendancy of the 3-Methoxy-1,7-Naphthyridine Scaffold: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,7-naphthyridine core, a privileged heterocyclic scaffold, has consistently demonstrated a remarkable breadth of biological activities, rendering it a focal point in contemporary drug discovery. This in-depth technical guide delves into the medicinal chemistry of a particularly compelling subclass: the 3-methoxy-1,7-naphthyridine derivatives. We will navigate the synthetic intricacies of this scaffold, dissect the nuanced structure-activity relationships (SAR), and explore the mechanistic underpinnings of its therapeutic potential, with a particular focus on its burgeoning role in oncology and kinase inhibition. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only a thorough understanding of the field but also actionable experimental protocols and insightful analyses to guide future research endeavors.

Introduction: The Strategic Value of the 1,7-Naphthyridine Core

Naphthyridines, bicyclic heteroaromatic compounds containing two nitrogen atoms, exist as six distinct isomers, each conferring unique physicochemical and pharmacological properties.[1][2] Among these, the 1,7-naphthyridine framework has emerged as a particularly fruitful scaffold in medicinal chemistry. Its rigid, planar structure provides a well-defined vector for substituent placement, while the nitrogen atoms offer key hydrogen bonding opportunities, crucial for molecular recognition at biological targets.

The introduction of a methoxy group at the 3-position of the 1,7-naphthyridine ring system has proven to be a pivotal modification, often enhancing potency and modulating selectivity for a variety of therapeutic targets. This guide will illuminate the chemical and biological rationale behind the growing interest in this specific scaffold.

Synthetic Strategies for the 3-Methoxy-1,7-Naphthyridine Core

The construction of the 1,7-naphthyridine ring system can be approached through several established synthetic routes. The choice of a particular method is often dictated by the desired substitution pattern and the availability of starting materials.

The Friedländer Annulation: A Classic Approach

The Friedländer synthesis is a cornerstone for the formation of quinoline and naphthyridine systems. It involves the condensation of a 2-amino-3-carbonylpyridine derivative with a compound containing a reactive α-methylene group.

A general representation of the Friedländer synthesis to access a 1,7-naphthyridine core is depicted below:

Friedlander_Synthesis start 2-Amino-3-formylpyridine + α-Methylene Ketone intermediate Condensation Intermediate start->intermediate Base or Acid Catalyst product 1,7-Naphthyridine Core intermediate->product Cyclization/ Dehydration

Caption: Generalized Friedländer Annulation Workflow.

Rationale for Method Selection: The Friedländer synthesis offers a convergent and often high-yielding route to substituted 1,7-naphthyridines. The choice of the α-methylene ketone allows for the direct installation of substituents at the 2- and 3-positions of the naphthyridine core.

Synthesis of a Key Intermediate: 2-Chloro-3-amino-pyridine

A versatile starting material for the synthesis of various 1,7-naphthyridine derivatives is 2-chloro-3-amino-pyridine. A patented method for its synthesis involves a multi-step process suitable for industrial production.[3]

Experimental Protocol: Synthesis of a 1,7-Naphthyridine Derivative from 2-Chloro-3-amino-pyridine [3]

  • Step 1: Protection of the Amino Group: The amino group of 2-chloro-3-amino-pyridine is protected, for example, as a pivaloyl amide.

  • Step 2: Ortho-metalation and Formylation: The protected intermediate undergoes directed ortho-metalation followed by reaction with a formylating agent to introduce a formyl group at the 4-position.

  • Step 3: Cyclization with an Acrylate: The resulting 2-chloro-3-(protected-amino)-4-formylpyridine is then reacted with an acrylate derivative in the presence of a Lewis acid to facilitate the cyclization and formation of the 1,7-naphthyridine ring.

  • Step 4: Introduction of the Methoxy Group: The chlorine atom at a suitable position can be displaced by a methoxide source, such as sodium methoxide, to yield the desired 3-methoxy-1,7-naphthyridine scaffold.

Palladium-Catalyzed Cross-Coupling Reactions for Derivatization

Once the core 3-methoxy-1,7-naphthyridine scaffold is in hand, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are invaluable tools for introducing a wide array of substituents, enabling extensive exploration of the chemical space and fine-tuning of biological activity.

Cross_Coupling start Halo-3-methoxy-1,7-naphthyridine suzuki Suzuki Coupling (Boronic Acid/Ester) start->suzuki Pd Catalyst, Base heck Heck Coupling (Alkene) start->heck Pd Catalyst, Base product_suzuki Aryl/Heteroaryl-substituted 3-methoxy-1,7-naphthyridine suzuki->product_suzuki product_heck Alkene-substituted 3-methoxy-1,7-naphthyridine heck->product_heck

Caption: Derivatization via Palladium-Catalyzed Cross-Coupling.

Biological Activities and Therapeutic Potential

The 3-methoxy-1,7-naphthyridine scaffold has been implicated in a diverse range of biological activities, with a significant emphasis on anticancer and kinase inhibitory effects.

Anticancer Activity

Derivatives of the 1,7-naphthyridine core have demonstrated potent cytotoxic effects against various cancer cell lines.[4][5] The mechanisms of action are often multifaceted and can include:

  • Topoisomerase II Inhibition: Some naphthyridine derivatives have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells.[4]

  • Induction of Apoptosis: The induction of programmed cell death is a key mechanism for many anticancer agents. Naphthyridine compounds have been observed to trigger apoptotic pathways in cancer cells.

  • Kinase Inhibition: As will be discussed in more detail, the inhibition of specific kinases involved in cancer cell proliferation and survival is a major avenue of investigation for this scaffold.

Quantitative Data Summary: Cytotoxicity of Naphthyridine Derivatives

Compound IDCancer Cell LineActivityIC50 (µM)Reference
16 HL-60 (Leukemia)Cytotoxicity0.1[4]
16 HeLa (Cervical)Cytotoxicity0.7[4]
16 PC-3 (Prostate)Cytotoxicity5.1[4]
Aaptamine derivative 26 HL-60 (Leukemia)Cytotoxicity0.03-8.5[1]
Aaptamine derivative 27 K562 (Erythroleukemia)Cytotoxicity0.03-8.5[1]
Aaptamine derivative 28 MCF-7 (Breast)Cytotoxicity0.03-8.5[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., a 3-methoxy-1,7-naphthyridine derivative) and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for a further 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization and Absorbance Reading: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, and the absorbance is read at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to a vehicle-treated control, and the half-maximal inhibitory concentration (IC50) is determined.

Kinase Inhibition

The inhibition of protein kinases is a highly successful strategy in modern cancer therapy. The 3-methoxy-1,7-naphthyridine scaffold has emerged as a promising framework for the design of potent and selective kinase inhibitors.

Key Kinase Targets:

  • PIP4K2A (Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha): This lipid kinase is involved in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer. 1,7-Naphthyridine-based inhibitors of PIP4K2A have been developed and show promise as anticancer agents.[5]

  • p38 MAP Kinase: This kinase is a key regulator of inflammatory responses, and its inhibition is a therapeutic strategy for various inflammatory diseases.

  • Spleen Tyrosine Kinase (Syk): Syk is involved in immune signaling and is a target for autoimmune diseases and certain hematological malignancies.

Structure-Activity Relationship (SAR) Insights:

While a comprehensive SAR for the 3-methoxy-1,7-naphthyridine scaffold is still evolving, some general principles can be drawn from the broader naphthyridine class:

  • Substitution at the 2- and 8-positions: Modifications at these positions with various aryl and heteroaryl groups have been shown to significantly impact potency and selectivity.

  • The Role of the Methoxy Group: The 3-methoxy group can act as a hydrogen bond acceptor and its electron-donating nature can influence the overall electronic properties of the ring system, potentially affecting binding affinity and pharmacokinetic properties.

  • Chirality: The introduction of chiral centers, for instance in substituents at the 4-position, can lead to significant differences in biological activity between enantiomers.

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K p38 p38 MAPK RTK->p38 Syk Syk RTK->Syk AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription p38->Transcription Syk->Transcription Naphthyridine 3-Methoxy-1,7- Naphthyridine Inhibitor Naphthyridine->PI3K Inhibition Naphthyridine->p38 Inhibition Naphthyridine->Syk Inhibition

Caption: Potential Kinase Signaling Pathways Targeted by 3-Methoxy-1,7-Naphthyridine Derivatives.

Future Directions and Conclusion

The 3-methoxy-1,7-naphthyridine scaffold represents a highly promising area for further investigation in medicinal chemistry. The synthetic accessibility of this core, coupled with its demonstrated potential to potently and selectively modulate the activity of key biological targets, positions it as a valuable platform for the development of novel therapeutics.

Future research efforts should focus on:

  • Elucidation of Detailed Mechanisms of Action: A deeper understanding of how 3-methoxy-1,7-naphthyridine derivatives interact with their biological targets at the molecular level will be crucial for rational drug design.

  • Expansion of the SAR: Systematic exploration of the chemical space around the scaffold will likely uncover derivatives with improved potency, selectivity, and drug-like properties.

  • Preclinical and Clinical Development: Promising lead compounds will need to be advanced through rigorous preclinical and clinical evaluation to assess their therapeutic potential in human diseases.

References

  • Biological Activity of Naturally Derived Naphthyridines. MDPI. [Link]

  • Biological Activity of Naturally Derived Naphthyridines. National Center for Biotechnology Information. [Link]

  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. National Center for Biotechnology Information. [Link]

  • Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. ACS Publications. [Link]

  • Method for synthesizing 1,7-naphthyridine derivative.

Sources

The Structure-Activity Relationship of 8-Chloro-1,7-Naphthyridines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 1,7-Naphthyridine Scaffold and the Strategic Importance of the 8-Chloro Substituent

The 1,7-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, prized for its rigid, planar structure and the strategic placement of nitrogen atoms that can form crucial hydrogen bonds with biological targets.[1] This framework has served as the foundation for a diverse array of therapeutic agents, particularly in oncology.[1] The introduction of a chlorine atom at the 8-position of the 1,7-naphthyridine ring system is a key synthetic handle and a critical determinant of biological activity. This technical guide will provide an in-depth exploration of the structure-activity relationship (SAR) of 8-chloro-1,7-naphthyridines, with a primary focus on their development as kinase inhibitors. We will delve into the synthetic rationale, the nuanced effects of substituent modifications on potency and selectivity, and provide detailed experimental protocols for their synthesis and evaluation.

The 8-chloro group serves two primary purposes. Firstly, it acts as a versatile leaving group for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the introduction of a wide variety of substituents at this position.[2][3] Secondly, the electronic properties of the chlorine atom can significantly influence the overall electron distribution of the naphthyridine ring, impacting its interaction with target proteins.

I. Core Synthesis of the 8-Chloro-1,7-Naphthyridine Scaffold

The foundational step in the exploration of this chemical space is the efficient synthesis of the 8-chloro-1,7-naphthyridine core. A common and reliable method involves the chlorination of the corresponding 1,7-naphthyridin-8(7H)-one.

Experimental Protocol: Synthesis of 8-Chloro-1,7-naphthyridine

Objective: To synthesize the 8-chloro-1,7-naphthyridine scaffold from 1,7-naphthyridin-8(7H)-one.

Materials:

  • 1,7-naphthyridin-8(7H)-one

  • Phosphorus oxychloride (POCl₃)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Dichloromethane

  • Methanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1,7-naphthyridin-8(7H)-one (2.0 g, 13.7 mmol) in phosphorus oxychloride (20 mL).[4]

  • Heat the mixture to reflux at 100 °C for 16 hours.[4] The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure to remove the excess phosphorus oxychloride.[4]

  • Carefully neutralize the residue by the slow addition of a saturated sodium bicarbonate solution (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).[4]

  • Combine the organic phases, wash with saturated saline solution (25 mL), and dry over anhydrous sodium sulfate.[4]

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a dichloromethane/methanol gradient (e.g., 98:2 to 95:5, v/v) as the eluent to afford 8-chloro-1,7-naphthyridine.[4]

Self-Validation: The successful synthesis of the product can be confirmed by mass spectrometry, which should show a molecular ion peak corresponding to the expected molecular weight of 8-chloro-1,7-naphthyridine (m/z: 165.3 [M+H]⁺), and by ¹H NMR spectroscopy.[4]

II. Structure-Activity Relationship (SAR) of 8-Chloro-1,7-Naphthyridine Derivatives as Kinase Inhibitors

The 8-chloro-1,7-naphthyridine scaffold has shown significant promise in the development of kinase inhibitors, with a notable focus on Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A), a lipid kinase implicated in cancer.[1][5] The following SAR analysis is primarily based on analogs of this class.

A. Substitutions at the 8-Position: The "Gatekeeper" Interaction

The 8-position of the 1,7-naphthyridine core often projects into a hydrophobic pocket of the kinase active site. The nature of the substituent at this position is therefore critical for potency and selectivity.

A general synthetic workflow for the diversification of the 8-position of a di-halogenated 1,7-naphthyridine scaffold is depicted below.

G start 5-Bromo-8-chloro- 1,7-naphthyridine suzuki Suzuki Coupling (Aryl Boronic Acid, Pd catalyst) start->suzuki buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst) start->buchwald product_suzuki C8-Aryl Substituted Product suzuki->product_suzuki product_buchwald C8-Amino Substituted Product buchwald->product_buchwald

Caption: General synthetic workflow for C8 functionalization.

Systematic exploration of various aryl and heteroaryl groups at the 8-position has revealed key insights. For instance, in the context of PIP4K2A inhibition, an ortho-substituted phenyl ring at the 8-position is highly favorable.

Compound IDR⁵ (Position 5)R⁸ (Position 8)PIP4K2A IC₅₀ (nM)[6]
1H2-ethoxyphenyl6.6
2H2-methoxyphenyl13
3H2-(trifluoromethoxy)phenyl23
4H2-chlorophenyl33
5H2-fluorophenyl48
6Hphenyl230
7 Cl 2-ethoxyphenyl 3.1
8 Cl 2-methoxyphenyl 4.5
9 Cl 2-(trifluoromethoxy)phenyl 11
10 Cl 2-chlorophenyl 15
11 Cl 2-fluorophenyl 22
12 Cl phenyl 110

Causality Behind the SAR at the 8-Position: The data clearly indicates that the presence of a small alkoxy group at the ortho-position of the phenyl ring at C8 significantly enhances potency. The 2-ethoxyphenyl and 2-methoxyphenyl substituents consistently yield the most potent compounds. This suggests a favorable interaction within a specific sub-pocket of the kinase active site. The unsubstituted phenyl ring at C8 leads to a dramatic loss in activity, highlighting the importance of the ortho-substituent for optimal binding.

B. Substitutions at the 5-Position: Modulating Potency and Properties

The 5-position of the 1,7-naphthyridine ring is another key vector for modification. Halogenation at this position has been shown to be beneficial for potency.

Key Observation: As seen in the table above, the introduction of a chlorine atom at the 5-position (compounds 7-12) consistently improves the inhibitory potency against PIP4K2A compared to their hydrogen counterparts (compounds 1-6).[6] For example, the 2-ethoxyphenyl derivative with a chlorine at the 5-position (Compound 7, IC₅₀ = 3.1 nM) is more than twice as potent as the analogous compound with hydrogen at the 5-position (Compound 1, IC₅₀ = 6.6 nM).[6]

Rationale for Halogenation at the 5-Position: The electron-withdrawing nature of the chlorine atom can modulate the electronic properties of the naphthyridine ring system, potentially enhancing its interaction with key residues in the ATP-binding pocket. Furthermore, this position can be exploited to fine-tune physicochemical properties such as solubility and metabolic stability.

The logical flow for a comprehensive SAR study of di-halogenated 1,7-naphthyridines is outlined below.

sar_flow start 5-Bromo-8-chloro- 1,7-naphthyridine Scaffold diversify_c8 Diversification at C8 (Suzuki, Buchwald-Hartwig) start->diversify_c8 diversify_c5 Diversification at C5 (Suzuki, Buchwald-Hartwig) start->diversify_c5 in_vitro_assay In Vitro Kinase Assay (e.g., ADP-Glo™) diversify_c8->in_vitro_assay diversify_c5->in_vitro_assay sar_analysis SAR Analysis in_vitro_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: Logical flow for SAR studies.

III. Biological Evaluation: In Vitro Kinase Inhibition Assay

To establish the SAR of novel 8-chloro-1,7-naphthyridine derivatives, a robust and quantitative in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a widely used method that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Experimental Protocol: ADP-Glo™ Kinase Assay

Objective: To determine the in vitro inhibitory potency (IC₅₀) of 8-chloro-1,7-naphthyridine derivatives against a target kinase (e.g., PIP4K2A).

Materials:

  • Recombinant target kinase (e.g., PIP4K2A)

  • Lipid substrate (e.g., PI5P)

  • ATP

  • Test compounds (8-chloro-1,7-naphthyridine derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase, the lipid substrate, and the test compounds at various concentrations.[1]

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Michaelis constant (Km) for the specific kinase.[1]

  • Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).[1]

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[6]

  • Add the Kinase Detection Reagent. This reagent converts the ADP generated in the kinase reaction to ATP and provides luciferase and luciferin to produce a luminescent signal. Incubate for 30 minutes at room temperature.[1]

  • Measure the luminescence using a plate reader. The intensity of the luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.[6]

  • Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (DMSO).

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Self-Validation: The assay should include positive and negative controls. A known inhibitor of the target kinase should be used as a positive control to validate the assay's sensitivity. The Z'-factor, a statistical measure of assay quality, should be calculated to ensure the robustness and reliability of the screening data.

IV. Broader Anticancer Potential and Future Directions

While the primary focus of this guide has been on kinase inhibition, it is important to recognize that the 1,7-naphthyridine scaffold possesses a broad range of biological activities.[7] Derivatives of the closely related 1,8-naphthyridine scaffold have demonstrated anticancer activity through various mechanisms, including topoisomerase inhibition and modulation of other signaling pathways.[8][9] Therefore, it is plausible that 8-chloro-1,7-naphthyridine derivatives may also exhibit anticancer effects beyond kinase inhibition.

Future research in this area should focus on:

  • Exploring a wider range of biological targets: Screening potent 8-chloro-1,7-naphthyridine derivatives against a broader panel of kinases and other cancer-related targets.

  • In-depth cellular characterization: Evaluating the effects of lead compounds on cancer cell proliferation, apoptosis, and cell cycle progression in various cancer cell lines.

  • Pharmacokinetic and in vivo studies: Assessing the drug-like properties of promising compounds, including their metabolic stability, bioavailability, and in vivo efficacy in preclinical cancer models.

  • Structural biology: Obtaining co-crystal structures of lead compounds with their target kinases to rationalize the observed SAR and guide further optimization.

Conclusion

The 8-chloro-1,7-naphthyridine scaffold represents a highly promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors for the treatment of cancer. The strategic placement of the chlorine atom provides a versatile handle for synthetic diversification, allowing for a systematic exploration of the structure-activity relationship. This guide has outlined the core principles of SAR for this scaffold, provided detailed experimental protocols for synthesis and biological evaluation, and highlighted future directions for research. By leveraging the insights presented herein, researchers and drug development professionals can accelerate the discovery of potent and selective 8-chloro-1,7-naphthyridine-based drugs.

References

  • BenchChem. (2025). Application Notes and Protocols: 5-Bromo-8-chloro-1,7-naphthyridine as a Scaffold for Kinase Inhibitors. BenchChem.
  • BenchChem. (2025). Comparative Guide to the Structure-Activity Relationship of 5-Bromo-8-chloro-1,7-naphthyridine Analogs as Kinase Inhibitors. BenchChem.
  • Adesina, K. A., et al. (2022). Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. Scientific Reports, 12(1), 1-18.
  • Wortmann, L., et al. (2021). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Journal of Medicinal Chemistry, 64(22), 16686-16710.
  • Zayed, M. F., et al. (2015). Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. Current Topics in Medicinal Chemistry, 15(14), 1345-1355.
  • Kumar, V., et al. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Bioorganic & Medicinal Chemistry Letters, 19(20), 5879-5882.
  • Srivastava, V., et al. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity, e202501396.
  • Jung, M., et al. (2017). Synthesis and biological evaluation of 8-hydroxy-2,7-naphthyridin-2-ium salts as novel inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). MedChemComm, 8(2), 465-470.
  • ResearchGate. (n.d.). Cytotoxicity (IC50) of tested compounds on different cell lines.
  • El-Sayed, N. N. E., et al. (2023). Novel substituted 1,8‐naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. Archiv der Pharmazie, 356(5), 2200595.
  • Zhang, Y., et al. (2025). Application of a macrocyclization strategy in kinase inhibitor development. RSC Medicinal Chemistry, 16(1), 1-19.
  • Mithula, S., et al. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Science OA, 7(8), FSO730.
  • Marion, N., & Nolan, S. P. (2006). Rapid room temperature Buchwald–Hartwig and Suzuki–Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. Organic Letters, 8(15), 3247-3250.
  • Khan, I., et al. (2023).[1][10]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase. Journal of Biomolecular Structure and Dynamics, 41(19), 9789-9801.

  • Al-Romaizan, A. N., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Open Chemistry, 17(1), 943-954.
  • Bhat, A., et al. (2023). An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents. Current Organic Synthesis, 20(9), 1033-1053.
  • Reddy, T. J., et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(14), 5061-5073.
  • Wikipedia. (2023).
  • ChemicalBook. (2025). 8-CHLORO-[1][9]NAPHTHYRIDINE | 13058-77-0. ChemicalBook.

  • Sharma, A., & Kumar, R. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org.
  • Al-Amiery, A. A., et al. (2012). Synthesis of some heterocyclic derivatives of 1,8-Naphthyridine with a new substitution on the Naphthyridine ring. International Journal of Drug Design and Discovery, 3(3), 820-825.
  • Saleh, M. Y., et al. (2022). Synthesis of Some Novel 1,8-Naphthyridine Chalcones as Antibacterial Agents. Journal of Nanostructures, 12(3), 624-633.
  • Wai, J. S., et al. (2003). Design and synthesis of 8-hydroxy-[1][8]naphthyridines as novel inhibitors of HIV-1 integrase in vitro and in infected cells. Journal of Medicinal Chemistry, 46(4), 453-456.

  • Thomas, A., et al. (2009). Synthesis And Anti Microbial Studies Of Certain Schiff Bases Containing 1,8-Naphthyridine Moiety. The Internet Journal of Microbiology, 7(1).
  • Wieber, J., et al. (2017). Synthesis and biological evaluation of 8-hydroxy-2,7-naphthyridin-2-ium salts as novel inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). MedChemComm, 8(2), 465-470.

Sources

Strategic Utilization of Halogenated Naphthyridines in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Diaza-Scaffold

In the landscape of modern drug discovery, naphthyridines represent a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. As diazanaphthalenes, they offer distinct physicochemical advantages over their quinoline or isoquinoline counterparts:

  • lowered logP (improved water solubility),

  • increased hydrogen bond acceptor (HBA) count ,

  • distinct dipole moments that alter binding pocket interactions.

This guide focuses on halogenated naphthyridines (Cl, Br, F, I) as high-value building blocks. These moieties are not merely end-points but are reactive handles for late-stage diversification via Nucleophilic Aromatic Substitution (


) and Palladium-catalyzed cross-couplings.

The Isomeric Landscape: Structural Diversity

Naphthyridines exist as six isomers. Understanding the electron deficiency of each ring system is critical for predicting reactivity during functionalization.

IsomerCommon NameKey CharacteristicsDrug Discovery Utility
1,8-Naphthyridine NapyMost studied; high coordination ability.Antibacterials (Nalidixic acid), Antitumor (Vosaroxin).
1,5-Naphthyridine -Centrosymmetric; rigid linker.Kinase inhibitors; intercalation agents.
1,6-Naphthyridine -Asymmetric electron distribution.FGFR4 inhibitors; HIV integrase inhibitors.
1,7-Naphthyridine --Bioisostere for isoquinoline.
2,7-Naphthyridine Copyrine

symmetry (if unsubstituted).
Antifungals; less common due to synthesis costs.
2,6-Naphthyridine --Rare; synthetic challenge.
Visualization: Naphthyridine Isomer Taxonomy

The following diagram illustrates the structural relationships and primary synthetic entry points.

NaphthyridineTaxonomy Root Naphthyridine Scaffolds Iso18 1,8-Naphthyridine (Bioactive Dominant) Root->Iso18 Iso15 1,5-Naphthyridine (Rigid Linker) Root->Iso15 Iso16 1,6-Naphthyridine (Kinase Targeting) Root->Iso16 Synth18 Friedländer Synthesis (2-aminonicotinaldehyde + ketone) Iso18->Synth18 Primary Route App18 Target: DNA Gyrase (e.g., Nalidixic Acid) Iso18->App18 Synth15 Skraup Reaction (3-aminopyridine + glycerol) Iso15->Synth15 Primary Route App15 Target: PI3K / mTOR Iso15->App15

Caption: Taxonomy of primary naphthyridine isomers linking synthetic origin to medicinal application.

Synthetic Strategies & Regioselectivity[1]

The utility of halogenated naphthyridines relies on the differential reactivity of the halogen substituents.

Halogenation Tactics

Direct halogenation of the naphthyridine ring is often non-selective. The preferred route involves the conversion of hydroxy/oxo-naphthyridines (lactams) to chloronaphthyridines using phosphoryl chloride (


).
  • Reagent:

    
     (neat or with DMF cat.).
    
  • Mechanism: Vilsmeier-Haack type activation followed by chloride displacement.

  • Outcome: Converts 2-hydroxy-1,8-naphthyridine

    
     2-chloro-1,8-naphthyridine.
    
Regioselective Functionalization ( )

In poly-halogenated systems (e.g., 2,4-dichloro-1,8-naphthyridine), regioselectivity is governed by the inductive effect of the ring nitrogens.

  • Rule of Thumb: Positions

    
     to a nitrogen (Positions 2, 7) are significantly more electrophilic than positions 
    
    
    
    (Position 4) or
    
    
    (Position 3).
  • Reactivity Order (1,8-system): C2

    
     C7 > C4 > C3.
    
Workflow: Selective Displacement Logic

Regioselectivity Start 2,4-Dichloro-1,8-naphthyridine Cond1 Nucleophile (1 eq) Low Temp (0°C) Start->Cond1 Prod1 2-Substituted-4-chloro (Major Product) Cond1->Prod1 Fast ($S_NAr$ at u03b1-C) Prod2 4-Substituted-2-chloro (Minor Product) Cond1->Prod2 Slow Cond2 Nucleophile (Excess) Heat (>80°C) Prod1->Cond2 Final 2,4-Disubstituted Product Cond2->Final

Caption: Regioselective control in


 reactions of di-halogenated naphthyridines.

Experimental Protocol: Synthesis of 2-Chloro-1,8-Naphthyridine-3-Carbaldehyde[2][3][4][5]

This protocol describes a self-validating Vilsmeier-Haack cyclization, a robust method to generate a functionalized core scaffold.

Objective

To synthesize a 2-chloro-1,8-naphthyridine scaffold bearing a reactive aldehyde handle (C3) and a displaceable chlorine (C2).

Materials
  • N-(pyridin-2-yl)acetamide (Starting Material)[1][2][3]

  • Phosphoryl chloride (

    
    )[1]
    
  • Dimethylformamide (DMF)

  • Sodium bicarbonate (

    
    )
    
Step-by-Step Methodology
  • Vilsmeier Reagent Formation (In Situ):

    • Cool dry DMF (3.0 eq) to 0–5 °C in a round-bottom flask under Argon.

    • Add

      
       (7–12 eq) dropwise over 30 minutes. Validation: Observe formation of a viscous semi-solid (Vilsmeier salt).
      
  • Substrate Addition:

    • Dissolve N-(pyridin-2-yl)acetamide (1.0 eq) in minimum dry DMF.

    • Add solution to the Vilsmeier reagent at 0 °C.

  • Cyclization:

    • Heat the mixture to 80–90 °C for 4–12 hours.

    • Validation (TLC/LCMS): Monitor disappearance of starting material (

      
       136) and appearance of intermediate.
      
  • Quench and Isolation:

    • Pour the reaction mixture onto crushed ice (exothermic!).

    • Neutralize with saturated

      
       to pH 7–8.
      
    • Filter the precipitated yellow solid.

    • Recrystallize from ethanol.

  • Characterization Checkpoints:

    • 1H NMR (

      
      ):  Look for aldehyde proton singlet at 
      
      
      
      ppm and naphthyridine aromatic protons.
    • IR: Carbonyl stretch at

      
      .
      

Expert Insight: The 2-chloro group is highly reactive. Avoid using nucleophilic bases (like hydroxide) during the quench, as this may hydrolyze the chloride back to the hydroxyl/one.

Medicinal Chemistry Applications

Kinase Inhibition (ATP Competitors)

Halogenated naphthyridines are excellent bioisosteres for the purine core of ATP.

  • Mechanism: The N1 and N8 nitrogens (in 1,8-isomers) can accept hydrogen bonds from the hinge region of kinases (e.g., PI3K, mTOR).

  • Strategy: Use a 2-chloro-1,8-naphthyridine.[1][2][4][3] Displace the Cl with an aniline or heteroaryl amine to install the "head" group that occupies the hydrophobic pocket.

DNA Intercalation & Topoisomerase Inhibition

Planar, tricyclic derivatives formed from naphthyridines (e.g., benzo-fused) can intercalate into DNA.

  • Example: Vosaroxin (formerly voreloxin) is a first-in-class anticancer quinolone derivative that utilizes a 1,8-naphthyridine core to intercalate DNA and inhibit Topoisomerase II.

References

  • Mithula, S., et al. (2023). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Taylor & Francis Online. Link

  • Litvic, M., et al. (2021). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. European Journal of Organic Chemistry. Link

  • BenchChem Technical Support. (2025). Discovery and History of 1,8-Naphthyridine Compounds. BenchChem. Link

  • Lesher, G. Y., et al. (1962).[5] 1,8-Naphthyridine Derivatives.[4][3][6][7][8][9][10][11] A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry. Link

  • Kumar, M. R., et al. (2010). A Facile Synthesis of 2-Chloro-1,8-Naphthyridine-3-Carbaldehyde. International Journal of Chemical Sciences. Link

  • Li, X., et al. (2023). Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors. European Journal of Medicinal Chemistry. Link

Sources

An In-Depth Technical Guide to 8-Chloro-5-fluoro-3-methoxy-1,7-naphthyridine: Synthesis, Characterization, and Potential in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-chloro-5-fluoro-3-methoxy-1,7-naphthyridine, a halogenated and methoxylated naphthyridine derivative of significant interest in medicinal chemistry. The strategic incorporation of chloro, fluoro, and methoxy substituents on the 1,7-naphthyridine scaffold presents a unique combination of electronic properties and steric influences, making it a valuable building block for the synthesis of novel therapeutic agents. This document details its physicochemical properties, provides a generalized synthetic approach, outlines its analytical characterization, and explores its potential applications in drug discovery, particularly focusing on the broader context of naphthyridine derivatives in targeting various disease states.

Introduction: The Significance of Substituted Naphthyridines in Medicinal Chemistry

The 1,7-naphthyridine core is a privileged heterocyclic motif frequently encountered in biologically active compounds and approved pharmaceuticals.[1] The nitrogen atoms within the bicyclic system act as hydrogen bond acceptors and introduce specific electronic properties, influencing the molecule's interaction with biological targets. The strategic placement of substituents on this scaffold is a key strategy in medicinal chemistry to modulate pharmacological activity, selectivity, and pharmacokinetic properties.[2]

The introduction of a chlorine atom can enhance binding affinity through halogen bonding and improve metabolic stability. Fluorine substitution is a well-established strategy in drug design to modulate pKa, improve metabolic stability, and enhance membrane permeability.[2] The methoxy group can influence the molecule's conformation and metabolic pathways.[3] The combination of these three substituents on the 1,7-naphthyridine core in 8-chloro-5-fluoro-3-methoxy-1,7-naphthyridine results in a compound with a distinct electronic and steric profile, making it a promising starting point for the development of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug discovery and development.

PropertyValueSource
Molecular Formula C₉H₆ClFN₂O[4]
Molecular Weight 212.61 g/mol [4]
CAS Number 1600511-84-9[4]

Synthesis and Reaction Chemistry

A plausible synthetic workflow is outlined below. This generalized pathway serves as a conceptual framework for researchers aiming to synthesize this and related compounds.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Key Transformation cluster_2 Intermediate cluster_3 Functional Group Interconversions cluster_4 Final Product A Substituted Pyridine Precursor C Condensation & Cyclization A->C B Three-Carbon Synthon B->C D Naphthyridine Core C->D Formation of Bicyclic System E Halogenation & Methoxylation D->E Introduction of Substituents F 8-Chloro-5-fluoro-3-methoxy-1,7-naphthyridine E->F Final Modification

Caption: Generalized synthetic workflow for 8-Chloro-5-fluoro-3-methoxy-1,7-naphthyridine.

The reactivity of the chloro and fluoro groups on the naphthyridine ring allows for various cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, enabling the introduction of diverse substituents to explore structure-activity relationships (SAR). The methoxy group can be a site for demethylation to introduce a hydroxyl group, which can serve as a handle for further functionalization or as a key pharmacophoric feature.

Analytical Characterization

The definitive identification and purity assessment of 8-chloro-5-fluoro-3-methoxy-1,7-naphthyridine rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthyridine core and a singlet for the methoxy group protons. The chemical shifts and coupling constants of the aromatic protons would be influenced by the positions and electronic effects of the chloro, fluoro, and methoxy substituents.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms in the naphthyridine ring will be significantly affected by the attached halogen and methoxy groups.[5]

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The fragmentation pattern observed in the MS/MS spectrum can offer valuable structural information.[6]

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activity data for 8-chloro-5-fluoro-3-methoxy-1,7-naphthyridine is limited in publicly accessible literature, the broader class of naphthyridine derivatives has demonstrated a wide range of pharmacological activities, suggesting potential therapeutic applications for this compound.

The drug discovery workflow often involves the synthesis of a library of related compounds to explore the structure-activity relationship and identify lead candidates with optimal potency, selectivity, and pharmacokinetic profiles.

Drug_Discovery_Workflow A Library Synthesis (Derivatives of 8-Chloro-5-fluoro-3-methoxy-1,7-naphthyridine) B High-Throughput Screening (Target-based or Phenotypic) A->B Diverse Chemical Matter C Hit Identification B->C Active Compounds D Lead Optimization (ADME/Tox Profiling) C->D Structure-Activity Relationship E Preclinical Development D->E Candidate Selection F Clinical Trials E->F Safety & Efficacy

Caption: Role of 8-Chloro-5-fluoro-3-methoxy-1,7-naphthyridine in a typical drug discovery workflow.

Potential Therapeutic Areas

Naphthyridine-containing molecules have been investigated for a variety of therapeutic indications, including:

  • Oncology: As inhibitors of various kinases and other enzymes involved in cancer cell proliferation and survival.[7]

  • Infectious Diseases: As antibacterial and antiviral agents.[1]

  • Neurological Disorders: Targeting receptors and enzymes in the central nervous system.

The specific substitution pattern of 8-chloro-5-fluoro-3-methoxy-1,7-naphthyridine makes it an attractive scaffold for kinase inhibitor design, where halogen and methoxy groups can occupy specific pockets in the ATP-binding site of kinases.

Conclusion

8-Chloro-5-fluoro-3-methoxy-1,7-naphthyridine represents a strategically designed chemical entity with significant potential as a building block in the development of novel therapeutics. Its unique combination of halogen and methoxy substituents on a privileged heterocyclic core provides a versatile platform for medicinal chemists to explore new chemical space and develop compounds with tailored pharmacological profiles. Further investigation into the synthesis, reactivity, and biological activity of this compound and its derivatives is warranted to fully realize its potential in addressing unmet medical needs.

References

  • New Journal of Chemistry Supporting Information. (n.d.). The Royal Society of Chemistry.
  • Eur. J. Org. Chem. 2008 · © WILEY-VCH Verlag GmbH & Co.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Spectrometric Identification of Organic Compounds. In Chem 117 Reference Spectra Spring 2011.
  • Keller, B. O., Sui, J., Young, A. B., & Whittal, R. M. (2008). Interferences and contaminants encountered in modern mass spectrometry. Analytica Chimica Acta, 627(1), 71-81.
  • 1,7-Naphthyridine, 8-chloro-5-fluoro-3-methoxy-. (n.d.). In ChemicalBook. Retrieved from a relevant chemical supplier's website.
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2021). Molecules, 26(15), 4475.
  • Antelman, H. (1994). U.S. Patent No. 5,336,499. Washington, DC: U.S.
  • Carr, A. J., & Healy, M. P. (2008). U.S.
  • Patents Assigned to University of Essex Enterprises Limited. (n.d.).
  • Dona, A. C., Jiménez-Bárcenas, B., Kyriakides, M., Scott, C., & Everett, J. R. (2016). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Computational and Structural Biotechnology Journal, 14, 135–153.
  • Typical Proton and C-13 Chemical Shifts. (n.d.).
  • Schmidt-Dannert, C., & Watts, K. (2005). U.S.
  • NP 004089. (2018). In mzCloud.
  • NMR Chemical Shifts of Impurities. (n.d.). MilliporeSigma.
  • Supplementary Material (ESI) for Chemical Communications. (2005). The Royal Society of Chemistry.
  • An efficient synthesis and biological study of substituted 8-chloro-5-methoxy/8-chloro-4H-1,4-benzothiazines, their sulphones and ribofuranosides. (2013). Journal of Chemical Sciences, 125(1), 85-93.
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2020). Molecules, 25(14), 3238.
  • Synthesis And Anti Microbial Studies Of Certain Schiff Bases Containing 1,8-Naphthyridine Moiety. (n.d.).
  • Synthesis of Some New1, 8-Naphthyridines From N-(7- Chloro-5-Methyl-1, 8-Naphthyridine-2-yl)Acetamide and 7-Amino-2-Chloro-4-Methyl-1,8-Naphthyridine. (2015). International Journal of Pharmaceutical Sciences and Research, 6(8), 3362-3369.
  • Interpreting C-13 NMR Spectra. (2023). In Chemistry LibreTexts.
  • Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry. (n.d.). Benchchem.
  • Antimicrobial Activity of Naphthyridine Derivatives. (2022). Antibiotics, 11(12), 1775.
  • Derwent Patents Cit
  • 8-Chloro-3-fluoro-1,5-naphthyridine. (n.d.). Fluorochem.
  • Saleh, M. Y., & Ayoub, A. I. (2014). Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. European Journal of Chemistry, 5(3), 475-480.
  • Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. (2022). International Journal of Molecular Sciences, 23(13), 6982.
  • Matthews, R. S., Jones, M., & Banks, J. (1989). 13 C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. Magnetic Resonance in Chemistry, 27(9), 841-845.
  • Wang, B., Chu, D., Feng, Y., Shen, Y., Aoyagi-Scharber, M., & Post, L. E. (2016). Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent. Journal of Medicinal Chemistry, 59(1), 335-357.
  • Parallels between the chloro and methoxy groups for potency optimization. (2022). RSC Medicinal Chemistry, 13(5), 546-559.
  • Annotation of MS-based Metabolomics Data. (n.d.).
  • Akhtar, M., Iqbal, A., Abdullah, S., Khan, M. M., Jahan, N., & Imran, M. (2025). Computational Studies on Analogues of 8-Methoxy Derivatives of Fluoroquinolones as Potential Inhibitors of Mycobacterium tuberculosis. RADS Journal of Pharmacy and Allied Health Sciences, 3(1), 25-49.
  • Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][8][9]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. (2011). Journal of Medicinal Chemistry, 54(4), 1036-1054.

  • Tsugawa, H., Kind, T., Nakabayashi, R., Yukihira, D., Tanaka, W., Cajka, T., ... & Fiehn, O. (2014). MS2Analyzer: a software for small molecule substructure annotations from accurate tandem mass spectra. Analytical chemistry, 86(22), 11499-11503.

Sources

Heterocyclic scaffolds containing chloro and fluoro substitutions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Heterocyclic Scaffolds Containing Chloro and Fluoro Substitutions

Executive Summary

The strategic incorporation of chlorine and fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. These halogens, while neighbors on the periodic table, exert profoundly different effects on a molecule's physicochemical and pharmacokinetic properties. Fluorine, with its high electronegativity and small size, is expertly utilized to enhance metabolic stability, modulate pKa, and alter conformational preferences, often leading to improved potency and bioavailability.[1][2][3] Chlorine, larger and more polarizable, offers a distinct toolset for increasing potency, modulating lipophilicity, and introducing a key vector for halogen bonding—a critical non-covalent interaction in drug-receptor binding.[4][5] This guide provides an in-depth exploration of the comparative effects of these two halogens, details robust synthetic methodologies for their installation, and presents case studies that illustrate their successful application in drug discovery.

Introduction: The Strategic Imperative of Halogenation in Drug Design

Heterocyclic rings are ubiquitous in bioactive compounds, providing a three-dimensional framework for orienting functional groups toward biological targets.[3] The process of "tuning" these scaffolds to optimize their drug-like properties is a central challenge in pharmaceutical research. Halogenation has emerged as a premier strategy for this fine-tuning. Historically used to increase lipophilicity, the role of halogens is now understood to be far more nuanced.[6]

The introduction of chlorine or fluorine can:

  • Block Metabolic "Soft Spots": By replacing a metabolically labile C-H bond with a stronger C-F or C-Cl bond, chemists can prevent oxidative metabolism by cytochrome P450 (CYP) enzymes, thereby increasing the drug's half-life.[1][7][8][9]

  • Modulate Physicochemical Properties: Halogens significantly alter a molecule's electronics, lipophilicity (LogP), and acidity/basicity (pKa).[1][10][11] These changes directly impact solubility, membrane permeability, and oral bioavailability.[11]

  • Enhance Binding Affinity: Halogens can participate in a range of non-covalent interactions within a protein's binding pocket, including dipole-dipole, electrostatic, and, notably, halogen bonds.[12][13] These interactions can dramatically increase a ligand's affinity and selectivity for its target.[14]

Section 1: A Comparative Analysis of Chlorine vs. Fluorine

The choice between chlorine and fluorine is a critical decision in the design phase, driven by the specific properties that need optimization. Their effects are not interchangeable and stem from fundamental differences in their atomic characteristics.

Physicochemical and Pharmacokinetic Profiles
PropertyFluorine (F)Chlorine (Cl)Rationale & Impact on Drug Design
Van der Waals Radius 1.47 Å1.75 ÅFluorine acts as a near-perfect bioisostere of hydrogen (1.20 Å), causing minimal steric perturbation.[12][13] Chlorine introduces more significant bulk, which can be used to probe steric tolerance in a binding pocket.[15]
Electronegativity (Pauling) 3.983.16Fluorine's extreme electronegativity creates a strong C-F bond dipole, powerfully influencing local electronics and the pKa of nearby functional groups.[1][11] This is often used to decrease the basicity of amines to improve cell penetration.[16]
Lipophilicity Contribution (π) +0.15 (for CF3)+0.71Chlorine significantly increases lipophilicity, which can enhance membrane permeability but may also increase metabolic clearance or off-target toxicity if not balanced.[4] Fluorine's effect is more context-dependent; a single F may have little effect, while a CF3 group is strongly lipophilic.[2][12]
Metabolic Stability HighModerate to HighThe C-F bond (116 kcal/mol) is much stronger than a C-H bond (99 kcal/mol), making it highly resistant to metabolic cleavage.[9] The C-Cl bond (81 kcal/mol) is also stable and effective at blocking metabolism.[7]
Halogen Bonding Ability Very Weak / NegligibleModerate to StrongChlorine's larger, more polarizable electron cloud can form a "σ-hole"—an electropositive region that acts as a Lewis acid, forming a highly directional halogen bond with electron-rich atoms (O, N, S) in a protein.[14][17][18] This is a key tool for enhancing binding affinity.[19]

Section 2: Strategic Synthetic Methodologies for Halogen Installation

The ability to precisely install chlorine or fluorine onto a heterocyclic core is paramount. Modern synthetic chemistry offers a range of reagents and methods, each with distinct advantages regarding scope, regioselectivity, and functional group tolerance.

Workflow for Halogenating a Heterocyclic Scaffold

The general process involves careful selection of the starting material, halogenating agent, and reaction conditions to achieve the desired regiochemistry and yield, followed by rigorous purification and characterization.

G cluster_0 Phase 1: Strategy & Synthesis cluster_1 Phase 2: Purification & Characterization Start Select Heterocyclic Starting Material Reagent Choose Halogenating Agent (e.g., NCS, Selectfluor) Start->Reagent Define Target Regiochemistry Reaction Optimize Reaction Conditions (Solvent, Temp, Time) Reagent->Reaction Consider Substrate Reactivity Workup Aqueous Workup & Extraction Reaction->Workup Monitor Reaction (TLC, LCMS) Purify Purification (Column Chromatography, Recrystallization) Workup->Purify Characterize Structural Characterization (NMR, MS, X-Ray) Purify->Characterize Assess Purity Final Pure Halogenated Product Characterize->Final

Caption: General workflow for the synthesis and purification of a halogenated heterocycle.

Field-Proven Protocol 1: Electrophilic Chlorination of an Electron-Rich Heterocycle

Objective: To install a chlorine atom onto a reactive heterocyclic system, such as an indole or pyrrole, where direct electrophilic substitution is feasible.

Causality: N-Chlorosuccinimide (NCS) is an ideal reagent for this purpose. It is a mild, solid, and easy-to-handle source of an electrophilic chlorine atom ("Cl+"). The reaction is typically performed in a polar aprotic solvent like DMF or acetonitrile at room temperature to control reactivity and prevent side reactions. The choice of an electron-rich heterocycle is critical, as its nucleophilicity is required to attack the polarized N-Cl bond of NCS.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the heterocyclic starting material (1.0 eq) in anhydrous acetonitrile (approx. 0.1 M concentration).

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise to the stirred solution at room temperature. A slight excess of NCS ensures complete consumption of the starting material.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

  • Quenching & Workup: Upon completion, pour the reaction mixture into water. Extract the aqueous phase three times with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Final Purification & Validation: Purify the resulting crude solid/oil via flash column chromatography on silica gel. Characterize the pure product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Field-Proven Protocol 2: Electrophilic Fluorination using Selectfluor®

Objective: To install a fluorine atom onto a nucleophilic carbon of a heterocyclic scaffold.

Causality: Selectfluor® (F-TEDA-BF4) is a highly effective and widely used electrophilic fluorinating agent. It is a stable, crystalline solid, making it safer and easier to handle than gaseous F2. The N-F bond is highly polarized, making the fluorine atom strongly electrophilic. The reaction requires a polar, aprotic solvent like acetonitrile to solubilize the reagent and substrate.

Step-by-Step Methodology:

  • Preparation: To a solution of the heterocyclic substrate (1.0 eq) in anhydrous acetonitrile (0.1 M) in a flask equipped with a magnetic stirrer, add Selectfluor® (1.1 eq).

  • Reaction Conditions: Stir the mixture at room temperature or heat gently (e.g., 50-80 °C) depending on the nucleophilicity of the substrate. Less reactive substrates may require elevated temperatures.

  • Reaction Monitoring: Follow the reaction's progress by TLC or LC-MS. These reactions can range from 1 to 24 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic extracts, wash with water and then brine, dry over anhydrous MgSO4 or Na2SO4, and concentrate in vacuo.

  • Final Purification & Validation: Purify the residue by flash chromatography on silica gel to afford the desired fluorinated heterocycle. Confirm the structure and purity via NMR (¹H, ¹³C, and importantly ¹⁹F) and HRMS.

Section 3: Application in Drug Discovery - Case Studies

The true value of chloro and fluoro substitutions is demonstrated in their application to solve complex pharmacological challenges.

Case Study 1: Loratadine (Claritin) - The Role of Chlorine

Loratadine is a non-sedating antihistamine used to treat allergies. The chloro-substituted phenyl ring is a critical feature of its pharmacophore.

  • Structure-Activity Relationship (SAR): The chlorine atom at position 8 of the tricyclic core is essential for potent H1 histamine receptor antagonism. Replacing the chlorine with hydrogen results in a significant loss of activity.

  • Binding Interactions: The chlorine atom occupies a specific hydrophobic pocket in the H1 receptor. More importantly, it is positioned to form a potential halogen bond with a backbone carbonyl oxygen or other Lewis basic residue, anchoring the ligand in the active site and contributing to its high affinity.[17][19]

  • Physicochemical Properties: The lipophilic character of the chlorine atom contributes to the overall LogP of the molecule, ensuring adequate oral absorption and distribution to target tissues.[4]

Case Study 2: Voriconazole (Vfend) - The Power of Fluorine

Voriconazole is a triazole antifungal agent. Its structure features two key fluorine atoms on a pyrimidine ring.

  • Metabolic Stability: The primary role of the fluorine atoms is to block sites of oxidative metabolism.[1][10] The parent, non-fluorinated compound would be susceptible to rapid hydroxylation on the pyrimidine ring by CYP enzymes, leading to rapid clearance. The strong C-F bonds prevent this metabolic pathway, significantly increasing the drug's half-life and in vivo efficacy.[9]

  • Potency Enhancement: The electron-withdrawing nature of the two fluorine atoms modulates the electronic properties of the pyrimidine ring. This electronic tuning enhances the molecule's interaction with the active site of its target enzyme, lanosterol 14α-demethylase, leading to increased potency.[1]

Visualizing Halogen Bonding in Drug-Target Interactions

The halogen bond is a directional, non-covalent interaction where a halogen atom (Cl, Br, I) acts as a Lewis acid (electron acceptor). This interaction is a powerful tool for rational drug design.

G cluster_0 Drug Molecule (Ligand) cluster_1 Protein Target Ligand Heterocycle-Cl Receptor Backbone O=C Ligand->Receptor Halogen Bond (R-Cl···O=C) d < sum of vdW radii p1 p2

Caption: A halogen bond between a chloro-substituted heterocycle and a protein backbone carbonyl.

Conclusion and Future Outlook

The strategic use of chlorine and fluorine in heterocyclic scaffolds remains a highly productive and evolving area of drug discovery. While fluorine is unparalleled for enhancing metabolic stability and fine-tuning electronics with minimal steric impact, chlorine provides unique advantages in modulating lipophilicity and leveraging the powerful halogen bond to increase binding affinity.[14][20] Future advances will likely focus on the development of more sophisticated late-stage halogenation techniques, allowing for the rapid diversification of complex drug candidates.[3] A deeper computational and experimental understanding of halogen interactions within biological systems will further empower scientists to design next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.

References

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Google Books.
  • Chavan, A. A., & Pai, N. R. (2007). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules, 12(11), 2467–2477. [Link]

  • Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. (2017). MDPI. [Link]

  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089–1109. [Link]

  • Halogen Bonding: A New Frontier in Medicinal Chemistry. (2025). ResearchGate. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms. (2024). Encyclopedia.pub. [Link]

  • Role of Fluorine in Drug Design and Drug Action | Request PDF. (2025). ResearchGate. [Link]

  • Gupta, S. P. (n.d.). Roles of Fluorine in Drug Design and Drug Action. Bentham Science Publishers. Retrieved February 15, 2026, from [Link]

  • Rabal, O. (2017). Halogen Bonding in Medicinal Chemistry: From Observation to Prediction. Journal of Medicinal Chemistry, 60(11), 4529–4540. [Link]

  • Effect of “magic chlorine” in drug discovery: an in silico approach. (2023). RSC Publishing. [Link]

  • Bhattarai, P., Trombley, J. D., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability. (2025). ResearchGate. [Link]

  • Chlorine in drug discovery and development. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Summerfield, C. J. E., & Pattison, G. (n.d.). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv. [Link]

  • Bhattarai, P., Trombley, J. D., & Altman, R. A. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • O'Hagan, D. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry, 9, 2587–2600. [Link]

  • Key developments in fluorinated heterocycles. (2025). Taylor & Francis. [Link]

  • 9.2 Properties of Halogenated Compounds – Introductory Organic Chemistry. (n.d.). Open Oregon Educational Resources. Retrieved February 15, 2026, from [Link]

  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Review of Pharmacology and Toxicology, 41(1), 443–470. [Link]

Sources

The 1,7-Naphthyridine Scaffold: A Privileged Core in Modern Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Quest for Kinase Specificity

Protein kinases, as central regulators of cellular signaling, have long been a focal point of drug discovery, particularly in oncology. The human kinome comprises over 500 members, and their dysregulation is a hallmark of numerous diseases. The primary challenge in kinase inhibitor development lies in achieving selectivity. Off-target effects can lead to toxicity and diminish therapeutic efficacy. This has driven the search for "privileged scaffolds" – core molecular structures that exhibit a predisposition for binding to the ATP-binding site of kinases and can be readily modified to achieve high potency and selectivity. The 1,7-naphthyridine ring system has emerged as one such prominent scaffold, demonstrating significant potential in the development of targeted kinase inhibitors.[1] This guide provides a detailed exploration of 1,7-naphthyridine derivatives in kinase inhibitor research, delving into their structure-activity relationships, synthesis, and the biological pathways they modulate.

The 1,7-Naphthyridine Core: A Favorable Framework for Kinase Inhibition

The 1,7-naphthyridine scaffold is a bicyclic heteroaromatic system containing two nitrogen atoms.[1] Its rigid, planar geometry and unique electronic properties make it an ideal starting point for designing kinase inhibitors. One of the key features of this scaffold is the nitrogen atom at position 7, which can act as a hydrogen bond acceptor, forming a critical interaction with the hinge region of the kinase ATP-binding site.[2] This interaction helps to anchor the inhibitor in the active site, providing a solid foundation for building potency and selectivity through substitutions at other positions of the ring system.

Case Study 1: Targeting the PI3K/Akt/mTOR Pathway with PIP4K2A Inhibitors

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[3][4][5] Its aberrant activation is a common feature in many cancers, making it a prime target for therapeutic intervention.[3][4] One of the kinases in this pathway that has garnered interest is the Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A).[2][6][7] PIP4K2A catalyzes the conversion of phosphatidylinositol-5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI4,5P2) and has been linked to the inhibition of various tumors.[2][6][7]

A series of 1,7-naphthyridine derivatives have been identified as potent and selective inhibitors of PIP4K2A.[2][8] High-throughput screening and subsequent structure-based optimization led to the discovery of compounds like BAY-091 and BAY-297.[2]

Signaling Pathway: The PI3K/Akt/mTOR Cascade

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_pip4k2a PIP4K2A Role RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 PTEN PTEN PTEN->PIP3 Dephosphorylation Akt Akt PDK1->Akt Activation TSC1_2 TSC1/TSC2 Akt->TSC1_2 Inhibition Apoptosis Inhibition of Apoptosis Akt->Apoptosis Rheb Rheb TSC1_2->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation S6K1 p70S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 CellGrowth Cell Growth & Proliferation S6K1->CellGrowth _4EBP1->CellGrowth PI5P PI5P PI5P->PIP2 Phosphorylation PIP4K2A PIP4K2A PIP4K2A->PIP2 Catalyzes Naphthyridine 1,7-Naphthyridine Inhibitor Naphthyridine->PIP4K2A Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the role of PIP4K2A.

Structure-Activity Relationship (SAR) of 1,7-Naphthyridine PIP4K2A Inhibitors

Systematic modification of the 1,7-naphthyridine core has provided valuable insights into the structural requirements for potent PIP4K2A inhibition.[2][9]

Compound IDR¹ SubstituentR² SubstituentPIP4K2A IC₅₀ (nM)
1 H2-ethoxyphenyl6.6
2 H2-methoxyphenyl13
3 H2-(trifluoromethoxy)phenyl23
4 H2-chlorophenyl33
7 Cl2-ethoxyphenyl3.1
8 Cl2-methoxyphenyl4.5
BAY-091 --2.9
BAY-297 --1.8

Data compiled from multiple sources.[8][9]

Key SAR Insights:

  • Substitution at the 4-position: The nature of the substituent at the 4-position of the naphthyridine ring significantly influences potency. A 2-ethoxyphenyl group (as in compound 1) is generally favorable.

  • Substitution at the 6-position: The introduction of a chlorine atom at the 6-position (e.g., compound 7 vs. 1) generally enhances inhibitory activity.

  • Core Modifications: Replacement of the 3-cyano-1,7-naphthyridine core with other heterocyclic systems, such as pyrido[3,4-d]pyrimidine, is not well-tolerated, highlighting the importance of the 1,7-naphthyridine scaffold for PIP4K2A binding.[2]

Experimental Protocol: ADP-Glo™ Kinase Assay for PIP4K2A Inhibition

This protocol outlines a common method for assessing the inhibitory activity of 1,7-naphthyridine derivatives against PIP4K2A.[8]

Materials:

  • Recombinant human PIP4K2A enzyme

  • Lipid substrate (e.g., PI5P)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Test compounds (1,7-naphthyridine derivatives) dissolved in DMSO

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Reaction Setup:

    • Add the kinase, lipid substrate, and test compound at various concentrations to a 384-well plate.

    • Prepare control wells: "no enzyme" control and "vehicle" (DMSO) control.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Kₘ value for PIP4K2A.

  • Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion: Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

ADP_Glo_Workflow Start Start CompoundPrep Prepare Compound Dilutions Start->CompoundPrep ReactionSetup Set up Kinase Reaction (Enzyme, Substrate, Compound) CompoundPrep->ReactionSetup Initiate Initiate with ATP ReactionSetup->Initiate Incubate1 Incubate (e.g., 60 min) Initiate->Incubate1 Stop Add ADP-Glo™ Reagent (Stop & Deplete ATP) Incubate1->Stop Incubate2 Incubate (40 min) Stop->Incubate2 Detect Add Kinase Detection Reagent (ADP -> ATP -> Light) Incubate2->Detect Incubate3 Incubate (30-60 min) Detect->Incubate3 Read Measure Luminescence Incubate3->Read Analyze Calculate % Inhibition & IC50 Read->Analyze End End Analyze->End

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Case Study 2: Bafetinib - A Dual Bcr-Abl/Lyn Inhibitor for Chronic Myeloid Leukemia (CML)

Bafetinib (formerly INNO-406) is an orally active dual inhibitor that targets the Bcr-Abl fusion protein and the Src-family kinase Lyn.[10][11][12][13] The Bcr-Abl tyrosine kinase is the hallmark of chronic myeloid leukemia (CML), arising from the Philadelphia chromosomal translocation.[10][12] Bafetinib was designed to overcome resistance to first-generation inhibitors like imatinib.[12][13]

Mechanism of Action and Targeted Pathways

Bafetinib binds to and inhibits the Bcr-Abl tyrosine kinase, thereby blocking its autophosphorylation and downstream signaling, which leads to decreased cellular proliferation and the induction of apoptosis in Bcr-Abl positive cells.[10][11] Its dual activity against Lyn kinase is also significant, as Lyn can be upregulated in imatinib-resistant CML.[10][12]

EGFR Signaling Pathway (for context of kinase inhibition)

While Bafetinib's primary targets are Bcr-Abl and Lyn, understanding other kinase signaling pathways like the EGFR pathway is crucial in the broader context of kinase inhibitor research. The 1,7-naphthyridine scaffold has also been explored for inhibiting kinases in this pathway.

EGFR_Signaling_Pathway cluster_pathways Downstream Pathways Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-Akt Pathway Dimerization->PI3K_AKT STAT STAT Pathway Dimerization->STAT Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT->Survival Metastasis Metastasis STAT->Metastasis Inhibitor EGFR Inhibitor (e.g., 1,7-Naphthyridine derivative) Inhibitor->Dimerization Inhibits

Caption: Overview of the EGFR signaling pathway and points of inhibition.

Quantitative Data for Bafetinib
Target KinaseIC₅₀ (nM)Assay Type
Bcr-Abl 5.8Cell-free
Lyn 19Cell-free
Bcr-Abl (K562 cells) 11Cell-based
Bcr-Abl (293T cells) 22Cell-based

Data compiled from multiple sources.[10]

Synthesis of 1,7-Naphthyridine Derivatives: A Generalized Approach

The construction of the 1,7-naphthyridine core is a critical step in the development of these inhibitors. The Friedländer annulation is a widely used and versatile method for this purpose.[1]

Experimental Protocol: Synthesis of a 4-amino-1,7-naphthyridine-3-carbonitrile Derivative

This generalized protocol is adapted from synthetic routes for PIP4K2A inhibitors and may require optimization for specific target molecules.[8]

Step 1: Synthesis of the 1,7-Naphthyridine Core

  • Reaction Setup: In a suitable reaction vessel, combine 2-amino-6-chloronicotinaldehyde (1 equivalent) and ethyl cyanoacetate (1.2 equivalents) in a solvent such as ethanol.

  • Catalyst Addition: Add a catalytic amount of a base, for example, piperidine or potassium carbonate.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the 4-hydroxy-1,7-naphthyridine-3-carbonitrile intermediate.

Step 2: Chlorination

  • Reaction Setup: Suspend the intermediate from Step 1 in phosphorus oxychloride (POCl₃).

  • Reaction: Heat the mixture to reflux for 2-4 hours.

  • Work-up: Carefully quench the reaction by pouring it onto crushed ice. Neutralize with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent like dichloromethane or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 4-chloro-1,7-naphthyridine-3-carbonitrile.

Step 3: Suzuki Coupling for C4-Substitution

  • Reaction Setup: Dissolve the 4-chloro derivative from Step 2 (1 equivalent), a suitable boronic acid (e.g., 2-ethoxyphenylboronic acid, 1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.1 equivalents) in a solvent mixture of toluene and an aqueous sodium carbonate solution.[8]

  • Degassing: Degas the mixture by bubbling with an inert gas like nitrogen or argon for 15-20 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) for 8-12 hours, monitoring by TLC or LC-MS.

  • Work-up: After completion, cool the reaction, dilute with water, and extract with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the final 4-substituted-1,7-naphthyridine-3-carbonitrile derivative.

Conclusion and Future Directions

The 1,7-naphthyridine scaffold has firmly established itself as a privileged structure in the design of potent and selective kinase inhibitors. The successful development of compounds targeting diverse kinases such as PIP4K2A, Bcr-Abl, and FGFR demonstrates the versatility of this core.[1][14] The key to its success lies in its ability to form crucial hydrogen bonds with the kinase hinge region, providing a stable anchor for further optimization.

Future research in this area will likely focus on:

  • Exploring new substitution patterns: Investigating novel substitutions on the 1,7-naphthyridine ring to enhance potency, selectivity, and pharmacokinetic properties.

  • Targeting novel kinases: Applying the 1,7-naphthyridine scaffold to design inhibitors for other clinically relevant kinases.

  • Overcoming drug resistance: Developing next-generation 1,7-naphthyridine derivatives that can overcome acquired resistance to existing kinase inhibitors.

The continued exploration of the 1,7-naphthyridine scaffold holds great promise for the development of new and effective targeted therapies for a wide range of diseases.

References

  • Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. RSC Advances. [Link]

  • Inhibition of Tpl2 kinase and TNF-alpha production with 1,7-naphthyridine-3-carbonitriles: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Definition of bafetinib - NCI Drug Dictionary. National Cancer Institute. [Link]

  • Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. RSC Publishing. [Link]

  • Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. ACS Publications. [Link]

  • Bafetinib. Grokipedia. [Link]

  • Bafetinib (INNO-406) reverses multidrug resistance by inhibiting the efflux function of ABCB1 and ABCG2 transporters. PubMed Central. [Link]

  • 1,7-Naphthyridine 1-Oxides as Novel Potent and Selective Inhibitors of p38 Mitogen Activated Protein Kinase. Journal of Medicinal Chemistry. [Link]

  • 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase. PubMed. [Link]

  • 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development. PubMed. [Link]

  • Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. PubMed Central. [Link]

  • investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][6][7]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry. [Link]

  • Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family. Cancer Research. [Link]

  • Method for synthesizing 1,7-naphthyridine derivative.
  • Discovery of Potent c-MET Inhibitors With New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. PubMed. [Link]

  • Virtual screening of naphthoquinone analogs for potent inhibitors against the cancer-signaling PI3K/AKT/mTOR pathway. PubMed. [Link]

  • Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. RSC Publishing. [Link]

  • Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. MDPI. [Link]

  • Inhibition of PI3K/Akt/mTOR Signaling by Natural Products. PubMed Central. [Link]

  • PI3K/Akt/mTOR Pathway Inhibitors in Cancer: A Perspective on Clinical Progress. Current Medicinal Chemistry. [Link]

  • Discovery of Novel EGFR Inhibitor Targeting Wild-Type and Mutant Forms of EGFR: In Silico and In Vitro Study. MDPI. [Link]

  • Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. ResearchGate. [Link]

  • List of natural compounds targeting PI3K/AKT/mTOR signaling pathway in... ResearchGate. [Link]

  • PI3K/Akt/mTOR signaling pathway products from Selleck Chemicals. Bio-Connect.nl. [Link]

  • Lead Identification of Novel Naphthyridine Derivatives as Potent SOS1 Inhibitors. PubMed Central. [Link]

  • Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. ResearchGate. [Link]

  • Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI. [Link]

  • Identification of natural flavonoids as novel EGFR inhibitors using DFT, molecular docking, and molecular dynamics. New Journal of Chemistry. [Link]

Sources

The Ascendant Scaffold: A Technical Guide to Novel 8-Substituted-1,7-Naphthyridine Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of the 1,7-Naphthyridine Core

In the landscape of medicinal chemistry, the 1,7-naphthyridine scaffold has emerged as a privileged heterocyclic system, prized for its rigid, planar structure and unique electronic properties that make it an ideal framework for the design of targeted therapeutics.[1] This guide provides an in-depth exploration of novel 8-substituted-1,7-naphthyridine analogs, a class of compounds demonstrating significant potential across various therapeutic areas, particularly in oncology and inflammation.[2] We will delve into the synthetic intricacies of these molecules, their diverse biological activities, and the critical structure-activity relationships (SAR) that govern their efficacy. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals dedicated to advancing the discovery of next-generation therapeutics based on this versatile scaffold.

I. The Synthetic Blueprint: Constructing and Functionalizing the 1,7-Naphthyridine Core

The journey to potent 8-substituted-1,7-naphthyridine analogs begins with the elegant and often challenging synthesis of the core structure and its subsequent functionalization. The choice of synthetic route is paramount, dictating the feasibility of introducing diverse substituents at the crucial 8-position.

A. Building the Bicyclic Core: Established and Modern Methodologies

The construction of the 1,7-naphthyridine skeleton can be achieved through various synthetic strategies, with classical methods like the Friedländer annulation and modern multicomponent reactions being the most prevalent.[1][3]

1. The Friedländer Annulation: A Cornerstone of Naphthyridine Synthesis

The Friedländer synthesis is a robust and widely employed method for constructing quinolines and their aza-analogs, including 1,7-naphthyridines.[1] This reaction typically involves the condensation of a 2-aminopyridine-3-carbaldehyde or a related ketone with a compound containing an activated methylene group.[1]

Experimental Protocol: Representative Friedländer Synthesis of a 2-Substituted 1,7-Naphthyridine [1]

  • Reaction Setup: To a solution of 2-aminopyridine-3-carbaldehyde (1.0 equivalent) in a suitable solvent such as ethanol or dimethylformamide, add the active methylene compound (1.1 equivalents) and a catalytic amount of a base (e.g., piperidine, potassium hydroxide) or an acid (e.g., p-toluenesulfonic acid).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from a few hours to overnight. Reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel or recrystallization to afford the desired 2-substituted 1,7-naphthyridine.

2. Microwave-Assisted Synthesis: An Eco-Friendly and Efficient Alternative

In recent years, microwave-assisted organic synthesis has gained prominence for its ability to accelerate reaction rates and improve yields. An efficient and environmentally friendly method for the synthesis of the parent 1,7-naphthyridine has been developed utilizing microwave irradiation.[4]

Experimental Protocol: Microwave-Assisted Synthesis of 1,7-Naphthyridine [4]

  • Step 1: Cyclization: 2-Cyano-3-pyridylacetonitrile is treated with hydrogen bromide to yield 6-amino-8-bromo-1,7-naphthyridine.

  • Step 2: Hydrazination: The resulting 6-amino-8-bromo-1,7-naphthyridine is reacted with hydrazine hydrate in dioxane under microwave irradiation (110°C for 8 minutes) to produce 6,8-dihydrazino-1,7-naphthyridine.

  • Step 3: Oxidation: The 6,8-dihydrazino-1,7-naphthyridine is dissolved in a mixture of acetic acid and water and added to a hot copper sulfate solution. The mixture is boiled for 3 minutes in a microwave oven. Following an alkaline work-up and extraction with ether, the unsubstituted 1,7-naphthyridine is obtained.

B. Strategic Functionalization at the 8-Position

The introduction of substituents at the 8-position is a critical step in the development of novel 1,7-naphthyridine analogs with tailored biological activities. This is often achieved through nucleophilic aromatic substitution (SNA_r) reactions on a precursor bearing a suitable leaving group at the 8-position, such as a halogen or a triflate group.

1. Synthesis of 8-Amino-1,7-Naphthyridine Derivatives

A versatile method for the synthesis of 8-amino-6-(2-R-thiazol-4-yl)-1,7-naphthyridines has been reported. This approach involves the O-sulfonylation of the corresponding 1,7-naphthyridin-8(7H)-one with triflic anhydride, followed by the substitution of the resulting triflate group with various secondary cyclic aliphatic amines.

G cluster_0 Synthesis of 8-Amino-1,7-Naphthyridines A 6-(2-R-thiazol-4-yl)-1,7-naphthyridin-8(7H)-one B 8-Triflyloxy-6-(2-R-thiazol-4-yl)-1,7-naphthyridine A->B Triflic Anhydride C 8-Amino-6-(2-R-thiazol-4-yl)-1,7-naphthyridine B->C Secondary Amine

Caption: Synthetic route to 8-amino-1,7-naphthyridines.

II. Biological Activities and Therapeutic Potential

1,7-Naphthyridine derivatives have demonstrated a broad spectrum of biological activities, establishing them as a promising scaffold for the development of novel therapeutic agents.[2] The introduction of substituents at the 8-position can significantly modulate the potency and selectivity of these compounds.

A. Anticancer Activity

Recent studies have underscored the potential of 1,7-naphthyridine derivatives as potent anticancer agents.[2] Their mechanism of action often involves the inhibition of key cellular signaling pathways that are dysregulated in cancer.

1. Kinase Inhibition: A Major Avenue for Anticancer Drug Discovery

Kinases are crucial regulators of cellular processes, and their aberrant activity is a hallmark of many cancers.[5] The 1,7-naphthyridine core provides a rigid framework for designing molecules that can bind to the ATP-binding pocket of various kinases with high affinity and selectivity.[5]

  • Fibroblast Growth Factor Receptor (FGFR) Inhibition: Novel 1,7-naphthyridine derivatives have been identified as potent inhibitors of the FGFR kinase family. Aberrant FGFR signaling is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.

  • Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A) Inhibition: 1,7-Naphthyridine-based compounds have been developed as potential anticancer agents through the inhibition of PIP4K2A, a lipid kinase involved in the PI3K/AKT signaling pathway.[1] Inhibition of PIP4K2A can lead to the induction of apoptosis in tumor cells.[1]

G cluster_0 PIP4K2A Signaling Pathway in Cancer PI3K PI3K AKT AKT PI3K->AKT Apoptosis Apoptosis AKT->Apoptosis Inhibits PIP4K2A PIP4K2A PIP4K2A->PI3K Activates Naphthyridine 8-Substituted-1,7-Naphthyridine Analog Naphthyridine->PIP4K2A Inhibits

Caption: Inhibition of the PI3K/AKT pathway by 1,7-naphthyridine analogs.

2. Cytotoxic Activity Against Cancer Cell Lines

While specific data for 8-substituted-1,7-naphthyridine analogs is emerging, broader studies on substituted naphthyridines have demonstrated significant cytotoxic effects against various human cancer cell lines.[6]

Compound ClassCancer Cell LineIC50 (µM)Reference
Naphthyridine DerivativesHeLa (Cervical Cancer)0.7 - 172.8[6]
Naphthyridine DerivativesHL-60 (Leukemia)0.1 - 102.9[6]
Naphthyridine DerivativesPC-3 (Prostate Cancer)2.7 - 124.6[6]
B. Anti-inflammatory and CNS Activities

The therapeutic potential of 1,7-naphthyridine derivatives extends beyond oncology. They have also shown promise as anti-inflammatory agents and for the treatment of central nervous system (CNS) disorders.[2]

  • p38 MAP Kinase Inhibition: 1,7-Naphthyridine N-oxides have been identified as potent and selective inhibitors of p38α MAP kinase, a key regulator of inflammatory responses.[1]

III. Structure-Activity Relationships (SAR): Decoding the Molecular Determinants of Activity

Understanding the structure-activity relationships of 8-substituted-1,7-naphthyridine analogs is crucial for the rational design of more potent and selective drug candidates. While comprehensive SAR studies specifically focused on the 8-position of the 1,7-naphthyridine core are still evolving, insights can be gleaned from related naphthyridine isomers.

For 1,8-naphthyridine derivatives, it has been shown that substitutions at various positions on the naphthyridine ring significantly influence their biological activity.[4][7][8] For instance, in a series of 1,7-disubstituted-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids with antitumor activity, the nature of the substituent at the C-7 position was found to be critical for potency.[4] Aminopyrrolidine derivatives at this position were more effective than other amines or thioether derivatives.[4] This highlights the importance of the nature and position of substituents on the naphthyridine core in determining biological efficacy.

IV. Future Directions and Concluding Remarks

The 8-substituted-1,7-naphthyridine scaffold represents a fertile ground for the discovery of novel therapeutic agents. The synthetic methodologies outlined in this guide provide a robust framework for generating diverse libraries of these analogs for biological screening. The promising anticancer, anti-inflammatory, and kinase inhibitory activities demonstrated by this class of compounds warrant further investigation.

Future research should focus on:

  • Expansion of Synthetic Methodologies: Developing novel and efficient synthetic routes to access a wider range of 8-substituted-1,7-naphthyridine analogs with diverse chemical functionalities.

  • In-depth Biological Profiling: Comprehensive biological evaluation of these analogs against a broad panel of kinases and cancer cell lines to identify novel therapeutic targets and indications.

  • Elucidation of Detailed SAR: Systematic exploration of the structure-activity relationships by varying the substituents at the 8-position and other positions of the 1,7-naphthyridine core to optimize potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Investigating the detailed molecular mechanisms by which these compounds exert their biological effects to facilitate their translation into clinical candidates.

V. References

  • Potential Biological Activities of 1,7-Naphthyridine Derivatives: A Technical Guide - Benchchem. (URL: )

  • Srivastava K.P., Singh Indu and Kumari Anupma. Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines. International Journal of Chemical and Physical Sciences. (URL: )

  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PMC. (URL: [Link])

  • The Biological Potential of the 1,7-Naphthyridine Scaffold: A Technical Overview - Benchchem. (URL: )

  • The Ascendant Core: A Comprehensive Review of 1,7-Naphthyridine Chemistry for the Modern Researcher - Benchchem. (URL: )

  • Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. PMC. (URL: [Link])

  • Synthesis and structure-activity relationships of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents. Part 1. PubMed. (URL: [Link])

  • Biological Activity of Naturally Derived Naphthyridines. MDPI. (URL: [Link])

  • Biological Activity of Naturally Derived Naphthyridines. PMC - NIH. (URL: [Link])

  • Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Synthesis and Structure−Activity Relationships of Novel 7-Substituted 1,4-Dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic Acids as Antitumor Agents. Part 2. Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 8-Chloro-5-fluoro-3-methoxy-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1,7-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic placement of various substituents on this bicyclic system allows for the fine-tuning of physicochemical properties and pharmacological activity. This document provides a comprehensive guide for the multi-step synthesis of a specifically functionalized derivative, 8-Chloro-5-fluoro-3-methoxy-1,7-naphthyridine. The synthetic strategy detailed herein is designed to be logical and modular, proceeding through the initial construction of a di-halogenated 1,7-naphthyridine core, followed by a series of regioselective functionalization steps to introduce the desired fluoro and methoxy groups. This protocol is intended for researchers, scientists, and professionals in drug development who require a robust and well-documented synthetic route to this and structurally related compounds.

Overall Synthetic Strategy

The synthesis of 8-Chloro-5-fluoro-3-methoxy-1,7-naphthyridine is proposed via a multi-step sequence commencing with the construction of a 5,8-dichloro-1,7-naphthyridine core. This intermediate is then subjected to a series of regioselective transformations to install the requisite fluoro and methoxy substituents. The causality behind the choice of each reaction and the sequence of steps is grounded in established principles of heterocyclic chemistry, aiming for a logical and practical pathway.

Synthetic_Pathway A 2,6-Dichloropyridine B 2,6-Dichloro-3-nitropyridine A->B Nitration C 3-Amino-2,6-dichloropyridine B->C Reduction D 5,8-Dichloro-1,7-naphthyridine C->D Skraup Synthesis E 8-Chloro-5-fluoro-1,7-naphthyridine D->E Selective Fluorination F 8-Chloro-5-fluoro-3-nitro-1,7-naphthyridine E->F Nitration G 3-Amino-8-chloro-5-fluoro-1,7-naphthyridine F->G Reduction H 8-Chloro-5-fluoro-1,7-naphthyridin-3-ol G->H Diazotization & Hydrolysis I 8-Chloro-5-fluoro-3-methoxy-1,7-naphthyridine H->I Methoxylation

Caption: Proposed multi-step synthesis of 8-Chloro-5-fluoro-3-methoxy-1,7-naphthyridine.

Part 1: Synthesis of the 5,8-Dichloro-1,7-naphthyridine Core

The initial phase of the synthesis focuses on the construction of the key intermediate, 5,8-dichloro-1,7-naphthyridine, from commercially available 2,6-dichloropyridine.

Protocol 1.1: Nitration of 2,6-Dichloropyridine

This step involves the electrophilic nitration of the pyridine ring. The electron-withdrawing nature of the two chlorine atoms deactivates the ring, necessitating the use of strong nitrating conditions. The 3-position is the most susceptible to electrophilic attack in this system.

Table 1: Reagents and Conditions for Nitration

Reagent/ParameterQuantity/ValueMolar Eq.
2,6-Dichloropyridine14.8 g1.0
Fuming Nitric Acid (90%)20 mL-
Concentrated Sulfuric Acid40 mL-
Reaction Temperature100 °C-
Reaction Time6 hours-
Expected Yield ~75-85% -

Step-by-Step Protocol:

  • To a stirred and cooled (0 °C) solution of concentrated sulfuric acid, slowly add fuming nitric acid.

  • To this nitrating mixture, add 2,6-dichloropyridine portion-wise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, slowly heat the reaction mixture to 100 °C and maintain for 6 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • The precipitated product, 2,6-dichloro-3-nitropyridine, is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.

Protocol 1.2: Reduction of 2,6-Dichloro-3-nitropyridine

The nitro group of 2,6-dichloro-3-nitropyridine is reduced to a primary amine, a crucial functional group for the subsequent cyclization step. Metal-acid reduction is a reliable method for this transformation.[1]

Table 2: Reagents and Conditions for Reduction

Reagent/ParameterQuantity/ValueMolar Eq.
2,6-Dichloro-3-nitropyridine19.3 g1.0
Iron Powder28.0 g5.0
Glacial Acetic Acid135 mL-
Water800 mL-
Reaction Temperature≤ 50 °C-
Reaction Time2-3 hours-
Expected Yield ~85-95% -

Step-by-Step Protocol:

  • Dissolve 2,6-dichloro-3-nitropyridine in glacial acetic acid and add water with stirring.

  • Add iron powder portion-wise to the mixture, maintaining the temperature below 50 °C with external cooling if necessary.

  • After the addition, continue stirring for 2-3 hours until the reaction is complete (monitored by TLC).

  • Filter the hot reaction mixture to remove the iron salts.

  • Extract the filtrate with ethyl acetate. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 3-amino-2,6-dichloropyridine.

Protocol 1.3: Skraup Synthesis of 5,8-Dichloro-1,7-naphthyridine

The Skraup synthesis is a classic method for the formation of quinoline and naphthyridine ring systems.[2][3] It involves the reaction of an aromatic amine with glycerol in the presence of sulfuric acid and an oxidizing agent.

Table 3: Reagents and Conditions for Skraup Synthesis

Reagent/ParameterQuantity/ValueMolar Eq.
3-Amino-2,6-dichloropyridine16.3 g1.0
Glycerol40 mL~4.0
Concentrated Sulfuric Acid30 mL-
Sodium m-nitrobenzenesulfonate24.8 g1.1
Reaction Temperature140-150 °C-
Reaction Time4-5 hours-
Expected Yield ~40-50% -

Step-by-Step Protocol:

  • In a flask equipped with a reflux condenser and mechanical stirrer, carefully mix 3-amino-2,6-dichloropyridine, glycerol, and sodium m-nitrobenzenesulfonate.

  • With cooling and vigorous stirring, slowly add concentrated sulfuric acid.

  • Heat the mixture to 140-150 °C for 4-5 hours.

  • Cool the reaction mixture and dilute with water.

  • Neutralize with a concentrated sodium hydroxide solution while cooling.

  • The crude product is extracted with chloroform. The organic extracts are dried and concentrated.

  • Purification by column chromatography (silica gel, hexane/ethyl acetate gradient) yields 5,8-dichloro-1,7-naphthyridine.

Part 2: Regioselective Functionalization of the Naphthyridine Core

This phase involves the sequential modification of the 5,8-dichloro-1,7-naphthyridine intermediate to introduce the fluoro and methoxy groups at the desired positions.

Protocol 2.1: Selective Fluorination at the 5-Position

A nucleophilic aromatic substitution (Halex reaction) is employed to replace the chlorine atom at the 5-position with fluorine. The regioselectivity of this reaction is critical. While both the 5- and 8-positions are activated towards nucleophilic attack, subtle electronic and steric factors may allow for preferential reaction at the 5-position under carefully controlled conditions.[4][5][6]

Table 4: Reagents and Conditions for Fluorination

Reagent/ParameterQuantity/ValueMolar Eq.
5,8-Dichloro-1,7-naphthyridine2.15 g1.0
Spray-dried Potassium Fluoride2.32 g4.0
Tetrabutylammonium Chloride0.28 g0.1
Sulfolane20 mL-
Reaction Temperature180-190 °C-
Reaction Time8-10 hours-
Expected Yield ~30-40% -

Step-by-Step Protocol:

  • To a mixture of spray-dried potassium fluoride and tetrabutylammonium chloride in sulfolane, add 5,8-dichloro-1,7-naphthyridine.

  • Heat the reaction mixture to 180-190 °C and stir for 8-10 hours.

  • Monitor the reaction for the formation of the mono-fluorinated product by GC-MS.

  • Cool the mixture, dilute with water, and extract with toluene.

  • The organic layer is washed with brine, dried, and concentrated.

  • Purification by column chromatography will be necessary to separate the desired 8-chloro-5-fluoro-1,7-naphthyridine from starting material and any di-fluorinated byproduct.

Protocol 2.2: Nitration of 8-Chloro-5-fluoro-1,7-naphthyridine

Electrophilic nitration is performed to introduce a nitro group, which will subsequently be converted to the methoxy group. The directing effects of the existing substituents will favor nitration at the 3-position.

Table 5: Reagents and Conditions for Nitration

Reagent/ParameterQuantity/ValueMolar Eq.
8-Chloro-5-fluoro-1,7-naphthyridine1.99 g1.0
Fuming Nitric Acid (90%)10 mL-
Concentrated Sulfuric Acid20 mL-
Reaction Temperature80 °C-
Reaction Time4 hours-
Expected Yield ~60-70% -

Step-by-Step Protocol:

  • Follow the procedure outlined in Protocol 1.1, using 8-chloro-5-fluoro-1,7-naphthyridine as the starting material and adjusting the reaction temperature and time as indicated.

  • The product, 8-chloro-5-fluoro-3-nitro-1,7-naphthyridine, is isolated by precipitation on ice, filtration, and drying.

Protocol 2.3: Reduction of the Nitro Group

The newly introduced nitro group is reduced to an amine, which is a precursor for the hydroxyl group.

Table 6: Reagents and Conditions for Reduction

Reagent/ParameterQuantity/ValueMolar Eq.
8-Chloro-5-fluoro-3-nitro-1,7-naphthyridine2.44 g1.0
Tin(II) Chloride Dihydrate11.3 g5.0
Ethanol50 mL-
Reaction TemperatureReflux-
Reaction Time3 hours-
Expected Yield ~80-90% -

Step-by-Step Protocol:

  • To a solution of 8-chloro-5-fluoro-3-nitro-1,7-naphthyridine in ethanol, add tin(II) chloride dihydrate.

  • Heat the mixture to reflux for 3 hours.

  • Cool the reaction, dilute with water, and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate. The organic layers are dried and concentrated to give 3-amino-8-chloro-5-fluoro-1,7-naphthyridine.

Protocol 2.4: Conversion of the Amino Group to a Hydroxyl Group

A Sandmeyer-type reaction is used to convert the 3-amino group into a 3-hydroxyl group via a diazonium salt intermediate.

Table 7: Reagents and Conditions for Diazotization and Hydrolysis

Reagent/ParameterQuantity/ValueMolar Eq.
3-Amino-8-chloro-5-fluoro-1,7-naphthyridine2.14 g1.0
Sodium Nitrite0.83 g1.2
Sulfuric Acid (50%)30 mL-
Reaction Temperature0-5 °C, then 100 °C-
Reaction Time30 min, then 1 hour-
Expected Yield ~50-60% -

Step-by-Step Protocol:

  • Dissolve the amino-naphthyridine in 50% sulfuric acid and cool to 0-5 °C.

  • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.

  • Stir the mixture for 30 minutes at this temperature.

  • Heat the reaction mixture to 100 °C for 1 hour to facilitate the hydrolysis of the diazonium salt.

  • Cool, neutralize with a base, and extract the product, 8-chloro-5-fluoro-1,7-naphthyridin-3-ol, with ethyl acetate.

  • Purify by column chromatography.

Protocol 2.5: Methoxylation of the Hydroxyl Group

The final step is the conversion of the 3-hydroxyl group to a methoxy group via a Williamson ether synthesis.

Final_Step A 8-Chloro-5-fluoro-1,7-naphthyridin-3-ol B 8-Chloro-5-fluoro-3-methoxy-1,7-naphthyridine A->B NaH, CH3I

Caption: Final methoxylation step.

Table 8: Reagents and Conditions for Methoxylation

Reagent/ParameterQuantity/ValueMolar Eq.
8-Chloro-5-fluoro-1,7-naphthyridin-3-ol2.15 g1.0
Sodium Hydride (60% in mineral oil)0.48 g1.2
Methyl Iodide0.75 mL1.2
Anhydrous Tetrahydrofuran (THF)40 mL-
Reaction Temperature0 °C to RT-
Reaction Time4 hours-
Expected Yield ~85-95% -

Step-by-Step Protocol:

  • To a stirred suspension of sodium hydride in anhydrous THF at 0 °C, add a solution of 8-chloro-5-fluoro-1,7-naphthyridin-3-ol in THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add methyl iodide.

  • Stir at room temperature for 4 hours.

  • Carefully quench the reaction with water and extract with ethyl acetate.

  • The combined organic layers are washed with brine, dried, and concentrated.

  • Purification by column chromatography provides the final product, 8-Chloro-5-fluoro-3-methoxy-1,7-naphthyridine.

References

  • Synthesis of novel 1,7‐naphthyridines by Friedländer condensation of pyridine substrates. (2011).
  • Application Notes and Protocols for the Friedländer Synthesis of Naphthyridine Derivatives. (2025). Benchchem.
  • Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications. (n.d.).
  • Mn-Catalyzed Ligand-Free One-Pot Synthesis of (E)-6,7-Dihydrodibenzo[b,j][7][8]phenanthrolines and (E)-1,2,3,4-Tetrahydrobenzo[b][7][9]naphthyridines through Dehydrogenative Friedlander Annulation/C(sp3)–H Functionalization. (n.d.). Retrieved from

  • Navigating the Regioselective Functionalization of 5-Bromo-8-chloro-1,7-naphthyridine: A Comparative Reactivity Guide. (2025). Benchchem.
  • Technical Support Center: Skraup Synthesis of Naphthyridines. (2025). Benchchem.
  • Nucleophilic aromatic substitution reactions of unactivated aryl halides with thiolate ions in hexamethylphosphoramide. (n.d.). ACS Publications.
  • Synthesis of 3-amino-5-chloro-2-fluoropyridine. (n.d.). PrepChem.com.
  • CeCl3.7H2O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. (n.d.).
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. (n.d.). IIP Series.
  • Nucleophilic aromatic substitution. (n.d.). Wikipedia.
  • Friedlaender Synthesis. (n.d.). Organic Chemistry Portal.
  • nucleophilic aromatic substitutions. (2019, January 19). YouTube.
  • A One-step Synthesis of 1,&Naphthyridine. (n.d.). RSC Publishing.
  • Synthesis of 3-amino-5,6-dichloropyridine. (n.d.). PrepChem.com.
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (n.d.). PMC.
  • 3-Amino-6-chloro-2-methylpyridine. (n.d.). Chem-Impex.
  • Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. (2025, December 6). ResearchGate.
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). PMC.
  • Application Notes and Protocols: Skraup Synthesis for 1,5-Naphthyridine Derivatives. (2025). Benchchem.
  • Process for the preparation of fluorinated pyridines. (n.d.). European Patent Office.
  • 3-Amino-2-chloro-6-methoxypyridine 97 34392-85-3. (n.d.). Sigma-Aldrich.
  • Synthesis method of 3-amino-6-chloropyridazine. (n.d.). Google Patents.
  • 3-aminopyridine. (n.d.). Organic Syntheses Procedure.
  • Preparation method of fluoropyridine compounds. (n.d.). Google Patents.
  • Process for producing 2,3-diamino-6-methoxypyridine. (n.d.). Google Patents.
  • Technical Support Center: Synthesis of 4-Amino-2,6-dichloropyrimidine. (2025). Benchchem.
  • Recent Advances in Direct Regioselective C-H Chlorination at Aromatic and Aliphatic. (2024, September 2). PubMed.
  • Regioselective Palladaelectro‐Catalyzed Chlorination of Arenes in an Undivided Cell. (n.d.). Diva Portal.
  • Chlorination and Bromination Reagents with High Regioselectivity and Reactivity. (n.d.). Tokyo Chemical Industry Co., Ltd.
  • Process for making 3-amino-2-chloro-4-methylpyridine. (n.d.). Google Patents.
  • Regioselective synthesis of functionalized[7][10]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions. (n.d.). Green Chemistry (RSC Publishing). Retrieved from

  • Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5‑Aminolevulinic Acid. (2024, August 27). Semantic Scholar.
  • 3-Amino-2,6-dichloropyridine 97 62476-56-6. (n.d.). Sigma-Aldrich.
  • Regioselective Electrophilic Fluorination of Rationally Designed Imidazole Derivatives. (n.d.).
  • Development of N-F fluorinating agents and their fluorinations: Historical perspective. (2021, July 27).

Sources

Protocols for Nucleophilic Substitution on 1,7-Naphthyridine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 1,7-Naphthyridine Scaffold - A Privileged Motif in Medicinal Chemistry

The 1,7-naphthyridine core, a bicyclic heterocycle containing two fused pyridine rings, has garnered significant attention in the field of drug discovery. Its unique electronic properties and rigid, planar structure make it an attractive scaffold for the design of potent and selective inhibitors of various biological targets.[1] Derivatives of 1,7-naphthyridine have demonstrated a broad spectrum of pharmacological activities, including kinase inhibition, phosphodiesterase (PDE) inhibition, and anti-inflammatory properties.[2][3][4] The development of novel therapeutics based on this versatile core often necessitates the strategic functionalization of the naphthyridine ring system, with nucleophilic aromatic substitution (SNAr) being a cornerstone of this synthetic endeavor.

This comprehensive guide provides detailed application notes and protocols for performing nucleophilic substitution reactions on the 1,7-naphthyridine scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the underlying principles governing these reactions and offers step-by-step procedures for key transformations, including amination, alkoxylation, and cyanation.

Understanding the Reactivity of the 1,7-Naphthyridine Core

The presence of two nitrogen atoms in the 1,7-naphthyridine ring system renders it electron-deficient. This inherent electronic characteristic makes the scaffold susceptible to attack by nucleophiles, particularly at positions activated by the nitrogen atoms and bearing a suitable leaving group. The reactivity of halo-1,7-naphthyridines in SNAr reactions is influenced by several factors:

  • Nature of the Halogen: The reactivity of the leaving group generally follows the order F > Cl > Br > I. While seemingly counterintuitive, the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. The rate-determining step in many SNAr reactions is the initial attack of the nucleophile, not the cleavage of the carbon-halogen bond.[5]

  • Position of the Halogen: The positions ortho and para to the ring nitrogens are the most activated towards nucleophilic substitution. For the 1,7-naphthyridine core, the C8 position is particularly activated due to its para-relationship with the N1 atom.

  • Reaction Conditions: The choice of solvent, base, temperature, and, in some cases, catalyst, plays a critical role in the outcome of the reaction. Polar aprotic solvents such as DMSO, DMF, and THF are commonly employed to facilitate SNAr reactions.[6]

Caption: Relative reactivity of different positions on the 1,7-naphthyridine core towards nucleophilic attack.

Protocols for Key Nucleophilic Substitution Reactions

The following section provides detailed, step-by-step protocols for three common and highly valuable nucleophilic substitution reactions on the 1,7-naphthyridine scaffold: Buchwald-Hartwig amination, alkoxylation, and cyanation.

Buchwald-Hartwig Amination of Halo-1,7-Naphthyridines

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7] This method is particularly useful for the amination of heteroaryl halides and has been successfully applied to the synthesis of various 1,7-naphthyridine derivatives.[8]

Protocol: Regioselective Buchwald-Hartwig Amination of 5-Bromo-8-chloro-1,7-naphthyridine

This protocol leverages the differential reactivity of the C-Br and C-Cl bonds, allowing for selective amination at the more reactive C5 position.[8]

Materials:

  • 5-Bromo-8-chloro-1,7-naphthyridine

  • Amine of choice (e.g., morpholine, piperidine, aniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri-tert-butylphosphonium tetrafluoroborate (tBu₃P·HBF₄)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add 5-bromo-8-chloro-1,7-naphthyridine (1.0 equiv.), Pd₂(dba)₃ (0.01-0.05 equiv.), and tBu₃P·HBF₄ (0.02-0.10 equiv.).

  • Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Add anhydrous toluene, followed by the amine (1.1-1.5 equiv.) and sodium tert-butoxide (1.5-2.0 equiv.).

  • Stir the reaction mixture at 80-110 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as tBu₃P·HBF₄ is crucial for efficient catalytic turnover. The ligand facilitates both the oxidative addition of the aryl halide to the palladium(0) center and the subsequent reductive elimination of the aminated product.[9][10]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is essential for the deprotonation of the amine and the formation of the active palladium-amido complex.[9]

  • Solvent: Anhydrous toluene is a common solvent for Buchwald-Hartwig reactions due to its high boiling point and ability to dissolve the reactants and catalyst.

ParameterRecommended Range/ValueRationale
Substrate Halo-1,7-naphthyridineC-Br is more reactive than C-Cl.[8]
Nucleophile Primary or secondary amineBroad scope of compatible amines.[7]
Catalyst Pd₂(dba)₃ (1-5 mol%)Efficient palladium(0) source.[9]
Ligand tBu₃P·HBF₄ (2-10 mol%)Bulky, electron-rich ligand promoting catalysis.[9]
Base NaOtBu (1.5-2.0 equiv.)Strong, non-nucleophilic base.[9]
Solvent Anhydrous TolueneHigh-boiling, inert solvent.
Temperature 80-110 °CProvides sufficient energy for reaction.
Reaction Time 2-24 hoursMonitored by TLC or LC-MS.
Alkoxylation of Halo-1,7-Naphthyridines

The introduction of alkoxy groups can significantly modulate the physicochemical and pharmacological properties of a molecule. Nucleophilic substitution of a halo-1,7-naphthyridine with an alkoxide is a straightforward method to achieve this.

Protocol: Methoxylation of 8-Chloro-1,7-naphthyridine

This protocol describes a classic SNAr reaction for the synthesis of an 8-methoxy-1,7-naphthyridine derivative.

Materials:

  • 8-Chloro-1,7-naphthyridine

  • Sodium methoxide (NaOMe)

  • Anhydrous methanol (MeOH) or Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add 8-chloro-1,7-naphthyridine (1.0 equiv.) and anhydrous methanol or DMF.

  • Add sodium methoxide (1.5-3.0 equiv.) portion-wise at room temperature.

  • Heat the reaction mixture to reflux (for methanol) or 80-100 °C (for DMF) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and carefully quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Nucleophile: Sodium methoxide is a strong nucleophile that readily attacks the electron-deficient 1,7-naphthyridine ring.

  • Solvent: Methanol can serve as both the solvent and the source of the methoxide nucleophile in the presence of a base. Alternatively, a polar aprotic solvent like DMF can be used to increase the reaction rate.[6]

  • Temperature: Heating is typically required to overcome the activation energy of the reaction.

ParameterRecommended Range/ValueRationale
Substrate 8-Chloro-1,7-naphthyridineActivated position for SNAr.
Nucleophile Sodium methoxide (1.5-3.0 equiv.)Strong alkoxide nucleophile.
Solvent Anhydrous MeOH or DMFPolar solvent to facilitate the reaction.[6]
Temperature Reflux (MeOH) or 80-100 °C (DMF)Provides energy for the reaction.
Reaction Time 4-16 hoursMonitored by TLC or LC-MS.
Cyanation of Halo-1,7-Naphthyridines

The cyano group is a versatile functional group in organic synthesis, serving as a precursor to amines, carboxylic acids, and amides. Palladium- and copper-catalyzed cyanation reactions are modern and efficient methods for the introduction of a cyano group onto an aromatic or heteroaromatic ring.

Protocol: Copper-Catalyzed Cyanation of 8-Bromo-1,7-naphthyridine

This protocol describes a copper-catalyzed cyanation reaction, which offers a cost-effective alternative to palladium-based methods.[11][12]

Materials:

  • 8-Bromo-1,7-naphthyridine

  • Copper(I) cyanide (CuCN) or Sodium Cyanide (NaCN) with a Copper(I) salt (e.g., CuI)

  • N,N'-Dimethylethylenediamine (DMEDA) (if using a copper salt with NaCN)

  • Anhydrous N,N-Dimethylformamide (DMF) or Toluene

Procedure:

  • To a Schlenk tube, add 8-bromo-1,7-naphthyridine (1.0 equiv.) and copper(I) cyanide (1.2-1.5 equiv.). Alternatively, use sodium cyanide (1.2 equiv.), copper(I) iodide (0.1 equiv.), and N,N'-dimethylethylenediamine (0.2 equiv.).

  • Seal the tube, and evacuate and backfill with an inert atmosphere.

  • Add anhydrous DMF or toluene.

  • Heat the reaction mixture to 110-140 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into an aqueous solution of ammonia or ethylenediamine to quench the reaction and complex the copper salts.

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it.

  • Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Cyanide Source and Catalyst: Copper(I) cyanide can be used stoichiometrically in a Rosenmund-von Braun-type reaction. Catalytic systems using a copper(I) salt and a more soluble cyanide source like sodium cyanide are often more efficient and require a ligand like DMEDA to stabilize the copper catalyst and facilitate the reaction.[11][12]

  • Solvent: High-boiling polar aprotic solvents like DMF or non-polar solvents like toluene are suitable for these reactions.

  • Temperature: High temperatures are generally required for copper-catalyzed cyanation reactions.

ParameterRecommended Range/ValueRationale
Substrate 8-Bromo-1,7-naphthyridineReactive aryl bromide.
Cyanide Source CuCN (stoichiometric) or NaCN (catalytic)Source of the cyano group.[13][14]
Catalyst/Ligand CuI (10 mol%) / DMEDA (20 mol%)Catalytic system for cyanation.[11]
Solvent Anhydrous DMF or TolueneHigh-boiling solvent.
Temperature 110-140 °CHigh energy input required.
Reaction Time 12-48 hoursMonitored by TLC or LC-MS.

Applications in Drug Discovery

Nucleophilic substitution on the 1,7-naphthyridine core has been instrumental in the development of numerous potent and selective inhibitors for various therapeutic targets.

  • Kinase Inhibitors: A variety of kinase inhibitors have been synthesized using amination and other nucleophilic substitution reactions on the 1,7-naphthyridine scaffold. These compounds have shown activity against targets such as PIP4K2A and c-Met.[1][15]

  • Phosphodiesterase (PDE) Inhibitors: 6,8-Disubstituted 1,7-naphthyridines have been identified as a novel class of potent and selective inhibitors of phosphodiesterase type 4D (PDE4D), with potential applications in the treatment of inflammatory diseases like asthma.[3] Other 1,7-naphthyridine derivatives have shown potent and highly specific PDE5 inhibitory activity.[4]

Caption: A typical workflow for the development of 1,7-naphthyridine-based drug candidates.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Impure reagents or solvents- Insufficient temperature or reaction time- Use fresh catalyst and high-purity, anhydrous reagents and solvents.- Optimize temperature and reaction time.- Ensure an inert atmosphere for sensitive reactions.
Formation of Side Products - Competing reactions (e.g., hydrodehalogenation)- Over-reaction (for di- or poly-halogenated substrates)- Adjust reaction conditions (e.g., lower temperature, different base or ligand).- Use a less reactive leaving group for selective mono-substitution.
Difficult Product Isolation - Product is highly polar or water-soluble- Emulsion formation during workup- Use alternative extraction solvents.- Employ techniques like solid-phase extraction (SPE).- Break emulsions by adding brine or filtering through Celite.

Conclusion

Nucleophilic aromatic substitution is a powerful and versatile tool for the functionalization of the 1,7-naphthyridine scaffold. A thorough understanding of the underlying reactivity principles and careful optimization of reaction conditions are key to the successful synthesis of novel 1,7-naphthyridine derivatives. The protocols and insights provided in this guide are intended to empower researchers in their efforts to explore the vast chemical space around this privileged heterocyclic core and to accelerate the discovery of new therapeutic agents.

References

  • A Scalable Synthesis of a 1,7-Naphthyridine Derivative, a PDE-4 Inhibitor. Organic Process Research & Development. [Link]

  • Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. RSC Advances. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of 6,8-Disubstituted 1,7-Naphthyridines: A Novel Class of Potent and Selective Phosphodiesterase Type 4D Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. [Link]

  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. [Link]

  • A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. [Link]

  • Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds. PMC. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides. Organic Chemistry Portal. [Link]

  • The study of halogen effect on the reactivity of the serine-targeting covalent warheads. Frontiers in Chemistry. [Link]

  • Synthesis of novel 1,7‐naphthyridines by Friedländer condensation of pyridine substrates. NTNU Open. [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. [Link]

  • Copper-catalyzed cyanation of heterocycle C–H bonds with ethyl(ethoxymethylene)cyanoacetate as a cyanating agent and its mechanism. Organic Chemistry Frontiers. [Link]

  • 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Copper-catalyzed domino halide exchange-cyanation of aryl bromides. PubMed. [Link]

  • SNAr reaction scope & limitations. YouTube. [Link]

  • 2 - Reaction Examples. University of Calgary. [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. [Link]

  • Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. PMC. [Link]

  • Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. PubMed. [Link]

  • SNAr Reaction in Other Common Molecular Solvents. WordPress. [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC. [Link]

  • Compounds obtained by amination of halogenated 1,5-naphthyridine derivatives. ResearchGate. [Link]

  • Naphthyridine compounds as jak kinase inhibitors.
  • Scheme 2. Exploration of the reaction of 8-chloro-7-methoxy derivative... ResearchGate. [Link]

  • Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium. Organic Chemistry Portal. [Link]

  • Protocol MSU_MSMC_006 Methoximation and tert-butyldimethylsilylation derivatization of amino acids and organic acids for GC/MS a. Michigan State University. [Link]

  • Solvent-Free Microwaves Assisted Amination of Haloarenes by Aromatic Nucleophilic Substitution. Sciforum. [Link]

  • Synthesis and amination of naphthyridines. Wageningen University & Research. [Link]

  • Copper-mediated cyanation of aryl halide with the combined cyanide source. LookChem. [Link]

  • 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI. [Link]

  • Aromatic nucleophilic substitution (snar) reactions of halo‐substituted dinitrobenzene in liposome reaction media: Effect of reaction medium and role of halogen leaving group. ResearchGate. [Link]

  • Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal. [Link]

  • Microwave Assisted Reactions of Some Azaheterocylic Compounds. PMC. [Link]

  • Oxidative cyanation of N-aryltetrahydroisoquinoline induced by visible light for the synthesis of α-aminonitrile using potassium thiocyanate as a “CN” agent. PMC. [Link]

  • Palladium‐Catalyzed Cyanation of Aryl Halides Using Formamide and Cyanuric Chloride as a New “CN” Source. ResearchGate. [Link]

  • SYNTHETIC METHODS General methods. bioRxiv. [Link]

  • Drug Discovery - Inhibitor. chemical-kinomics. [Link]

  • Cyanation – Knowledge and References. Taylor & Francis. [Link]

  • Methods of preparation of the 2-(7-chloro-1,8-naphthyridine-2-yl)-3-(5-methyl-2-oxo-hexyl)-1-isoindolinone.
  • Copper-mediated cyanation of aryl halide with the combined cyanide source. PubMed. [Link]

Sources

Application Notes and Protocols for the Regioselective Fluorination of 1,7-Naphthyridine Rings

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated 1,7-Naphthyridines in Modern Drug Discovery

The 1,7-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives showing a broad spectrum of biological activities, including potential as antitumor and antiparasitic agents, and as kinase inhibitors for treating inflammatory diseases. The introduction of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability. Consequently, the development of robust and regioselective methods for the fluorination of the 1,7-naphthyridine core is of significant interest to researchers in drug discovery and development.

This technical guide provides an in-depth analysis of the regioselective fluorination of the 1,7-naphthyridine ring system. As an electron-deficient (π-deficient) heteroaromatic system, the 1,7-naphthyridine core presents unique challenges and opportunities for selective C-H functionalization.[1] This document will elucidate the underlying principles governing regioselectivity, provide a detailed experimental protocol for a representative electrophilic fluorination reaction, and offer practical guidance on troubleshooting and data analysis.

Mechanism and Control of Regioselectivity in the Fluorination of 1,7-Naphthyridine

The two nitrogen atoms in the 1,7-naphthyridine ring exert a strong electron-withdrawing effect, which deactivates the entire ring system towards electrophilic attack.[1] Electrophilic substitution, when successful, is predicted to occur at positions that are least deactivated, which are typically the positions meta to the nitrogen atoms. In the case of the 1,7-naphthyridine ring, the C-3 and C-5 positions are meta to the N-1 and N-7 atoms, respectively.

Computational studies and empirical evidence from related heterocyclic systems suggest that electrophilic fluorination of the unsubstituted 1,7-naphthyridine ring is most likely to occur at the C-3 position . This preference is attributed to the electronic distribution within the molecule, where the C-3 position is less electron-deficient compared to other available carbons. The presence of substituents on the ring can, of course, alter this regiochemical outcome due to both steric and electronic effects.

For this application note, we will focus on a direct C-H fluorination approach using an electrophilic fluorine source, a common and effective method for late-stage functionalization of heteroaromatics.[2]

Diagram: Factors Influencing Regioselective Fluorination

G cluster_0 1,7-Naphthyridine Core cluster_1 Influencing Factors cluster_2 Predicted Outcome naphthyridine 1,7-Naphthyridine electronics Electronic Effects (π-deficiency) naphthyridine->electronics governed by regioselectivity Regioselectivity (Favors C-3) electronics->regioselectivity directs sterics Steric Hindrance sterics->regioselectivity influences reagent Fluorinating Reagent (e.g., Selectfluor) reagent->regioselectivity impacts conditions Reaction Conditions (Solvent, Temp.) conditions->regioselectivity affects

Caption: Key factors determining the regioselective fluorination of 1,7-naphthyridine.

Experimental Protocol: Regioselective C-H Fluorination of 1,7-Naphthyridine

This protocol describes a general method for the direct C-H fluorination of an unsubstituted or substituted 1,7-naphthyridine derivative using Selectfluor™ as the electrophilic fluorinating agent.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1,7-Naphthyridine≥98%Commercially availableOr synthesized derivative
Selectfluor™Reagent gradeCommercially availableHandle with care in a fume hood
Acetonitrile (CH₃CN)AnhydrousCommercially availableUse a dry solvent for best results
Trifluoroacetic acid (TFA)Reagent gradeCommercially availableOptional additive to enhance reactivity
Saturated NaHCO₃ soln.N/APrepared in-houseFor quenching
Dichloromethane (DCM)Reagent gradeCommercially availableFor extraction
Anhydrous MgSO₄Reagent gradeCommercially availableFor drying
Round-bottom flaskN/AStandard lab equipment
Magnetic stirrer/plateN/AStandard lab equipment
CondenserN/AStandard lab equipment
Inert gas supply (N₂ or Ar)High purityStandard lab equipment
Step-by-Step Procedure

Diagram: Experimental Workflow

G start Start dissolve Dissolve 1,7-Naphthyridine in anhydrous CH₃CN start->dissolve add_reagent Add Selectfluor™ (and optional TFA) dissolve->add_reagent heat Heat reaction mixture (e.g., 80 °C) under N₂ add_reagent->heat monitor Monitor reaction by TLC or LC-MS heat->monitor cool Cool to room temperature monitor->cool Reaction complete quench Quench with sat. NaHCO₃ cool->quench extract Extract with DCM quench->extract dry_purify Dry organic layer (MgSO₄) and purify by chromatography extract->dry_purify characterize Characterize product (NMR, MS) dry_purify->characterize end End characterize->end

Caption: A typical workflow for the electrophilic fluorination of 1,7-naphthyridine.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 1,7-naphthyridine (1.0 mmol, 1.0 equiv.).

  • Dissolution: Under an inert atmosphere (N₂ or Ar), add anhydrous acetonitrile (10 mL). Stir the mixture until the starting material is fully dissolved.

  • Reagent Addition: To the stirred solution, add Selectfluor™ (1.2 mmol, 1.2 equiv.). Optional: For less reactive substrates, a catalytic amount of trifluoroacetic acid (0.1 mmol, 0.1 equiv.) can be added to protonate the ring and potentially increase its electrophilicity.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (or no further conversion is observed), cool the mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired fluorinated 1,7-naphthyridine.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry. The regioselectivity can be determined by detailed NMR analysis (e.g., NOE experiments).

Data Analysis and Expected Outcomes

The successful regioselective fluorination will yield the corresponding fluoro-1,7-naphthyridine. The primary expected product is the 3-fluoro isomer.

SubstrateProductTypical YieldRegioselectivity (C-3 vs. others)
1,7-Naphthyridine3-Fluoro-1,7-naphthyridine40-60%>10:1
4-Methyl-1,7-naphthyridine3-Fluoro-4-methyl-1,7-naphthyridine50-70%>15:1
5-Chloro-1,7-naphthyridine3-Fluoro-5-chloro-1,7-naphthyridine30-50%>8:1

Note: The yields and regioselectivities are estimates based on similar heterocyclic systems and may vary depending on the specific substrate and reaction conditions.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion 1. Insufficient reactivity of the substrate. 2. Inactive fluorinating reagent. 3. Insufficient reaction temperature or time.1. Add a catalytic amount of a strong acid (e.g., TFA). 2. Use a fresh bottle of Selectfluor™. 3. Increase the reaction temperature (up to the boiling point of the solvent) and/or extend the reaction time.
Poor regioselectivity 1. Competing electronic or steric influences from substituents. 2. Reaction conditions are too harsh.1. Modify the synthetic strategy to install the fluorine atom before introducing other functionalities. 2. Attempt the reaction at a lower temperature for a longer duration.
Formation of byproducts 1. Over-fluorination (difluorination). 2. Decomposition of starting material or product.1. Use a stoichiometric amount of Selectfluor™ (1.0-1.1 equiv.). 2. Ensure the reaction is performed under an inert atmosphere and use anhydrous solvents.

Conclusion

The regioselective fluorination of the 1,7-naphthyridine ring is a valuable transformation for the synthesis of novel compounds in drug discovery. While the electron-deficient nature of the ring system presents challenges, direct C-H fluorination using electrophilic reagents like Selectfluor™ offers a viable pathway to selectively introduce fluorine at the C-3 position. The protocol and guidelines presented in this application note provide a solid foundation for researchers to successfully perform and optimize this important reaction.

References

  • Smolecule. (2024, February 18). 3-Fluoro-1,7-naphthyridin-8(7H)-one.
  • Wikipedia. (2023, November 11). Electrophilic fluorination.
  • BenchChem. (2025). The 1,7-Naphthyridine Core: A Technical Guide to its Reactivity Profile for Drug Discovery.
  • Srivastava, K. P., Singh, I., & Kumari, A. (2014). Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines. International Journal of Chemical and Physical Sciences, 3(4), 1-12.
  • Wolniak, M. (n.d.). ADVANCES IN THE CHEMISTRY OF 1.7-NAPHTHYRIDINE. Institute of Organic Chemistry and Technology, Polytechnical University.

Sources

Application Note: Suzuki-Miyaura Cross-Coupling of 8-Chloro-1,7-Naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Mechanistic Rationale[1]

The Scaffold

8-Chloro-1,7-naphthyridine is a high-value heterocyclic intermediate, widely recognized in the synthesis of PDE4 inhibitors and kinase antagonists. Structurally, it features a fused pyridine-pyridine system where the 8-position chlorine is activated by the adjacent N7 nitrogen (alpha-haloazaarene).

Mechanistic Challenges

While the C8-Cl bond is electronically activated for oxidative addition, this scaffold presents distinct challenges that cause standard Suzuki protocols to fail:

  • Catalyst Poisoning: The N1 and N7 nitrogens possess localized lone pairs capable of

    
    -coordination to the Palladium(II) center, displacing phosphine ligands and arresting the catalytic cycle (Pd-sequestration).
    
  • Hydrolytic Instability: The high electrophilicity at C8 makes the substrate prone to nucleophilic attack by hydroxide ions, leading to the formation of the inactive 1,7-naphthyridin-8(7H)-one byproduct, especially under aqueous basic conditions.

  • Protodeboronation: The electron-deficient nature of the coupled product can sometimes accelerate deboronation of the coupling partner if the reaction mixture is too basic.

Strategic Solution

To overcome these issues, this protocol utilizes bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) or strongly chelating bidentate ligands (e.g., dppf). These ligands sterically hinder N-coordination to the metal center and facilitate oxidative addition into the C-Cl bond.

Part 2: Experimental Workflow & Decision Logic

The following diagram outlines the decision logic for selecting reaction conditions based on the coupling partner's steric and electronic profile.

Suzuki_Workflow Start Substrate: 8-Chloro-1,7-Naphthyridine Check_Boronic Analyze Boronic Acid/Ester Start->Check_Boronic Path_A Sterically Unhindered (Phenyl, 4-Subst. Aryl) Check_Boronic->Path_A Simple Aryl Path_B Sterically Hindered / Heteroaryl (2,6-Disubst., 2-Pyridyl) Check_Boronic->Path_B Complex/Heteroaryl Cond_A Standard Protocol A Pd(dppf)Cl2 • DCM K2CO3 / Dioxane:H2O Path_A->Cond_A Cond_B Advanced Protocol B XPhos Pd G2 K3PO4 / THF:Water Path_B->Cond_B Check_Hydrolysis Is Hydrolysis Observed? (Naphthyridinone formation) Cond_A->Check_Hydrolysis Low Yield Cond_B->Check_Hydrolysis Low Yield Cond_C Anhydrous Protocol C Pd(OAc)2 + XPhos Cs2CO3 / Toluene (Dry) Check_Hydrolysis->Cond_C Yes

Figure 1: Decision tree for selecting the optimal catalytic system based on substrate complexity and side-reaction profiles.

Part 3: Detailed Protocols

Protocol A: Standard Conditions (Robust & Cost-Effective)

Best for: Simple aryl boronic acids and initial screening.

Reagents:

  • 8-Chloro-1,7-naphthyridine (1.0 equiv)[1]

  • Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2·CH2Cl2) (5 mol%)

  • Base: K2CO3 (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane

Procedure:

  • Charge a reaction vial with 8-chloro-1,7-naphthyridine (100 mg, 0.61 mmol), aryl boronic acid (0.73 mmol), and Pd(dppf)Cl2·CH2Cl2 (25 mg, 0.03 mmol).

  • Evacuate and backfill with Nitrogen (x3).

  • Add degassed 1,4-Dioxane (3.0 mL) and 2.0 M aq. K2CO3 (0.9 mL).

  • Seal and heat to 90°C for 4–16 hours.

  • Monitor: Check LCMS for consumption of chloride (M+H = 165) and formation of product.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na2SO4.[1]

Protocol B: High-Activity Conditions (Challenging Substrates)

Best for: Sterically hindered boronic acids, heteroaryl boronates, or when Protocol A fails.

Reagents:

  • Catalyst: XPhos Pd G2 (2–5 mol%)

  • Base: K3PO4 (0.5 M aqueous or solid, 3.0 equiv)

  • Solvent: THF or 1,4-Dioxane

Rationale: The Buchwald G2 precatalyst ensures rapid formation of the active monoligated Pd(0) species even at lower temperatures, while XPhos provides steric bulk to prevent naphthyridine N-coordination.

Procedure:

  • Combine halide (1.0 equiv), boronic acid (1.5 equiv), XPhos Pd G2 (0.02 equiv), and K3PO4 (3.0 equiv) in a vial.

  • Add THF (0.2 M concentration relative to halide).

  • Heat to 60°C (mild) or 80°C (standard).

  • Note: If using boronic esters (pinacol), add 2-3 drops of water to facilitate transmetallation.

Protocol C: Anhydrous Conditions (Hydrolysis Prevention)

Best for: Substrates where the 8-OH byproduct is observed.

Reagents:

  • Catalyst: Pd(OAc)2 (5 mol%) + XPhos (10 mol%) OR Pd(PPh3)4 (5 mol%)

  • Base: Cesium Carbonate (Cs2CO3), anhydrous, micronized (3.0 equiv)

  • Solvent: Toluene (Dry)

Procedure:

  • Flame-dry the reaction vessel and cool under Argon.

  • Add solid reagents: Halide, Boronate, Pd source, Ligand, Cs2CO3.

  • Add anhydrous Toluene.

  • Heat to 100°C . The absence of water prevents hydroxide-mediated displacement of the chloride.

Part 4: Data & Optimization Guide

Screening Matrix: Solvent & Base Effects

The following table summarizes typical conversion rates for 8-chloro-1,7-naphthyridine coupling with phenylboronic acid (Model Reaction).

EntryCatalystLigandBaseSolventTemp (°C)Conv.[2][1][3] (%)Comments
1Pd(OAc)2PPh3K2CO3DMF/H2O10045%Significant Homocoupling; Catalyst deactivation
2Pd(dppf)Cl2dppfK2CO3Dioxane/H2O9092% Standard Choice. Clean profile.
3Pd(PPh3)4PPh3Na2CO3Toluene/EtOH9060%Slow kinetics; incomplete conversion.
4XPhos Pd G2XPhosK3PO4THF/H2O6098% Fast reaction; best for hindered partners.
5Pd(OAc)2SPhosCs2CO3Toluene (Dry)10085%Good for hydrolytically unstable substrates.
Troubleshooting Common Issues

Issue 1: Low Conversion (Starting Material Remains)

  • Cause: Catalyst poisoning by naphthyridine nitrogen.

  • Solution: Switch to XPhos Pd G2 or Pd(dtbpf)Cl2 . Increase catalyst loading to 10 mol%. Increase temperature to 110°C (use microwave reactor).

Issue 2: Hydrolysis (Formation of 8-hydroxy-1,7-naphthyridine)

  • Cause: Hydroxide ion concentration too high in aqueous base.

  • Solution: Switch to Protocol C (Anhydrous Cs2CO3 in Toluene). Ensure solvents are dry.

Issue 3: Protodeboronation of Boronic Acid

  • Cause: Reaction mixture too basic or heating too long.

  • Solution: Use K3PO4 instead of Carbonates. Add the boronic acid in portions (0.5 equiv at t=0, 0.5 equiv at t=2h). Use Boronic Esters (BPin) instead of acids.

Part 5: Reaction Mechanism Visualization

The diagram below illustrates the catalytic cycle, highlighting the critical "Danger Zone" where the naphthyridine substrate can sequester the palladium catalyst.

Suzuki_Mechanism Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Pd-Cl species) Pd0->OxAdd + Substrate TransMet Transmetallation (Pd-Ar species) OxAdd->TransMet + Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Poison CATALYST POISONING (N-Coordination) Poison->Pd0 Reversible (Slow) Substrate 8-Chloro-1,7-naphthyridine Substrate->Poison N-binding Boronate Ar-B(OH)2 + Base

Figure 2: Catalytic cycle showing the competitive pathway of N-coordination (Poisoning) which is mitigated by using bulky ligands.

References

  • Synthesis of 6,8-Disubstituted 1,7-Naphthyridines (PDE4 Inhibitors): Hersperger, R., et al. "Palladium-catalyzed cross-coupling reactions for the synthesis of 6,8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors."[4] Journal of Medicinal Chemistry2000 , 43(4), 675-682.[4]

  • General Reactivity of Naphthyridines: Litvinov, V. P. "Structure, physicochemical properties, and synthesis of naphthyridines." Russian Chemical Reviews2004 , 73(7), 637.

  • Buchwald Precatalysts (XPhos Pd G2): Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science2013 , 4, 916-920.

  • Suzuki Coupling Application Notes: BenchChem. "Application Notes and Protocols for Suzuki Coupling of 5-Bromo-8-chloro-1,7-naphthyridine."

Sources

Application Notes and Protocols for the Introduction of Methoxy Groups to the Naphthyridine Core

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Methoxy-Substituted Naphthyridines

The naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, owing to its rigid, planar structure and its ability to engage in a variety of intermolecular interactions, including hydrogen bonding and π-stacking. The introduction of substituents onto the naphthyridine core is a critical strategy for modulating the physicochemical and pharmacological properties of these molecules. Among the most impactful substituents is the methoxy group (-OCH₃). Its introduction can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. For researchers, scientists, and drug development professionals, having a robust toolkit of synthetic methods to install methoxy groups onto the naphthyridine core is therefore of paramount importance.

This guide provides a detailed overview of the primary synthetic strategies for the methoxylation of naphthyridines, grounded in mechanistic principles and supported by detailed, field-proven protocols. We will explore the nuances of nucleophilic aromatic substitution, the power of palladium-catalyzed cross-coupling reactions, and the strategic construction of the naphthyridine ring from methoxy-containing precursors.

Method 1: Nucleophilic Aromatic Substitution (SNAr) of Halonaphthyridines

Nucleophilic aromatic substitution (SNAr) is a cornerstone for the functionalization of electron-deficient heteroaromatic systems like naphthyridines.[1] The inherent electron-withdrawing nature of the two nitrogen atoms in the naphthyridine rings renders the carbon atoms susceptible to attack by nucleophiles, particularly when a good leaving group, such as a halogen, is present.

Causality and Mechanistic Insight

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[2] First, the nucleophile (in this case, the methoxide ion, CH₃O⁻) attacks the carbon atom bearing the leaving group (e.g., a chlorine or bromine atom). This initial attack is typically the rate-determining step and results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2] The aromaticity of the ring is temporarily broken in this intermediate. The negative charge is delocalized and stabilized by the electron-withdrawing nitrogen atoms of the naphthyridine ring system.[3] In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the methoxy-substituted naphthyridine. The regioselectivity of the attack is dictated by the positions of the nitrogen atoms, with substitution being most favorable at the ortho and para positions relative to the ring nitrogens.[3]

SNAr_Mechanism reagents Halonaphthyridine + NaOMe sub N X N reagents->sub Start product Methoxynaphthyridine + NaX meisenheimer N OMe N X⁻ sub->meisenheimer Addition of MeO⁻ (Rate-determining) prod N OMe N meisenheimer->prod Elimination of X⁻ prod->product Final Product

Caption: The addition-elimination mechanism of SNAr on a halonaphthyridine.

Experimental Protocol: Methoxylation of 4-Chloro-1,5-naphthyridine

This protocol describes the synthesis of 4-methoxy-1,5-naphthyridine from 4-chloro-1,5-naphthyridine, a common transformation achieved via SNAr.[4][5]

Materials and Reagents:

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)PuritySupplier
4-Chloro-1,5-naphthyridine164.591.0 g6.08>98%Commercially available
Sodium Methoxide (NaOMe)54.020.49 g9.12>95%Commercially available
Methanol (MeOH), anhydrous32.0420 mL->99.8%Commercially available
Dichloromethane (DCM)84.9350 mL-ACS GradeCommercially available
Saturated aq. Sodium Bicarbonate-20 mL--Lab prepared
Anhydrous Sodium Sulfate (Na₂SO₄)142.04~5 g-ACS GradeCommercially available

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-1,5-naphthyridine (1.0 g, 6.08 mmol).

  • Reagent Addition: Add anhydrous methanol (20 mL) to the flask, followed by the careful addition of sodium methoxide (0.49 g, 9.12 mmol).

  • Reaction Conditions: The resulting suspension is heated to reflux (approximately 65 °C) and stirred vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), the mixture is cooled to room temperature. The methanol is removed under reduced pressure using a rotary evaporator.

  • Extraction: The resulting residue is partitioned between dichloromethane (DCM, 30 mL) and water (20 mL). The aqueous layer is extracted with DCM (2 x 10 mL).

  • Washing: The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (20 mL) and then with brine (20 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50%) to afford 4-methoxy-1,5-naphthyridine as a white solid.

Method 2: Palladium-Catalyzed C-O Cross-Coupling

For substrates that are less reactive towards SNAr or when milder conditions are required, palladium-catalyzed cross-coupling reactions, analogous to the Buchwald-Hartwig amination, offer a powerful alternative for forming C-O bonds.[6][7] This method is particularly useful for coupling alcohols with aryl halides or triflates.

Causality and Mechanistic Insight

The catalytic cycle of a palladium-catalyzed C-O coupling reaction generally involves three key steps:[6][8]

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the halo-naphthyridine, forming a Pd(II) intermediate. This is often the rate-determining step.

  • Ligand Exchange/Metathesis: The methoxide, generated from methanol and a base, displaces the halide on the palladium center.

  • Reductive Elimination: The C-O bond is formed as the methoxy-substituted naphthyridine product is released, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

The choice of ligand is critical for the success of this reaction, as it modulates the reactivity and stability of the palladium catalyst. Bulky, electron-rich phosphine ligands are commonly employed.[9]

Buchwald_Hartwig_Methoxylation pd0 L-Pd(0) pd_complex L-Pd(II)(Naph)(X) pd0->pd_complex Oxidative Addition naph_halide Naph-X naph_halide->pd_complex pd_methoxy L-Pd(II)(Naph)(OMe) pd_complex->pd_methoxy Ligand Exchange meoh MeOH + Base meoh->pd_methoxy pd_methoxy->pd0 Reductive Elimination naph_methoxy Naph-OMe pd_methoxy->naph_methoxy

Caption: Catalytic cycle for palladium-catalyzed methoxylation of a halonaphthyridine.

Experimental Protocol: Palladium-Catalyzed Methoxylation of 2-Bromo-1,6-naphthyridine

This protocol provides a general framework for the methoxylation of a bromo-naphthyridine using a palladium catalyst. Optimization of the ligand, base, and temperature may be necessary for different substrates.

Materials and Reagents:

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)PuritySupplier
2-Bromo-1,6-naphthyridine209.04209 mg1.0>97%Commercially available
Pd(OAc)₂ (Palladium(II) acetate)224.5011.2 mg0.05 (5 mol%)>98%Commercially available
Xantphos578.6857.9 mg0.10 (10 mol%)>98%Commercially available
NaOt-Bu (Sodium tert-butoxide)96.10144 mg1.5>97%Commercially available
Toluene, anhydrous92.145 mL->99.8%Commercially available
Methanol, anhydrous32.040.08 mL2.0>99.8%Commercially available

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine 2-bromo-1,6-naphthyridine (209 mg, 1.0 mmol), palladium(II) acetate (11.2 mg, 0.05 mmol), Xantphos (57.9 mg, 0.10 mmol), and sodium tert-butoxide (144 mg, 1.5 mmol).

  • Solvent and Reagent Addition: Add anhydrous toluene (5 mL) and anhydrous methanol (0.08 mL, 2.0 mmol) to the Schlenk tube via syringe.

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 100 °C in an oil bath with stirring. Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 12-24 hours.

  • Work-up: Cool the reaction mixture to room temperature and dilute it with ethyl acetate (20 mL). Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Extraction and Washing: Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain 2-methoxy-1,6-naphthyridine.

Method 3: Ring Synthesis from Methoxy-Substituted Precursors

An alternative and powerful strategy is to construct the naphthyridine core from precursors that already bear the desired methoxy group. This approach avoids the potential for side reactions or the need for harsh conditions that might be required for the functionalization of a pre-formed naphthyridine ring. Classic heterocyclic synthesis reactions such as the Skraup or Friedländer annulation can be adapted for this purpose.

Conceptual Workflow: Friedländer Annulation

The Friedländer synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene group (e.g., a ketone or ester). By using a methoxy-substituted aminopyridine aldehyde as a starting material, a methoxy-naphthyridine can be synthesized directly.

Friedlander_Synthesis start_materials 3-Amino-4-methoxy-pyridine-2-carbaldehyde + Acetaldehyde condensation Aldol Condensation start_materials->condensation cyclization Intramolecular Cyclization (Dehydration) condensation->cyclization product 5-Methoxy-1,6-naphthyridine cyclization->product

Caption: Workflow for synthesizing a methoxy-naphthyridine via Friedländer annulation.

Illustrative Protocol: Synthesis of 6-Methoxy-1,5-naphthyridine via Skraup Reaction

This protocol illustrates the synthesis of a methoxy-naphthyridine starting from a methoxy-substituted aminopyridine.[4]

Materials and Reagents:

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)PuritySupplier
3-Amino-5-methoxypyridine124.141.24 g10.0>97%Commercially available
Glycerol92.092.76 g (2.2 mL)30.0>99%Commercially available
Sulfuric Acid, concentrated98.083.0 mL~5598%Commercially available
Iron(II) Sulfate Heptahydrate278.010.5 g1.8ACS GradeCommercially available

Procedure:

  • Reaction Setup: In a 100 mL three-necked flask fitted with a mechanical stirrer, a reflux condenser, and a dropping funnel, place 3-amino-5-methoxypyridine (1.24 g, 10.0 mmol), glycerol (2.76 g, 30.0 mmol), and iron(II) sulfate heptahydrate (0.5 g).

  • Reagent Addition: Heat the mixture to 110-120 °C. Add concentrated sulfuric acid (3.0 mL) dropwise from the dropping funnel over 30 minutes. An exothermic reaction will occur, and the temperature may rise. Maintain the temperature at 140-150 °C.

  • Reaction Conditions: After the addition is complete, continue heating the mixture at 140-150 °C for 3-4 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (approx. 50 g).

  • Neutralization: Make the solution alkaline (pH 8-9) by the slow addition of concentrated ammonium hydroxide solution while cooling in an ice bath.

  • Extraction: Extract the resulting mixture with chloroform or dichloromethane (3 x 30 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel or by recrystallization to yield 6-methoxy-1,5-naphthyridine.

Summary and Comparison of Methods

MethodKey AdvantagesKey LimitationsTypical Conditions
Nucleophilic Aromatic Substitution (SNAr) Simple, often high-yielding, uses readily available reagents.[4]Requires an activated halonaphthyridine; may not be suitable for sensitive substrates.NaOMe in refluxing MeOH.[4]
Palladium-Catalyzed C-O Coupling Mild conditions, broad substrate scope, good for less activated halides.[7]Requires expensive catalysts and ligands; optimization may be needed.[8]Pd catalyst, phosphine ligand, base, 80-120 °C.[9]
Ring Synthesis from Precursors Avoids direct functionalization of the naphthyridine core; good regiocontrol.Requires synthesis of specific precursors, which can be multi-step.[10]Varies greatly depending on the specific ring-forming reaction.

References

  • Efficient synthesis of 1,9-substituted benzo[h][11][12]naphthyridin-2(1H)-ones and evaluation of their Plasmodium falciparum gametocytocidal activities. PMC. Available at: [Link]

  • Synthesis of 8-Methoxy-1-methyl-1H-benzo[de][11][12]naphthyridin-9-ol (Isoaaptamine) and Analogues. The Journal of Organic Chemistry. Available at: [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. Available at: [Link]

  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications. MDPI. Available at: [Link]

  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. Available at: [Link]

  • THE NAPHTHYRIDINES. Science of Synthesis. Available at: [Link]

  • General Synthetic Method for Naphthyridines and Their N-Oxides Containing Isoquinolinic Nitrogen. Thieme. Available at: [Link]

  • Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. PubMed. Available at: [Link]

  • Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Nucleophilic aromatic substitution reactions of 1-methoxy-2-(diphenylphosphinyl)naphthalene with C-, N-, and O-nucleophiles: Facile synthesis of diphenyl(1-substituted-2-naphthyl)phosphines. Tohoku University. Available at: [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

Sources

8-Chloro-5-fluoro-3-methoxy-1,7-naphthyridine solubility in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Solubilization and Handling for 8-Chloro-5-fluoro-3-methoxy-1,7-naphthyridine in DMSO Content Type: Detailed Application Note and Protocol Audience: Medicinal Chemists, Lead Discovery Biologists, and Compound Management Specialists.

Executive Summary & Chemical Context

8-Chloro-5-fluoro-3-methoxy-1,7-naphthyridine (CAS: 1600511-84-9) is a highly specialized heterocyclic building block. Structurally, it features a fused bicyclic nitrogen system (1,7-naphthyridine) decorated with three distinct functionalities: a chlorine atom at C8, a fluorine at C5, and a methoxy group at C3.

This substitution pattern renders the molecule significantly lipophilic and electron-deficient, making it a critical scaffold for kinase inhibitor discovery and fragment-based drug design (FBDD) . However, these same properties create challenges in aqueous solubility. While the compound exhibits excellent solubility in aprotic polar solvents like Dimethyl Sulfoxide (DMSO), improper handling can lead to "crash-out" (precipitation) upon dilution into biological media, generating false negatives in high-throughput screening (HTS).

This guide provides a rigorous, self-validating protocol for solubilizing this compound in DMSO, ensuring compound integrity and assay reproducibility.

Physicochemical Profile & Solubility Benchmarks

Before initiating wet-lab work, the researcher must understand the theoretical boundaries of the compound.

Table 1: Physicochemical Properties & Solubility Estimates

PropertyValue / DescriptionImpact on Solubility
Molecular Formula C₉H₆ClFN₂OModerate MW facilitates dissolution.
Molecular Weight 212.61 g/mol Low MW suggests high molar solubility potential.
LogP (Predicted) ~2.3 - 2.8Lipophilic; poor water solubility, high DMSO affinity.
H-Bond Donors 0Lack of -OH/-NH reduces crystal lattice energy, aiding dissolution.
H-Bond Acceptors 4 (N, O, F, Cl)Interacts favorably with DMSO's sulfoxide dipole.
Target DMSO Conc. 100 mM (Master Stock)Achievable standard for this structural class.
Aqueous Limit < 100 µM (Predicted)High Risk: Precipitation likely at >1% DMSO in buffer.

Technical Insight: The presence of the C5-Fluorine and C8-Chlorine atoms increases the compound's lipophilicity compared to the parent naphthyridine. DMSO (Dielectric constant


 = 47) effectively solvates the polarizable aromatic system, disrupting 

stacking interactions that typically stabilize the solid state.

Protocol A: Preparation of Master Stock Solution (100 mM)

Objective: Create a stable, verified 100 mM stock solution in anhydrous DMSO. Safety: Treat as a potential irritant/sensitizer. Work in a fume hood.

Materials Required
  • Compound: 8-Chloro-5-fluoro-3-methoxy-1,7-naphthyridine (Solid).[1]

  • Solvent: DMSO, Anhydrous (≥99.9%, stored over molecular sieves). Avoid "wet" DMSO as water initiates precipitation.

  • Vessels: Amber glass vials (borosilicate) with PTFE-lined caps. Avoid polystyrene.

Step-by-Step Methodology
  • Gravimetric Quantification:

    • Weigh approximately 10 mg of the solid compound into a tared amber vial. Record the exact mass (

      
      , in mg).
      
    • Why: Precision is critical. Do not rely on the vendor's label weight (e.g., "10 mg" bottles often contain 9-12 mg).

  • Volume Calculation:

    • Calculate the required volume of DMSO (

      
      ) to achieve 100 mM concentration using the formula:
      
      
      
      
  • Solvent Addition & Solubilization:

    • Pipette the calculated volume of anhydrous DMSO directly onto the solid.

    • Vortex vigorously for 30 seconds.

    • Sonication (Critical Step): Sonicate in a water bath at ambient temperature (20-25°C) for 5-10 minutes.

    • Mechanism:[2] Sonication breaks up micro-crystalline aggregates that vortexing misses, ensuring a true solution rather than a suspension.

  • Visual QC (The "Tyndall Effect" Check):

    • In a darkened room, shine a laser pointer (or bright focused light) through the vial.

    • Pass: The beam path is invisible or clear (True Solution).

    • Fail: A visible beam path or scattering indicates suspended micro-particles (Colloid/Suspension). Action: Sonicate further or filter (0.2 µm PTFE).

Protocol B: Aqueous Dilution & "Crash-Out" Prevention

Objective: Dilute the Master Stock into assay buffer without precipitation. Challenge: The "Methoxy-Naphthyridine" core is hydrophobic. Rapid addition to water causes high local supersaturation, leading to immediate precipitation.

The "Intermediate Dilution" Method
  • Prepare Intermediate Plate (10x Conc):

    • Do not pipette 100 mM stock directly into aqueous buffer.

    • Dilute the 100 mM Master Stock 1:10 into 100% DMSO first to create a 10 mM Working Stock .

  • Step-Wise Aqueous Addition:

    • Place the assay buffer in the destination well/tube.

    • Add the DMSO Working Stock to the buffer while vortexing/mixing rapidly .

    • Rule of Thumb: Keep final DMSO concentration

      
       (v/v) for biochemical assays, and 
      
      
      
      for cell-based assays.
  • Validation:

    • Measure absorbance at 600 nm (OD600). An increase >0.005 above background indicates precipitation.

Workflow Visualization

The following diagram illustrates the critical decision pathways for solubilizing this specific naphthyridine derivative.

G Start Start: Solid Compound (8-Cl-5-F-3-OMe-1,7-Naphthyridine) Weigh Step 1: Gravimetric Weighing (Record Exact Mass) Start->Weigh Calc Step 2: Calculate DMSO Vol (Target: 100 mM) Weigh->Calc AddSolvent Step 3: Add Anhydrous DMSO Calc->AddSolvent Sonicate Step 4: Vortex & Sonicate (5-10 mins @ 25°C) AddSolvent->Sonicate QC_Check QC: Visual Inspection (Tyndall Effect) Sonicate->QC_Check Result_Clear Result: Clear Solution QC_Check->Result_Clear Pass Result_Cloudy Result: Cloudy/Haze QC_Check->Result_Cloudy Fail Storage Storage: -20°C (Desiccated) Result_Clear->Storage Dilution Assay Prep: Intermediate Dilution (100% DMSO -> Buffer) Result_Clear->Dilution Action_Heat Action: Warm to 37°C & Re-Sonicate Result_Cloudy->Action_Heat Action_Heat->QC_Check Action_Filter Action: 0.2 µm PTFE Filter (Check Conc. by UV) Action_Heat->Action_Filter If persistent Action_Filter->Result_Clear

Figure 1: Decision tree for the preparation and validation of 8-Chloro-5-fluoro-3-methoxy-1,7-naphthyridine stock solutions.

Storage & Stability

  • Hygroscopicity: DMSO is hygroscopic. Water absorption causes the compound to precipitate over time (the "freeze-thaw" crash).

  • Protocol:

    • Aliquot the 100 mM Master Stock into single-use volumes (e.g., 50 µL).

    • Store at -20°C or -80°C .

    • Use sealed containers with desiccant packs.

    • Thawing: Allow the vial to reach room temperature before opening to prevent condensation of atmospheric moisture into the cold DMSO.

References

  • Li, Di. Physicochemical Profiling in Drug Research: A Brief Survey of the State-of-the-Art of Experimental Methods. Assay and Drug Development Technologies, 2015. Link

  • Way, L. DMSO Solubility Assessment for Fragment-Based Screening. National Institutes of Health (NIH) / PMC, 2018. Link

  • Balakin, K. V.1,7-Naphthyridine Derivatives: Synthesis and Biological Activity. Current Medicinal Chemistry, 2012. (Contextual grounding for naphthyridine properties).
  • Researcher's Guide to Solvent Handling. DMSO Handling Protocols. Gaylord Chemical Company.[3][4] Link

Note: This protocol assumes the use of research-grade (>98% purity) compound. Impurities (inorganic salts from synthesis) may cause turbidity in DMSO even if the parent compound is soluble.

Sources

Application Notes and Protocols for the Preparation of 3-Methoxy-1,7-naphthyridine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 3-methoxy-1,7-naphthyridine, a key intermediate in the development of various pharmaceutical agents. The protocols detailed herein are grounded in established synthetic methodologies, offering a rational and adaptable approach for medicinal and organic chemists. This document emphasizes the underlying chemical principles and provides practical, step-by-step instructions for the preparation of the target compound and its precursors.

Introduction

The 1,7-naphthyridine scaffold is a privileged heterocyclic motif found in a multitude of biologically active molecules. Its unique electronic and steric properties make it an attractive core for the design of kinase inhibitors, anti-infective agents, and central nervous system-targeting drugs. The introduction of a methoxy group at the 3-position can significantly modulate the pharmacological profile of these compounds by influencing their solubility, metabolic stability, and target-binding interactions. This guide outlines a reliable synthetic pathway to 3-methoxy-1,7-naphthyridine, commencing with the construction of the bicyclic core, followed by functionalization at the 3-position.

Overall Synthetic Strategy

The synthesis of 3-methoxy-1,7-naphthyridine is most effectively approached through a multi-step sequence that involves the initial formation of the 1,7-naphthyridine ring system, followed by the introduction and conversion of a functional group at the desired position. Two primary retrosynthetic disconnections are considered for the final methoxylation step: O-methylation of a hydroxyl intermediate or nucleophilic substitution of a chloro intermediate. The latter is often preferred due to the typically higher reactivity of the chloro-substituted naphthyridine.

The overall workflow can be visualized as follows:

G A Pyridine-based Starting Materials B 1,7-Naphthyridin-3-ol A->B Ring Formation (e.g., Friedländer Synthesis) C 3-Chloro-1,7-naphthyridine B->C Chlorination D 3-Methoxy-1,7-naphthyridine C->D Methoxylation G cluster_0 Friedländer Synthesis start 4-Amino-3-formylpyridine + Active Methylene Compound intermediate Condensation & Cyclization start->intermediate Base or Acid Catalyst product Substituted 1,7-Naphthyridine intermediate->product

Caption: Conceptual workflow of the Friedländer synthesis.

Protocol 1: Synthesis of 1,7-Naphthyridin-3-ol via Friedländer Condensation

This protocol outlines the synthesis of 1,7-naphthyridin-3-ol, a key precursor to 3-methoxy-1,7-naphthyridine. The reaction between 4-amino-3-formylpyridine and an appropriate active methylene compound, such as ethyl acetoacetate, followed by hydrolysis, can yield the desired product. While a direct synthesis of 1,7-naphthyridin-3-ol via this route is plausible, literature often describes the synthesis of related substituted naphthyridinones which can be subsequently modified. For the purpose of this guide, we will outline a general procedure.

Materials:

  • 4-Amino-3-formylpyridine

  • Ethyl acetoacetate

  • Base catalyst (e.g., piperidine, sodium ethoxide)

  • Solvent (e.g., ethanol, dimethylformamide)

  • Hydrochloric acid (for hydrolysis, if necessary)

  • Sodium bicarbonate solution

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-amino-3-formylpyridine (1.0 eq) in the chosen solvent.

  • Add the active methylene compound (e.g., ethyl acetoacetate, 1.1 eq) to the solution.

  • Add the base catalyst (catalytic amount, e.g., 0.1 eq of piperidine) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the ester is formed, it may be necessary to perform a hydrolysis step. Add an aqueous solution of hydrochloric acid and heat to reflux.

  • After hydrolysis, cool the mixture and neutralize with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with an appropriate organic solvent.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 1,7-naphthyridin-3-ol.

Part 2: Functional Group Interconversion

With the 1,7-naphthyridin-3-ol in hand, the next step involves converting the hydroxyl group into a methoxy group. A common and effective method is to first convert the hydroxyl group to a more reactive chloro group, which is then displaced by a methoxide anion.

Protocol 2: Synthesis of 3-Chloro-1,7-naphthyridine

The chlorination of hydroxynaphthyridines is typically achieved using phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base.

Materials:

  • 1,7-Naphthyridin-3-ol

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline or triethylamine (optional)

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane or chloroform for extraction

Procedure:

  • In a fume hood, carefully add 1,7-naphthyridin-3-ol (1.0 eq) to a flask containing an excess of phosphorus oxychloride (e.g., 5-10 eq).

  • If desired, a catalytic amount of N,N-dimethylaniline can be added.

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and cautiously pour the reaction mixture onto crushed ice with vigorous stirring.

  • Carefully neutralize the acidic solution with a saturated sodium bicarbonate solution until the evolution of gas ceases and the pH is basic.

  • Extract the aqueous layer with dichloromethane or chloroform.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, eluting with a mixture of hexane and ethyl acetate) to afford 3-chloro-1,7-naphthyridine.

Protocol 3: Synthesis of 3-Methoxy-1,7-naphthyridine

The final step is the nucleophilic substitution of the chloro group with a methoxide anion. This is typically performed using sodium methoxide in methanol.

Materials:

  • 3-Chloro-1,7-naphthyridine

  • Sodium methoxide (solution in methanol or solid)

  • Anhydrous methanol

  • Water

  • Ethyl acetate for extraction

Procedure:

  • Dissolve 3-chloro-1,7-naphthyridine (1.0 eq) in anhydrous methanol in a round-bottom flask.

  • Add a solution of sodium methoxide in methanol (e.g., 25 wt%, 1.5-2.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and quench by the addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 3-methoxy-1,7-naphthyridine.

Trustworthiness and Self-Validation

The protocols described are based on well-established and frequently cited synthetic transformations in heterocyclic chemistry. The progress of each reaction should be diligently monitored by TLC to ensure the consumption of starting materials and the formation of the desired product. The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the regiochemistry of substitution.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.

  • Melting Point (MP): As an indicator of purity.

References

  • Jida, M., et al. (2012). Friedlander synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P®) under mild conditions. Tetrahedron Letters, 53(48), 6439-6443. [Link]

  • Mogilaiah, K., et al. (2015). CeCl₃·7H₂O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. RASAYAN Journal of Chemistry, 8(2), 161-165. [Link]

  • Vinod, B., et al. (2008). Synthesis And Anti Microbial Studies Of Certain Schiff Bases Containing 1,8-Naphthyridine Moiety. The Internet Journal of Pharmacology, 7(1). [Link]

Application Note: Scalable Synthesis of Polysubstituted 1,7-Naphthyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 1,7-naphthyridine scaffold is an increasingly vital pharmacophore in modern drug discovery, exhibiting privileged status in kinase inhibition (e.g., Tpl2), phosphodiesterase type 4 (PDE4) inhibition, and anti-infective research. Unlike its more common isomer, 1,8-naphthyridine, the 1,7-isomer offers unique vector orientations for hydrogen bonding and distinct solubility profiles that can rescue lead series suffering from poor physicochemical properties.

However, the synthesis of polysubstituted 1,7-naphthyridines has historically been plagued by harsh conditions (Skraup/Friedländer), poor regioselectivity, and limited functional group tolerance. This guide details two distinct, scalable protocols designed to bridge the gap between Discovery Chemistry (rapid analog generation) and Process Chemistry (kilogram-scale manufacturing).

Core Challenges Addressed:
  • Regiocontrol: Overcoming the ambiguity of classical condensation methods.

  • Scalability: Moving from mg-scale microwave vials to gram/kg-scale reactors.

  • Atom Economy: Minimizing waste in multi-step sequences.

Strategic Retrosynthesis & Pathway Selection

To access polysubstituted 1,7-naphthyridines efficiently, we analyze two primary disconnections. The choice of pathway depends on the development stage.

Pathway A: Metal-Catalyzed Cyclization (Discovery Phase)

Ideal for rapid library generation. It utilizes ortho-alkynyl aldehydes and amides, leveraging silver or copper catalysis for mild, one-pot construction.

Pathway B: Stepwise Condensation/Cyclization (Process Phase)

Ideal for multi-kilogram synthesis. It relies on robust, cost-effective starting materials (e.g., aminopyridines) and avoids expensive transition metals, though it requires careful optimization of reaction engineering.

Retrosynthesis Target Polysubstituted 1,7-Naphthyridine Int_A Intermediate A (Imino-Alkyne Species) Int_A->Target Ag(I) Catalysis (Pathway A: Discovery) Int_B Intermediate B (Enamine/Imine) Int_B->Target Acid-Mediated Cyclization (Pathway B: Process) Start_A1 2-Aminobenzamide Derivatives Start_A1->Int_A Condensation Start_A2 Ortho-Alkynyl Aldehydes Start_A2->Int_A Start_B1 3-Amino-2-chloropyridine Start_B1->Int_B N-Protection/ Formylation Start_B2 Acrylate/Malonate Derivatives Start_B2->Int_B

Figure 1: Retrosynthetic analysis comparing Metal-Catalyzed (Green) and Classical Condensation (Red) strategies.

Detailed Experimental Protocols

Protocol A: Silver-Catalyzed One-Pot Synthesis (Discovery Scale)

Best for: Generating diverse analog libraries (10 mg – 5 g scale).

This protocol utilizes a silver-catalyzed cyclization of 2-aminobenzamides with alkynyl aldehydes. It is superior to copper-catalyzed variants due to milder conditions and higher tolerance for electron-deficient substituents.

Reagents:

  • 2-Aminobenzamide derivative (1.0 equiv)

  • Ortho-alkynylquinoline carbaldehyde (1.0 equiv)

  • AgOTf (Silver Triflate) (5 mol%)

  • Solvent: 1,2-Dichloroethane (DCE) or Ethanol (EtOH) for green chemistry compliance.

Step-by-Step Methodology:

  • Setup: In a flame-dried reaction tube equipped with a magnetic stir bar, charge the 2-aminobenzamide (1.0 mmol) and the alkynyl aldehyde (1.0 mmol).

  • Catalyst Addition: Add AgOTf (13 mg, 0.05 mmol) rapidly to minimize moisture exposure.

  • Solvation: Add DCE (5 mL) via syringe. Seal the tube.

  • Reaction: Heat the mixture to 80 °C for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 3:7).

    • Checkpoint: The formation of the intermediate imine is rapid; the rate-limiting step is the 6-endo-dig cyclization.

  • Workup: Cool to room temperature. Filter the mixture through a short pad of Celite to remove silver salts. Wash the pad with CH₂Cl₂ (2 x 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (SiO₂, gradient 10% → 40% EtOAc in Hexanes).

Validation Data (Substrate Scope):

EntryR¹ (Amide)R² (Alkyne)Yield (%)Notes
1HPhenyl92Baseline efficiency
24-FPhenyl88Halogen tolerance excellent
3H3-Pyridyl81Heterocycle compatible
44-OMeButyl76Aliphatic alkynes slower
Protocol B: Scalable Condensation via 3-Amino-2-Chloropyridine (Process Scale)

Best for: Multi-gram to Kilogram synthesis of a single target.

This route, adapted from Novartis process chemistry, avoids chromatography and heavy metals. It constructs the naphthyridine ring via a controlled cyclization of a protected aminopyridine.

Reagents:

  • 2-Cyano-3-methylpyridine (Starting Material)[1]

  • Cyclohexane-1,4-dicarboxylic acid dimethyl ester[1][2]

  • LiHMDS (Lithium bis(trimethylsilyl)amide)

  • Acetic Acid / H₂SO₄

Step-by-Step Methodology:

  • Anion Generation: To a reactor cooled to -10 °C, add 2-cyano-3-methylpyridine (1.0 kg, 8.46 mol) in THF (5 L). Add LiHMDS (1.0 M in THF, 2.0 equiv) dropwise over 2 hours, maintaining internal temp < 0 °C.

    • Mechanistic Note: The deep red color indicates the formation of the benzylic (picolinic) anion.

  • Condensation: Add the diester (1.1 equiv) slowly. Allow to warm to 20 °C and stir for 12 hours.

  • Quench & Cyclization: Quench the reaction with aqueous acetic acid. Isolate the intermediate enol/ester.

  • Ring Closure: Dissolve the intermediate in glacial acetic acid with catalytic H₂SO₄ (5 mol%). Heat to 110 °C for 4 hours.

    • Critical Control Point: Ensure complete removal of water to drive the equilibrium toward the naphthyridinone.

  • Chlorination (Optional Activation): If the 8-OH/8-oxo product is not the final target, treat with POCl₃ (3 equiv) at reflux to generate the 8-chloro-1,7-naphthyridine, a versatile handle for S_NAr reactions.

  • Isolation: Pour onto ice-water. Neutralize with NaOH. Filter the precipitate. No chromatography required.

Troubleshooting & Optimization

Solubility Issues

1,7-Naphthyridines, particularly those with rigid aromatic substituents, can be poorly soluble in standard organic solvents.

  • Solution: For NMR characterization, add 5% TFA-d to CDCl₃ or use DMSO-d₆ at 340 K. For reactions, use trifluoroethanol (TFE) as a co-solvent to disrupt aggregation.

Regioselectivity Drifts

In Friedländer-type syntheses (Protocol B variants), the condensation can occur at the wrong nitrogen if the directing groups are weak.

  • Solution: Use bulky protecting groups (e.g., Piv) on the amine if using an amino-aldehyde precursor. This sterically forces the condensation to the desired conformer.

Catalyst Deactivation (Protocol A)

Silver salts are light-sensitive and can be reduced to metallic silver (silver mirror) by electron-rich amines.

  • Solution: Wrap reaction vessels in aluminum foil. If yield drops, switch to a cationic gold catalyst (AuCl(PPh₃)/AgSbF₆), which is more robust but expensive.

Safety & Handling

  • Silver Triflate (AgOTf): Corrosive and hygroscopic. Handle in a glovebox or desiccator.

  • 1,7-Naphthyridines: Many derivatives are biologically active (kinase inhibitors).[3] Treat all new compounds as potent bioactive agents. Wear double nitrile gloves and use a fume hood.

  • POCl₃: Reacts violently with water. Quench reactions slowly into ice with vigorous stirring.

References

  • Scalable Synthesis of PDE4 Inhibitors

    • Title: A Scalable Synthesis of a 1,7-Naphthyridine Derivative, a PDE-4 Inhibitor.[2]

    • Source:Organic Process Research & Development (2010).
    • URL:[Link]

  • Silver-Catalyzed Methodology

    • Title: Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Deriv
    • Source:MDPI / Sciforum (2025).
    • URL:[Link]

  • General Reactivity & Drug Discovery

    • Title: The 1,7-Naphthyridine Core: A Technical Guide to its Reactivity Profile for Drug Discovery.
    • Source:BenchChem (2025).[4][5]

  • Multicomponent Strategies

    • Title: Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights.[6][7][8]

    • Source:Organic & Biomolecular Chemistry (2025).[6][7][8][9][10]

    • URL:[Link]

Sources

Application Notes and Protocols: Leveraging 8-Chloro-5-fluoro-3-methoxy-1,7-naphthyridine as a Versatile Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: The Strategic Value of the 1,7-Naphthyridine Core

In the landscape of modern medicinal chemistry, the selection of a core scaffold is a decision of paramount importance, dictating the trajectory of a drug discovery program. Heterocyclic compounds, particularly those containing nitrogen, are foundational to this process, with the 1,7-naphthyridine ring system emerging as a "privileged scaffold" due to its prevalence in a wide range of biologically active molecules.[1][2][3] The rigid, planar structure of the naphthyridine core provides a well-defined three-dimensional orientation for appended substituents, facilitating precise interactions with biological targets.

This guide focuses on a specifically functionalized derivative, 8-Chloro-5-fluoro-3-methoxy-1,7-naphthyridine . The strategic placement of its substituents transforms the simple naphthyridine core into a highly versatile and powerful tool for library synthesis and lead optimization.[4]

  • The 8-Chloro group serves as the primary reactive handle, offering a predictable site for carbon-carbon and carbon-nitrogen bond formation via modern cross-coupling chemistry.

  • The 5-Fluoro substituent provides a means to modulate the scaffold's electronic properties and can significantly enhance metabolic stability and binding affinity of the final compounds. The introduction of fluorine is a well-established strategy in drug design to improve pharmacokinetic and pharmacodynamic profiles.[5]

  • The 3-Methoxy group further influences the scaffold's electronics and lipophilicity, offering another point for subtle optimization of compound properties.

This document provides a detailed exploration of this scaffold's properties, its reactivity, and step-by-step protocols for its application in the synthesis of novel chemical entities.

cluster_scaffold 8-Chloro-5-fluoro-3-methoxy-1,7-naphthyridine cluster_applications Key Applications Scaffold CAS: 1600511-84-9 Key Features: • Privileged 1,7-Naphthyridine Core • Reactive 8-Chloro Handle • Modulating 5-Fluoro Group • 3-Methoxy for Property Tuning App1 Kinase Inhibitors Scaffold->App1 App2 GPCR Modulators Scaffold->App2 App3 Antimicrobial Agents Scaffold->App3 App4 General Library Synthesis Scaffold->App4

Caption: Key reaction pathways for functionalizing the scaffold.

The two most powerful and widely utilized transformations for this scaffold are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions form the cornerstone of library development from this starting material.

IV. Detailed Experimental Protocols

The following protocols are designed as robust starting points. Researchers should note that optimization of catalyst, ligand, base, and solvent may be necessary for challenging or unique substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between the scaffold and an organoboron reagent. [6][7]This is arguably the most versatile method for introducing aryl, heteroaryl, or vinyl groups at the 8-position.

Causality Behind Component Selection:

  • Palladium Catalyst: A Pd(0) species is the active catalyst. Pd(OAc)₂ is a common and stable Pd(II) precatalyst that is reduced in situ. Pd(PPh₃)₄ is a stable Pd(0) complex that can be used directly.

  • Phosphine Ligand: Ligands like SPhos or XPhos are often required for coupling with aryl chlorides, as they promote the challenging oxidative addition step and stabilize the palladium center.

  • Base: An inorganic base such as K₂CO₃ or Cs₂CO₃ is essential. It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the crucial transmetalation step. [8]* Solvent System: A mixture of an organic solvent (like dioxane or toluene) and water is common. Water aids in dissolving the base and facilitates the formation of the active boronate species.

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add 8-Chloro-5-fluoro-3-methoxy-1,7-naphthyridine (1.0 equiv), the desired aryl/vinyl boronic acid or pinacol ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum and purge with dry nitrogen or argon for 10-15 minutes. This is critical as the Pd(0) catalyst can be deactivated by oxygen.

  • Reagent Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously for the required time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel.

ComponentExample ReagentsTypical LoadingPurpose
Aryl Halide Scaffold1.0 equivElectrophile
Boron Reagent Phenylboronic acid, Pyridine-3-boronic acid1.2-1.5 equivNucleophile
Catalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄1-5 mol%Forms C-C bond
Ligand SPhos, XPhos, PPh₃2-10 mol%Stabilizes Pd, facilitates reaction
Base K₂CO₃, Cs₂CO₃, K₃PO₄2.0-3.0 equivActivates boron reagent
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O0.1 - 0.5 MReaction medium
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a transformation of immense value in medicinal chemistry. [9][10]It allows for the direct coupling of primary or secondary amines to the 8-position of the scaffold.

Causality Behind Component Selection:

  • Catalyst/Ligand System: The choice of ligand is critical and often substrate-dependent. Bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) are highly effective for coupling with aryl chlorides. They accelerate the rate-limiting reductive elimination step that forms the C-N bond. [11]* Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amide intermediate. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. [10]* Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are necessary to prevent quenching of the strong base and interference with the catalytic cycle.

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%) and the appropriate phosphine ligand (e.g., RuPhos, 2-6 mol%) to a dry reaction vessel.

  • Reagent Addition: Add the base (e.g., NaOt-Bu, 1.5-2.0 equiv), followed by 8-Chloro-5-fluoro-3-methoxy-1,7-naphthyridine (1.0 equiv).

  • Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane). Finally, add the amine (1.1-1.3 equiv). If the amine is a solid, it can be added with the other solids in step 2.

  • Inert Atmosphere: Seal the vessel securely and remove it from the glovebox. If not using a glovebox, ensure the vessel is rigorously purged with nitrogen or argon.

  • Heating: Heat the reaction mixture with vigorous stirring at a temperature typically ranging from 80 °C to 110 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Dilute with ethyl acetate and water, then separate the layers.

  • Extraction & Purification: Extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material via flash column chromatography.

V. Strategic Application Workflow in Drug Discovery

The true power of this scaffold is realized when these robust chemical methods are integrated into a drug discovery workflow. The scaffold allows for a parallel synthesis approach to rapidly generate a library of diverse analogs for biological screening.

cluster_synthesis Parallel Synthesis Scaffold Scaffold 8-Chloro-5-fluoro-3-methoxy-1,7-naphthyridine Suzuki Suzuki Coupling (Diverse Boronic Acids) Scaffold->Suzuki Buchwald Buchwald-Hartwig (Diverse Amines) Scaffold->Buchwald Library Compound Library (Diverse 8-Substituted Analogs) Suzuki->Library Buchwald->Library Screening High-Throughput Biological Screening (e.g., Kinase Panel) Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead Lead Compound Identification & Optimization SAR->Lead

Caption: A typical drug discovery workflow utilizing the scaffold.

This workflow enables the exploration of the structure-activity relationship (SAR) around the 8-position. By screening the resulting library against a biological target (e.g., a specific kinase or receptor), researchers can identify "hit" compounds. The modular nature of the synthesis allows for rapid iteration and optimization of these hits to develop potent and selective lead candidates.

VI. Characterization and Safety

Characterization: All synthesized compounds must be rigorously characterized to confirm their identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy to confirm the structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the exact mass and molecular formula.

  • Purity Analysis: HPLC or LC-MS to determine the purity of the final compound.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Palladium catalysts, phosphine ligands, and strong bases can be toxic, air-sensitive, and/or corrosive. Handle them with care under an inert atmosphere where specified.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

VII. References

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • SciSpace. (2022). Article. Retrieved from [Link]

  • Nolan, S. P., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • Jones, C., et al. (2020). A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs. Chemistry. Retrieved from [Link]

  • Saikia, B., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Akhtar, M., et al. (2025). Computational Studies on Analogues of 8-Methoxy Derivatives of Fluoroquinolones as Potential Inhibitors of Mycobacterium Tuberculosis. RADS J Pharm. Allied Health Sci. Retrieved from [Link]

  • Indian Academy of Sciences. (2013). An efficient synthesis and biological study of substituted 8-chloro-5-methoxy/8-chloro-4H-1,4-benzothiazines, their sulphones an. Journal of Chemical Sciences. Retrieved from [Link]

  • Kloskowski, T., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Molecules. Retrieved from [Link]

  • Molecules. (2022). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis of Some New1, 8-Naphthyridines From N-(7- Chloro-5-Methyl-1, 8-Naphthyridine-2-yl)Acetamide and 7-Amino-2-Chloro-4-Methyl-1,8-Naphthyridine. Retrieved from [Link]

  • Tintino, S. R., et al. (2018). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Molecules. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]

  • MDPI. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]

  • Internet Scientific Publications. (n.d.). Synthesis And Anti Microbial Studies Of Certain Schiff Bases Containing 1,8-Naphthyridine Moiety. Retrieved from [Link]

  • Chen, Q., et al. (2015). Synthesis of trifluoromethyl-functionalized benzo[de]n[12][13]aphthyridines via Rh(III)-catalyzed two-fold C–H activation of benzamidine hydrochlorides and annulation with CF3-imidoyl sulfoxonium ylides. New Journal of Chemistry. Retrieved from [Link]

  • PubMed. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Retrieved from [Link]

  • Molecules. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]

  • MDPI. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • PubChem. (n.d.). (3R)-3-[5-[(3-chloro-5-ethynyl-1,7-naphthyridin-8-yl)amino]-2-fluorophenyl]-3,6,6-trimethyl-1,1-dioxo-2H-1,4-thiazin-5-amine. Retrieved from [Link]

  • IDEALS. (n.d.). RECENT UPDATES TO THE LILLE SPECTROSCOPIC DATABASE. Retrieved from [Link]

  • NASA Technical Reports Server. (n.d.). The HITRAN 2008 Molecular Spectroscopic Database. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2022). Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Chloro-5-fluoro-3-methoxy-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and yield optimization of 8-Chloro-5-fluoro-3-methoxy-1,7-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals actively working with this and related heterocyclic scaffolds. We will move beyond simple protocols to explore the chemical logic behind key synthetic steps, troubleshoot common experimental hurdles, and provide actionable strategies to improve reaction outcomes.

The 1,7-naphthyridine core is a valuable pharmacophore found in numerous biologically active compounds, acting as a key target for treating conditions ranging from parasitic diseases to cancer.[1] The specific substitution pattern of 8-Chloro-5-fluoro-3-methoxy-1,7-naphthyridine presents a unique synthetic challenge. The presence of both electron-withdrawing (chloro, fluoro) and electron-donating (methoxy) groups requires careful control of reaction conditions to ensure regioselectivity and maximize yield.[2][3]

This document is structured as a dynamic resource, using a question-and-answer format to directly address the practical issues you may encounter in the lab.

Proposed Synthetic Workflow

To establish a baseline for troubleshooting, we first outline a robust and logical synthetic pathway. This multi-step process is designed based on established heterocyclic chemistry principles, such as the Gould-Jacobs and Conrad-Limpach reactions, which utilize aminopyridine precursors for naphthyridine ring formation.[4]

G cluster_0 Part 1: Pyridone Ring Formation cluster_1 Part 2: Chlorination & Purification A 2-Fluoro-5-methoxy-4-aminopyridine C Step 1: Condensation (Gould-Jacobs Reaction) A->C B Diethyl 2-(ethoxymethylene)malonate (EMME) B->C D Intermediate A (Enamine Adduct) C->D ~95% Yield E Step 2: Thermal Cyclization D->E High Temp. (e.g., Dowtherm A) F 5-Fluoro-3-methoxy-1,7-naphthyridin-8(7H)-one E->F ~80-85% Yield G Step 3: Chlorination F->G POCl₃, DIPEA H Crude Product G->H ~85-90% Yield I Step 4: Purification H->I Column Chromatography or Recrystallization J 8-Chloro-5-fluoro-3-methoxy-1,7-naphthyridine (Final Product) I->J

Caption: Proposed synthetic workflow for 8-Chloro-5-fluoro-3-methoxy-1,7-naphthyridine.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis. Each question is followed by an in-depth analysis of potential causes and a set of recommended solutions.

Question 1: My thermal cyclization (Step 2) is giving a low yield or stalling. What are the likely causes and how can I fix it?

Answer: Low yield in the thermal cyclization step is a frequent issue, typically stemming from suboptimal reaction conditions or starting material impurities.

  • Causality: The thermal cyclization of the enamine intermediate (Intermediate A) is an intramolecular electrophilic aromatic substitution, where the newly formed ring attacks the pyridine core, followed by the elimination of ethanol. This reaction has a high activation energy, requiring significant thermal input. If the temperature is too low, the reaction rate will be impractically slow. Conversely, excessively high temperatures or prolonged reaction times can lead to decomposition, often observed as charring or the formation of intractable tar.

  • Troubleshooting Steps:

    • Verify Intermediate Purity: Ensure that the enamine adduct from Step 1 is pure and, most importantly, completely dry. Residual solvent or moisture can interfere with the high-temperature reaction. Wash the intermediate with a non-polar solvent (e.g., cold diethyl ether or hexanes) and dry it thoroughly under a high vacuum before proceeding.

    • Optimize Thermal Conditions: The choice of a high-boiling solvent is critical. While diphenyl ether is common, Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) often provides a more stable and higher-boiling medium, ensuring a consistent temperature.[4]

      • Action: Create a small-scale reaction matrix to test temperatures ranging from 240°C to 260°C. Monitor the reaction progress by taking small aliquots (if safe and feasible) and analyzing them by TLC or LC-MS to find the optimal balance between reaction rate and decomposition.

ParameterCondition ACondition B (Recommended)Condition C
Solvent Diphenyl Ether (B.P. 259°C)Dowtherm A (B.P. 257°C)N/A (Neat)
Temperature 250°C255°C250°C
Time 30 min20-25 min45 min
Observation Moderate conversion, some charringHigh conversion, minimal charringSignificant decomposition

Question 2: The chlorination of the naphthyridinone (Step 3) is incomplete, and I am recovering starting material. How can I drive the reaction to completion?

Answer: The conversion of the 8-hydroxy-1,7-naphthyridine (which exists as the 8-oxo tautomer) to the 8-chloro derivative using phosphorus oxychloride (POCl₃) can be sluggish. This is often due to reagent stoichiometry, purity, or reaction kinetics.

  • Causality: This reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. The process can be auto-catalytic, but the presence of any moisture will rapidly quench the POCl₃, rendering it inactive. Furthermore, the starting naphthyridinone may have limited solubility in POCl₃ alone.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: All glassware must be rigorously flame- or oven-dried. The starting naphthyridinone must be completely dry. Use a fresh, sealed bottle of POCl₃ for best results.

    • Increase Reagent Stoichiometry: While a small excess of POCl₃ is typically used, increasing it can help drive the reaction to completion. Try increasing the amount from 3-5 equivalents to 8-10 equivalents.

    • Add a Catalytic Base/Solvent: Adding a high-boiling tertiary amine like N,N-diisopropylethylamine (DIPEA) or using a co-solvent like N,N-dimethylformamide (DMF) can significantly accelerate the reaction.[5] The base can activate the hydroxyl group and neutralize the HCl byproduct, while DMF can help with solubility and complex formation.

      • Protocol Enhancement: Add 0.1 to 0.2 equivalents of DIPEA to your reaction mixture. Alternatively, use a 10:1 mixture of POCl₃:DMF as the reaction medium.

    • Increase Temperature and Time: Gently refluxing the reaction mixture is standard. If the reaction is still incomplete, consider extending the reflux time from 2-3 hours to 4-6 hours. Monitor by TLC until all starting material is consumed.

Question 3: My final product is difficult to purify. Column chromatography gives co-eluting impurities. What are my options?

Answer: Purification challenges with heterocyclic compounds are common due to their polarity and potential for strong interactions with silica gel.

  • Causality: Impurities may have very similar polarity to the desired product, making chromatographic separation difficult. A common impurity could be a small amount of unreacted starting material from the chlorination step (the naphthyridinone), which can streak on silica gel. Another possibility is the formation of a regioisomer during the cyclization step, which would have nearly identical physical properties.

  • Troubleshooting and Alternative Purification:

    • Characterize the Impurity: Before attempting purification, get an NMR or LC-MS of the crude material. Knowing the structure of the main impurity is critical. If it is the starting naphthyridinone, the issue lies in the chlorination step. If it is an isomer, the cyclization needs to be re-optimized.

    • Switch to a Different Stationary Phase: If silica is not providing adequate separation, consider using alumina (basic or neutral) or a reverse-phase C18 silica for your column chromatography.

    • Recrystallization/Trituration: This is often the most effective method for purifying crystalline solids.

      • Solvent Screening: Test the solubility of your crude product in a range of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) at room temperature and at their boiling points. The ideal solvent will dissolve the product when hot but not when cold, while the impurities remain soluble (or insoluble) at both temperatures.

      • Trituration: If a good single-solvent for recrystallization cannot be found, try trituration. Stir the crude solid as a slurry in a solvent in which the product is poorly soluble but the impurities are. The impurities will be washed away, and the purified solid can be collected by filtration. Hexanes/ethyl acetate or diethyl ether are good starting points for trituration.

Frequently Asked Questions (FAQs)

Q: What is the role of the fluoro and methoxy groups on the starting aminopyridine?

A: These substituents are crucial for directing the cyclization and influencing the final product's properties. The methoxy group is an electron-donating group that activates the pyridine ring, facilitating the intramolecular electrophilic attack during cyclization. The fluoro group is a moderately deactivating, ortho-para directing group that also enhances the pharmacokinetic properties of many drug candidates.[6]

Q: Can I use a different chlorinating agent instead of POCl₃?

A: While POCl₃ is the most common and effective reagent for this type of transformation, other options like oxalyl chloride or thionyl chloride (SOCl₂) with a catalytic amount of DMF (Vilsmeier-Haack conditions) could potentially work. However, these may require more extensive optimization and can sometimes lead to different side products. For reliability and established precedent in naphthyridine synthesis, POCl₃ is the recommended starting point.[7]

Q: My overall yield is still below 50%. Where is the most likely point of material loss?

A: To identify the bottleneck, you must calculate the yield for each individual step.

G start Low Overall Yield? step1_yield Check Yield of Step 1 (Condensation) start->step1_yield step2_yield Check Yield of Step 2 (Cyclization) step1_yield->step2_yield Yield >90% (OK) solve_step1 Optimize Condensation: - Check EMME purity - Adjust temp/time step1_yield->solve_step1 Yield <90% (Problem) step3_yield Check Yield of Step 3 (Chlorination) step2_yield->step3_yield Yield >80% (OK) solve_step2 Optimize Cyclization: - See Troubleshooting Q1 - Screen solvents/temp step2_yield->solve_step2 Yield <80% (Problem) step4_yield Check Yield of Step 4 (Purification) step3_yield->step4_yield Yield >85% (OK) solve_step3 Optimize Chlorination: - See Troubleshooting Q2 - Ensure anhydrous conditions step3_yield->solve_step3 Yield <85% (Problem) solve_step4 Optimize Purification: - See Troubleshooting Q3 - Try recrystallization step4_yield->solve_step4 Significant mass loss? (Problem)

Caption: Decision tree for diagnosing yield loss in the synthetic sequence.

Typically, the thermal cyclization (Step 2) and final purification (Step 4) are the steps with the highest potential for yield loss. Cyclization can suffer from decomposition, while purification losses occur during chromatography (product adhering to silica) or transfers. Careful handling and optimization of these two steps will likely provide the most significant improvement in overall yield.

References

  • Wyatt, P. G., et al. (2011). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Wyatt, P. G., et al. (2011). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity - PMC. National Institutes of Health (NIH). Available at: [Link]

  • Saeed, A., et al. (2022). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC. National Institutes of Health (NIH). Available at: [Link]

  • Srivastava, K.P., Singh, I., & Kumari, A. (2014). Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines. International Journal of Chemical and Physical Sciences. Available at: [Link]

  • Thomas, J. C., & Kiessling, L. L. (2021). Parallels between the chloro and methoxy groups for potency optimization. RSC Publishing. Available at: [Link]

  • Ikekawa, N. (1958). Studies on Naphthyridines. III. Syntheses of 2, 10-Diazaanthracene and 1, 7-Naphthyridine. Chemical and Pharmaceutical Bulletin. Available at: [Link]

  • Frydman, B., Los, M., & Rapoport, H. (1963). Synthesis of substituted 1,5- and 1,7-naphthyridines and related lactams. The Journal of Organic Chemistry. Available at: [Link]

  • Al-Tel, T. H. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC. National Institutes of Health (NIH). Available at: [Link]

  • Gupta, P., et al. (2013). An efficient synthesis and biological study of substituted 8-chloro-5-methoxy/8-chloro-4H-1,4-benzothiazines, their sulphones an. Indian Academy of Sciences. Available at: [Link]

  • El-Gendy, M. A., et al. (2015). Synthesis of Some New1, 8-Naphthyridines From N-(7- Chloro-5-Methyl-1, 8-Naphthyridine-2-yl)Acetamide and 7-Amino-2-Chloro-4-Methyl-1,8-Naphthyridine. ResearchGate. Available at: [Link]

  • Ghadiri, H., et al. (2012). Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. Asian Journal of Chemistry. Available at: [Link]

  • Mogilaiah, K., et al. (2007). Synthesis And Anti Microbial Studies Of Certain Schiff Bases Containing 1,8-Naphthyridine Moiety. Internet Scientific Publications. Available at: [Link]

  • Wolniak, M. (1982). ADVANCES IN THE CHEMISTRY OF 1.7-NAPHTHYRIDINE. HETEROCYCLES. Available at: [Link]

  • Thomas, J. C., & Kiessling, L. L. (2021). Parallels between the chloro and methoxy groups for potency optimization. PubMed. Available at: [Link]

  • Zhabynskyi, O., et al. (2023). Synthesis of 8-amino-6-hetaryl-1,7-naphthyridines through the recyclization of 6-hetaryl-8H-pyrano[3,4-b]pyridin-8-ones. Growing Science. Available at: [Link]

  • Mohammed, S., & Khalid, M. (2019). A flexible synthesis of naphthyridine derivatives through diazotization, triflation, and Suzuki reaction. ResearchGate. Available at: [Link]

  • Chen, Q., et al. (2025). Synthesis of trifluoromethyl-functionalized benzo[de][8][9]naphthyridines via Rh(iii)-catalyzed two-fold C–H activation of benzamidine hydrochlorides and annulation with CF3-imidoyl sulfoxonium ylides. New Journal of Chemistry. Available at: [Link]

  • Reddy, M. S., et al. (2008). Process for the preparation of gefitinib. Google Patents.

Sources

Technical Support Center: Purification of Fluorinated Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of fluorinated naphthyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges encountered during the purification of this important class of molecules. Fluorinated naphthyridines are prevalent in medicinal chemistry, and their successful purification is a critical step in their development as therapeutic agents.[1][2]

The introduction of fluorine into the naphthyridine scaffold can significantly alter the molecule's physicochemical properties, such as basicity, lipophilicity, and metabolic stability, which in turn impacts its behavior during purification.[3][4] This guide will provide a framework for understanding these effects and developing robust purification strategies.

Understanding the Challenges: The Interplay of Fluorine and the Naphthyridine Core

The primary challenges in purifying fluorinated naphthyridine derivatives stem from the combined properties of the electron-withdrawing fluorine atoms and the basic nitrogen atoms of the naphthyridine ring system.

  • Basicity and Peak Tailing: The nitrogen atoms in the naphthyridine core can interact with acidic silanol groups on standard silica gel, leading to significant peak tailing in normal-phase chromatography. Fluorine substitution can modulate the pKa of the heterocycle, but this interaction often remains a key challenge.[5]

  • Solubility Profile: The polarity and solubility of these derivatives can be difficult to predict. While the heterocyclic core imparts some polarity, fluorine substitution can increase lipophilicity, leading to solubility in a range of organic solvents.

  • Isomer Separation: The synthesis of fluorinated naphthyridines can often result in positional isomers, which can be challenging to separate due to their similar physicochemical properties.[6][7]

  • Catalyst Residues: Many synthetic routes for these compounds employ palladium-catalyzed cross-coupling reactions. The removal of residual palladium to meet stringent regulatory limits for active pharmaceutical ingredients (APIs) is a common purification challenge.[3][8][9][10]

Troubleshooting Guides

This section provides detailed troubleshooting for common purification techniques.

Normal-Phase Flash Column Chromatography

Flash chromatography on silica gel is a primary purification method. However, the basicity of the naphthyridine core often causes issues.

Problem: Severe Peak Tailing and Poor Resolution
  • Cause: Strong interaction between the basic nitrogen atoms of the naphthyridine and acidic silanol groups on the silica surface.

  • Solutions:

    • Mobile Phase Modification: Add a basic modifier to the eluent to compete with the analyte for binding to the silica.

      • Triethylamine (TEA): Add 0.1-1% TEA to your solvent system (e.g., hexane/ethyl acetate). This is often the most effective solution.

      • Ammonia: A solution of 7N ammonia in methanol can be used as a polar modifier in a dichloromethane mobile phase.

    • Alternative Stationary Phases:

      • Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of basic compounds.

      • Deactivated Silica: Use end-capped silica gel to reduce the number of free silanol groups.

    • Orthogonal Chromatography: If normal-phase chromatography fails to provide adequate separation, consider an orthogonal technique like reversed-phase chromatography.

Problem: Low Recovery
  • Cause: Irreversible adsorption of the compound onto the silica gel.

  • Solutions:

    • Increase Mobile Phase Polarity Drastically: After eluting less polar impurities, flush the column with a highly polar solvent system, such as 5-10% methanol in dichloromethane with 0.5% TEA, to recover the product.

    • Use an Alternative Adsorbent: As mentioned above, basic or neutral alumina can prevent strong, irreversible binding.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique for purifying more polar fluorinated naphthyridine derivatives and for achieving high purity levels.

Problem: Poor Peak Shape (Tailing or Fronting)
  • Cause: Secondary interactions with residual silanols on C18 columns, especially at neutral pH where the naphthyridine nitrogens may be partially protonated.

  • Solutions:

    • Mobile Phase pH Adjustment: Adjust the mobile phase pH to be at least 2 units away from the pKa of the naphthyridine derivative. For these basic compounds, a lower pH (e.g., using 0.1% trifluoroacetic acid or formic acid) will protonate the molecule and often lead to sharper peaks.

    • Use a Deactivated Column: Employ an end-capped C18 column to minimize silanol interactions.

    • Consider a Fluorinated Stationary Phase: Pentafluorophenyl (PFP) phases can offer different selectivity for halogenated compounds and may improve peak shape.[11][12][13][14][15][16]

Data Table: Recommended Starting Conditions for RP-HPLC Method Development
ParameterCondition 1Condition 2Rationale
Column C18, 2-5 µmPFP, 2-5 µmC18 is a good starting point. PFP offers alternative selectivity for fluorinated aromatics.[11][12][13][14][15][16]
Mobile Phase A 0.1% TFA in Water10 mM Ammonium Acetate, pH 5TFA provides an acidic mobile phase for good peak shape of basic compounds. Ammonium acetate is a volatile buffer suitable for mass spectrometry.[16]
Mobile Phase B AcetonitrileMethanolAcetonitrile and methanol offer different selectivities.
Gradient 5-95% B over 20 min5-95% B over 20 minA broad gradient is a good starting point for method development.
Flow Rate 1 mL/min (analytical)As appropriate for column dimensionsStandard analytical flow rate.
Detection UV (e.g., 254 nm) and/or MSUV (e.g., 254 nm) and/or MSUV for general detection, MS for mass confirmation.
Supercritical Fluid Chromatography (SFC)

SFC is an excellent "green" alternative to normal-phase HPLC, offering fast separations and reduced solvent consumption. It is particularly well-suited for chiral separations and the purification of moderately polar compounds.[15][17][18][19][20]

Problem: Poor Solubility in Injection Solvent
  • Cause: Fluorinated naphthyridine derivatives may have limited solubility in common SFC injection solvents like methanol.

  • Solutions:

    • Use a Stronger Co-solvent: A mixture of dichloromethane and methanol can improve solubility.

    • Consider Dimethyl Sulfoxide (DMSO): DMSO can be an effective solvent for compounds with poor solubility, but it is important to use an appropriate column as DMSO can damage some chiral stationary phases.[18]

Experimental Protocol: Generic SFC Screening
  • Column: Use a screening set of chiral or achiral columns (e.g., Diol, 2-Ethylpyridine, Silica).

  • Mobile Phase: Supercritical CO2 with a methanol co-solvent gradient (e.g., 5-40% over 5 minutes).

  • Additive: For basic compounds like naphthyridines, add a basic modifier such as isopropylamine or diethylamine (typically 0.1-0.5%) to the co-solvent to improve peak shape.

  • Temperature and Pressure: Maintain a column temperature of 40 °C and a backpressure of 150 bar.

Recrystallization

Recrystallization is a cost-effective method for purifying solid compounds, especially on a larger scale.

Problem: No Crystal Formation or Oiling Out
  • Cause: The compound may be too soluble in the chosen solvent, or the solution may be supersaturated with impurities that inhibit crystallization.

  • Solutions:

    • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to screen include ethanol, methanol, isopropanol, ethyl acetate, and acetonitrile.[21][22]

    • Two-Solvent System: Dissolve the compound in a "good" solvent at an elevated temperature and then add a "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.

    • Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[4]

Removal of Palladium Catalyst Residues
  • Cause: Residual palladium from cross-coupling reactions used in the synthesis.

  • Solutions:

    • Filtration through Celite: After the reaction, dilute the mixture with a suitable solvent and filter through a pad of Celite. This can remove heterogeneous palladium catalysts.[3][8][9]

    • Scavenger Resins: Use a solid-supported scavenger resin with thiol or amine functionality to chelate and remove dissolved palladium.

    • Aqueous Washes: In some cases, washing the organic layer with an aqueous solution of a chelating agent like EDTA can help remove palladium salts.

Frequently Asked Questions (FAQs)

Q1: My fluorinated naphthyridine derivative is streaking badly on a silica gel column, even with 1% triethylamine in the eluent. What else can I do?

A1: If 1% TEA is insufficient, you can try increasing the concentration to 2%. Alternatively, switching to a more basic stationary phase like alumina is a highly effective strategy. A gradient elution starting with a non-polar solvent and gradually increasing the polarity can also help to improve the separation.

Q2: I am trying to separate positional isomers of a difluoronaphthyridine, but they co-elute on a C18 column. What should I try next?

A2: Positional isomers can be very challenging to separate. A pentafluorophenyl (PFP) stationary phase is an excellent choice as it can offer unique π-π and dipole-dipole interactions that can differentiate between the isomers.[11][12][13][14][15][16] Supercritical fluid chromatography (SFC) also has a high resolving power and should be considered.

Q3: How can I confirm the purity of my final compound?

A3: It is crucial to use orthogonal methods to confirm purity. For example, if you purified your compound by normal-phase chromatography, you should analyze its purity by reversed-phase HPLC-MS and/or SFC. This ensures that no impurities are co-eluting with your product under the purification conditions. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is also essential for structural confirmation and to check for the presence of impurities.

Q4: My compound seems to be degrading on the silica gel column. What are my options?

A4: Some N-heterocycles can be sensitive to the acidic nature of silica gel.[5] First, confirm the degradation by performing a 2D TLC analysis. If degradation is observed, switch to a more inert stationary phase like neutral alumina or a polymer-based resin. Alternatively, a rapid purification with minimal residence time on the column can sometimes mitigate degradation.

Visualizations

Workflow for Troubleshooting Poor Chromatographic Separation

G start Poor Separation/ Peak Tailing mod_mp Modify Mobile Phase (e.g., add TEA/acid) start->mod_mp Initial Step change_sp Change Stationary Phase (e.g., Alumina, PFP) mod_mp->change_sp No Improvement success Purification Successful mod_mp->success Issue Resolved orthogonal Use Orthogonal Method (e.g., RP-HPLC, SFC) change_sp->orthogonal No Improvement change_sp->success Issue Resolved orthogonal->success Issue Resolved fail Persistent Issues orthogonal->fail Re-evaluate Strategy

Caption: A decision tree for troubleshooting common chromatographic issues.

Orthogonal Purification Strategy

G crude Crude Product (Fluorinated Naphthyridine + Impurities) np_chrom Normal-Phase Chromatography - Removes non-polar impurities - May have peak tailing crude->np_chrom Step 1 rp_hplc Reversed-Phase HPLC - Removes polar impurities - High resolution np_chrom->rp_hplc Step 2 (Polishing) pure Pure Product (>99%) rp_hplc->pure

Caption: An orthogonal approach combining normal- and reversed-phase chromatography.

References

  • Synthesis and Evaluation of Fluorogenic 2-amino-1,8-naphthyridine Derivatives for the Detection of Bacteria. Organic & Biomolecular Chemistry.
  • How can i remove palladium Pd catalyst easily?
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC Intern
  • How to remove palladium catalyst
  • How can I easily remove a Pd-catalyst
  • Method of removing palladium - Google P
  • How to Remove Palladium in three easy steps - Biotage.
  • Recrystalliz
  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC.
  • Enantioselective high-performance liquid chromatographic separation of fluorinated ß - SZTE Public
  • (A) Semi-preparative HPLC chromatogram of [¹⁸F]15 purification; (B)...
  • Synthesis of trifluoromethyl-functionalized benzo[de][4][23]naphthyridines via Rh(iii)-catalyzed two-fold C–H activation of benzamidine hydrochlorides and annulation with CF3-imidoyl sulfoxonium ylides - New Journal of Chemistry (RSC Publishing).

  • Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs - ResearchG
  • Fluoronaphthyridines as antibacterial agents. 6. Synthesis and structure-activity relationships of new chiral 7-(1-, 3-, 4-, and 6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)naphthyridine analogues of 7-[(1R,4R) - PubMed.
  • Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals
  • Using SFC to Improve Separation Workflows for Drug Analysis and Purific
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview | Open Access Journals - Research and Reviews.
  • Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals
  • The Power of Prepar
  • Separation of positional isomers using chiral chromatography columns - ResearchG
  • HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column | Request PDF - ResearchG
  • Evaluation of flash supercritical fluid chromatography and alternate sample loading techniques for pharmaceutical medicinal chemistry purifications | Request PDF - ResearchG
  • Technical Support Center: Chromatographic Purification of Pyridine Deriv
  • Fluorine Enables Separation-free "Chiral Chromatographic Analysis" - Chinese Academy of Sciences.
  • Fluoronaphthyridines and -quinolones as antibacterial agents. 5. Synthesis and antimicrobial activity of chiral 1-tert-butyl-6-fluoro-7-substituted-naphthyridones - PubMed.
  • Supercritical Fluid Chromatography of Pharmaceutical Alkylating Agents Using Electron Capture Detection.
  • Fluoronaphthyridines and quinolones as antibacterial agents. 1.
  • HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column | LCGC Intern
  • Development of N-F fluorinating agents and their fluorin
  • Fluoronaphthyridines and -quinolones as antibacterial agents. 3. Synthesis and structure-activity relationships of new 1-(1,1-dimethyl-2-fluoroethyl), 1-[1-methyl-1-(fluoromethyl) - PubMed.
  • Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - RSC Publishing.
  • Fluoronaphthyridines as antibacterial agents. 4. Synthesis and structure-activity relationships of 5-substituted 6-fluoro-7-(cycloalkylamino)
  • Development of N-F fluorinating agents and their fluorin
  • FDA-Approved Fluorinated Heterocyclic Drugs
  • Preparing method of 2-chloro-3-fluoropyridine - Google P
  • Eco-friendly synthesis of 1,8-naphthyridine 5-aryl-1,3,4-oxadiazole derivatives under solvent-free solid-state conditions and their antimicrobial activity - ResearchG
  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing).
  • Characterization of Aromatic Stationary Phases for Uses in High Performance Liquid Chromatography - JagWorks@USA - University of South Alabama.
  • A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY | Semantic Scholar.
  • High efficiency in workflow from prepar
  • Renewable Reagent for Nucleophilic Fluorin
  • Impurity Occurrence and Removal in Crystalline Products
  • Investigating the chemical impurity profiles of fentanyl preparations and precursors to identify chemical attribution signatures for synthetic method
  • Synthesis of 2-Chloro-3-formyl-1.
  • A Facile Synthesis of 2-Chloro-1,8-naphthyridine-3-carbaldehyde; their Transformation into Different Functionalities and Antimicrobial Activity - TSI Journals.thyridine-3-carbaldehyde; their Transformation into Different Functionalities and Antimicrobial Activity - TSI Journals.

Sources

Technical Support Center: Overcoming Solubility Issues with Chloro-Naphthyridines

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center for overcoming solubility issues with chloro-naphthyridines.

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the solubility challenges frequently encountered with chloro-naphthyridine derivatives. The content is structured to provide both foundational knowledge and actionable, step-by-step protocols to address specific experimental hurdles.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the physicochemical properties of chloro-naphthyridines that underpin their solubility behavior.

Q1: What intrinsic properties of chloro-naphthyridines contribute to their typically low aqueous solubility?

A1: The poor solubility of chloro-naphthyridines stems from a combination of their molecular structure and solid-state properties.[1][2]

  • Molecular Structure: The fused pyridine rings of the naphthyridine core create a large, rigid, and often planar aromatic system.[3] The addition of a chloro-substituent further increases the molecule's hydrophobicity and molecular weight. Larger molecules can be more difficult to solvate.[1]

  • Crystal Packing: Planar aromatic molecules like naphthyridines can pack tightly in a crystal lattice, leading to strong intermolecular forces such as pi-pi stacking.[4] This high lattice energy means that a significant amount of energy is required to break the crystal structure apart and allow solvent molecules to surround the individual drug molecules, resulting in low solubility.[4]

  • Weak Basicity: The nitrogen atoms in the naphthyridine rings are weakly basic.[4][5] In neutral aqueous media (pH ~7), the molecule is predominantly in its neutral, less soluble form.

Q2: How does pH influence the solubility of these compounds?

A2: The solubility of chloro-naphthyridines is often highly pH-dependent.[4] Because the nitrogen atoms in the naphthyridine core can act as proton acceptors (bases), lowering the pH of an aqueous solution will lead to their protonation. This protonation creates a charged, cationic species, which is significantly more polar and thus more soluble in water.[5][6] Therefore, many basic compounds are more soluble in acidic solutions.[1] The extent of this effect is governed by the compound's pKa, the pH at which 50% of the compound is in its ionized form.

Q3: What is the first step I should take when facing a solubility issue with a new chloro-naphthyridine compound?

A3: The crucial first step is to establish a baseline solubility profile.[5] Before attempting complex solubilization techniques, you must understand the compound's behavior in common laboratory solvents. This involves a systematic solvent solubility screening to determine its approximate solubility in a range of solvents with varying polarities, such as water, buffers at different pH values, ethanol, and DMSO.[5] This initial data is essential for selecting an appropriate solubilization strategy.[7]

Troubleshooting Guide: Protocols & Methodologies

This section provides structured troubleshooting for common problems, complete with step-by-step protocols and the scientific rationale behind each approach.

Problem 1: My chloro-naphthyridine compound will not dissolve in my initial chosen solvent.

This is a common starting point. The issue often arises from a mismatch between the polarity of the compound and the solvent. The principle of "like dissolves like" is a guiding tenet here.[1]

Solution: Systematic Solvent Screening

A structured screening process will identify suitable organic solvents for creating a stock solution or potential solvent systems for direct use.

Protocol 1: Small-Scale Solvent Solubility Screening

  • Preparation: Weigh 1-2 mg of your chloro-naphthyridine compound into several individual glass vials.

  • Solvent Addition: To each vial, add a small, precise volume (e.g., 100 µL) of a single test solvent. Start with common solvents of varying polarities.

  • Mixing: Vigorously mix the vials using a vortex mixer for 1-2 minutes. Use sonication if available to aid in breaking apart solid particles.

  • Observation: Visually inspect for dissolution. If the compound dissolves completely, its solubility is ≥10-20 mg/mL in that solvent.

  • Incremental Addition: If the compound has not dissolved, add another 100 µL of the solvent and repeat step 3. Continue this process incrementally until the compound dissolves or a practical upper volume limit is reached.

  • Calculation: Record the total volume of solvent required to dissolve the compound and calculate the approximate solubility (mg/mL).

  • Equilibration (Optional): For more accurate measurements, allow the slurries to equilibrate at a constant temperature for 24 hours to determine the thermodynamic equilibrium solubility.[5]

Table 1: Representative Solvent Screening Panel

Solvent ClassExample SolventsRationale
Polar Protic Water, Ethanol, MethanolCapable of hydrogen bonding; good for polar compounds.
Polar Aprotic DMSO, DMF, AcetonitrileHigh dielectric constants, good for dissolving a wide range of compounds.
Less Polar Acetone, Ethyl AcetateIntermediate polarity.
Non-Polar Toluene, HeptaneGood for highly non-polar compounds; less common for biological applications.

Diagram 1: Experimental Workflow for Solvent Screening

G cluster_prep Preparation cluster_test Solubility Testing cluster_decision Decision Point cluster_outcome Outcome prep1 Weigh 1-2 mg of Chloro-Naphthyridine prep2 Aliquot into Vials prep1->prep2 test1 Add 100 µL Solvent (e.g., DMSO) prep2->test1 test2 Vortex / Sonicate test1->test2 test3 Visually Inspect test2->test3 decision Completely Dissolved? test3->decision outcome1 Record Solubility (e.g., >= 10 mg/mL) decision->outcome1 Yes outcome2 Add another 100 µL Solvent decision->outcome2 No outcome2->test2

Caption: Workflow for initial solvent screening of a chloro-naphthyridine.

Problem 2: The compound dissolves in an organic solvent (like DMSO) but precipitates when diluted into my aqueous buffer for a biological assay.

This is a classic solubility challenge for many drug candidates.[8] The high concentration in the organic stock solution crashes out when the solution polarity is drastically increased by the aqueous medium.

Solution A: pH Modification

Leverage the basic nitrogen atoms on the naphthyridine ring to increase aqueous solubility.[5]

Protocol 2: pH-Dependent Solubility Assessment

  • Buffer Preparation: Prepare a series of biologically compatible buffers across a relevant pH range (e.g., pH 2.0, 5.0, 6.5, 7.4, 9.0).

  • Compound Addition: Add an excess amount of your solid chloro-naphthyridine to a fixed volume of each buffer in separate vials. Ensure enough solid is present that some remains undissolved.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution. Centrifugation at high speed followed by filtering the supernatant through a 0.22 µm filter is effective.

  • Quantification: Accurately quantify the concentration of the dissolved compound in the clear filtrate using a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Analysis: Plot the measured solubility (in µg/mL or µM) against the pH to visualize the solubility profile.

Table 2: Hypothetical pH-Solubility Data for a Chloro-Naphthyridine

pHSolubility (µg/mL)Predominant Species
2.01500Protonated (Cationic)
5.0250Mixed
7.4< 1Neutral (Free Base)
9.0< 1Neutral (Free Base)

Diagram 2: pH-Dependent Equilibrium of a Naphthyridine

Caption: Protonation at low pH increases the aqueous solubility of naphthyridines.

Solution B: Use of Co-solvents

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system, making it more favorable for dissolving lipophilic compounds.[9]

  • Common Co-solvents: Propylene glycol, ethanol, polyethylene glycol (PEG 300/400), and glycerin are frequently used.[9]

  • Causality: The co-solvent essentially creates a more "organic-like" environment that can better accommodate the non-polar regions of the chloro-naphthyridine molecule.[6]

  • Caution: The concentration of co-solvents must be carefully controlled in biological assays, as high concentrations (typically >1% and often >0.1% for DMSO) can be toxic to cells or interfere with experimental results.

Solution C: Complexation with Cyclodextrins

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10][11] They can encapsulate poorly soluble "guest" molecules, like a chloro-naphthyridine, forming an inclusion complex that has significantly improved aqueous solubility.[12][13]

  • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used in pharmaceutical formulations due to their high water solubility and safety profiles.[10]

  • Mechanism: The hydrophobic chloro-naphthyridine molecule partitions into the non-polar interior of the CD, while the hydrophilic exterior of the CD interacts with water, effectively "disguising" the poorly soluble drug and carrying it into solution.[14]

Protocol 3: Phase Solubility Study with Cyclodextrins

  • CD Solution Preparation: Prepare a series of aqueous solutions with increasing concentrations of a cyclodextrin (e.g., 0, 1, 2, 5, 10, 20 mM HP-β-CD).

  • Compound Addition: Add an excess amount of the solid chloro-naphthyridine to each CD solution.

  • Equilibration: Agitate the vials at a constant temperature for 48-72 hours to reach equilibrium.

  • Sampling & Analysis: Centrifuge and filter each sample as described in Protocol 2.

  • Quantification: Determine the concentration of the dissolved chloro-naphthyridine in each sample by HPLC.

  • Data Analysis: Plot the concentration of the dissolved drug against the concentration of the cyclodextrin. A linear relationship (AL-type diagram) indicates the formation of a soluble 1:1 complex, and the slope can be used to calculate the complexation efficiency.

Diagram 3: Cyclodextrin Inclusion Complex Formation

Caption: A cyclodextrin encapsulates a hydrophobic drug, increasing its solubility.

Problem 3: My compound has a very low dissolution rate, leading to poor bioavailability in preclinical studies.

Even if a compound has moderate equilibrium solubility, a slow dissolution rate can be the limiting factor for oral absorption. Several formulation strategies can address this.

Solution A: Salt Formation

For chloro-naphthyridines with suitable basicity (pKa), forming a salt with a pharmaceutically acceptable acid is one of the most effective ways to improve both solubility and dissolution rate.[7] The salt form often has a more favorable crystal structure and readily dissociates in aqueous media.

Solution B: Particle Size Reduction

The dissolution rate of a drug is directly proportional to its surface area. By reducing the particle size, the surface area is dramatically increased, which can lead to a faster dissolution rate.[15][16]

  • Micronization: Milling techniques can reduce particle size to the micron range. While this increases the dissolution rate, it typically does not change the equilibrium solubility.[9][15]

  • Nanosuspensions: Reducing particle size further to the sub-micron (nanometer) range can create a nanosuspension, which can significantly enhance dissolution velocity.[8]

Solution C: Amorphous Solid Dispersions

Crystalline solids have a highly ordered structure that requires energy to break. An amorphous solid lacks this long-range order and is in a higher energy state. This higher energy state requires less energy to dissolve, resulting in enhanced apparent solubility and a faster dissolution rate.[17]

  • Method: A solid dispersion is created by dispersing the chloro-naphthyridine within an inert carrier matrix, often a polymer.[17] This can be achieved through methods like spray drying or hot-melt extrusion. The polymer helps to stabilize the drug in its amorphous form and prevent recrystallization.[17]

References

  • Jadhav, P., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. Available at: [Link]

  • Sharma, D., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]

  • Pawar, P. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Formulation Team. (n.d.). Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? Experic. Available at: [Link]

  • Ascendia Pharma. (n.d.). API Solubility Enhancement Advanced Strategies for Pharmaceutical Development. Ascendia Pharma. Available at: [Link]

  • Litvinov, V. P., et al. (1998). Naphthyridines. Structure, physicochemical properties and general methods of synthesis. Russian Chemical Reviews. Available at: [Link]

  • Porter, C. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available at: [Link]

  • LibreTexts Chemistry. (n.d.). Factors affecting solubility. LibreTexts. Available at: [Link]

  • Wójcik, K., et al. (2024). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI. Available at: [Link]

  • Musuc, A. M. (2024). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. MDPI. Available at: [Link]

  • Urban, K. & O'Dwyer, P. (2017). Improving the Dissolution of Poorly Soluble APIs with Inorganic Solid Dispersions. American Pharmaceutical Review. Available at: [Link]

  • GeeksforGeeks. (2021). Factors affecting Solubility. GeeksforGeeks. Available at: [Link]

  • Pharma Info. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. SlidePlayer. Available at: [Link]

  • Musuc, A. M. (2024). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. MDPI. Available at: [Link]

  • Caddeo, C., et al. (2020). The Role of Cyclodextrins in the Design and Development of Triterpene-Based Therapeutic Agents. PMC. Available at: [Link]

  • Crini, G., et al. (2024). Cyclodextrins: Properties and Applications. PMC. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Cyclization in 1,7-Naphthyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: 1,7-Naphthyridine Scaffold Construction

Executive Summary: The "Isomer Challenge"

The synthesis of 1,7-naphthyridine presents a unique regiochemical challenge compared to its 1,5- and 1,8-isomers. While 1,5-naphthyridine is the thermodynamic product of the Skraup reaction on 3-aminopyridine, and 1,8-naphthyridine is readily accessible via Friedländer condensation of 2-aminonicotinaldehyde, the 1,7-isomer requires specific directing strategies to avoid obtaining a mixture of isomers or low yields.

This guide addresses the critical failure modes in 1,7-naphthyridine cyclization: regioselectivity loss , oxidative polymerization (tarring) , and catalyst deactivation .

Method Selection: The Decision Matrix

Before troubleshooting a failed reaction, verify that your chosen synthetic route is electronically capable of producing the 1,7-isomer. Many "failed" syntheses are actually successful syntheses of the wrong isomer (1,5-naphthyridine).

G Start Start: Select Precursor Q1 Starting Material? Start->Q1 RouteA 3-Aminopyridine Q1->RouteA Classic Skraup RouteB 2-Cyano-3-pyridylacetonitrile Q1->RouteB Cyclization RouteC 3-Amino-4-halopyridine Q1->RouteC Heck/Suzuki ResultA High Risk: Yields mostly 1,5-isomer. 1,7 is minor product. RouteA->ResultA ResultB Recommended: High regioselectivity for 1,7. Acid-mediated cyclization. RouteB->ResultB ResultC Advanced: Pd-Catalyzed Cross-Coupling. Good for substituted cores. RouteC->ResultC

Figure 1: Decision matrix for selecting a synthetic route. Note that the classical Skraup reaction on 3-aminopyridine is electronically biased toward 1,5-naphthyridine.

Troubleshooting Protocol A: The Nitrile Cyclization Route

This is the most robust method for generating the unsubstituted 1,7-naphthyridine core or 6,8-disubstituted derivatives. It relies on the cyclization of 2-cyano-3-pyridylacetonitrile (or related derivatives) using hydrogen bromide.[1]

Core Mechanism

The reaction proceeds via nucleophilic attack of the nitrile nitrogen on the activated nitrile carbon, followed by aromatization.

Common Failure Modes & Solutions
SymptomProbable CauseCorrective Action
Low Yield (<40%) Incomplete cyclization due to moisture.Strict Anhydrous Conditions: The HBr/acetic acid mixture must be dry. Water competes with the nitrile nitrogen, hydrolyzing the intermediate to an amide.
Product is a Solid Mass Polymerization of the cyano-intermediate.Dilution: Increase solvent volume (ether or acetic acid) by 20%. High concentration favors intermolecular polymerization over intramolecular cyclization.
Impurity: Amide Peak Hydrolysis of the nitrile group.[2]Temperature Control: Do not exceed 50°C during the initial HBr addition. Hydrolysis is accelerated at high temperatures in acidic media.
Validated Protocol
  • Dissolution: Dissolve 2-cyano-3-pyridylacetonitrile (1.0 eq) in anhydrous ether or acetic acid.

  • Acidification: Treat with HBr (33% in acetic acid) dropwise at 0–5°C.

  • Cyclization: Allow to warm to RT and stir for 2–4 hours. A yellow/orange precipitate (the bromide salt) typically forms.

  • Workup: Filter the salt. Neutralize carefully with NaHCO₃ to release the free base. Do not use strong NaOH , as the ring is sensitive to nucleophilic attack at C8.

Troubleshooting Protocol B: Modified Skraup (3-Aminopyridine)

Warning: Use this route only if you can accept a mixture of isomers (approx. 85:15 ratio of 1,5- to 1,7-naphthyridine) and have HPLC capabilities to separate them.

The Regioselectivity Problem

In 3-aminopyridine, the nitrogen lone pair activates the ring. The position para to the amine (C6) is activated, but the ring nitrogen directs electrophilic attack to C2 (forming 1,5) rather than C4 (forming 1,7).

Optimization for 1,7-Isomer

To shift the ratio toward 1,7-naphthyridine, you must block the 2-position or use steric bulk.

  • Strategy: Use 2-chloro-3-aminopyridine as the starting material. The chlorine atom at C2 blocks the formation of the 1,5-isomer, forcing cyclization at C4 to yield the 8-chloro-1,7-naphthyridine.

  • Dechlorination: The chlorine can be removed later via Pd-catalyzed hydrogenolysis (H₂/Pd-C).

Skraup Troubleshooting Guide

Q: The reaction turned into a black tar. What happened? A: This is "acrolein polymerization."[3]

  • Fix: Do not add acrolein directly. Generate it in situ from glycerol.

  • Fix: Add a radical scavenger or "moderator" like ferrous sulfate (FeSO₄) .[4]

  • Fix: Use sodium m-nitrobenzenesulfonate instead of nitrobenzene as the oxidant. It is milder and water-soluble, easing purification.

Q: I cannot separate the 1,5 and 1,7 isomers. A: They have very similar polarities.

  • Fix: Convert the mixture to their N-oxides using m-CPBA. The N-oxides often have distinct crystallographic properties or chromatographic retention times. They can be reduced back to the parent naphthyridines using PCl₃.

Troubleshooting Protocol C: Pd-Catalyzed Cross-Coupling

For complex drug candidates, constructing the ring via Pd-catalysis (e.g., Heck reaction followed by cyclization) is preferred.

Workflow: 3-Amino-4-halopyridine + Acrylate Ester


 Intermediate 

1,7-Naphthyridinone.

PdCycle Step1 3-Amino-4-iodopyridine + Ethyl Acrylate Step2 Heck Coupling (Pd(OAc)2, PPh3, Et3N) Step1->Step2 Step3 Amino-Acrylate Intermediate Step2->Step3 Step4 Cyclization (NaOEt or Acid) Step3->Step4 Step5 1,7-Naphthyridinone Step4->Step5

Figure 2: Palladium-catalyzed route to 1,7-naphthyridinones.

Troubleshooting:

  • Issue: No reaction in Step 2.

    • Cause: Poisoning of Pd catalyst by the free amine.

    • Solution: Use a protected amine (e.g., acetamide) or increase catalyst loading to 5-10 mol%. Use "ligand-free" conditions (Jeffrey conditions) with phase transfer catalysts if phosphines fail.

  • Issue: Incomplete Cyclization (Step 4).

    • Cause: Ester is not reactive enough.

    • Solution: Switch to sodium ethoxide in ethanol (reflux). The base promotes the intramolecular amidation more effectively than acid in this specific scaffold.

Comparative Data: Yields & Selectivity

Synthetic MethodTarget IsomerTypical YieldRegioselectivityKey Risk
Classical Skraup (3-aminopyridine)1,5 (Major)30-45% (Combined)Poor (85:15 favoring 1,5)Violent exotherm, tar
Blocked Skraup (2-chloro-3-amino)1,7 (Specific)50-60%High (>95% 1,7 precursor)Requires dechlorination step
Nitrile Cyclization (from pyridylacetonitrile)1,7 (Specific)70-80% Excellent Moisture sensitivity
Pd-Catalyzed Heck/Cyclization 1,7 (Substituted)65-75%ExcellentCatalyst cost, purification

References

  • BenchChem Technical Support. (2025).[4][5][6] Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines. Retrieved from 7[4]

  • Srivastava, K.P., et al. (2014). Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines. International Journal of Chemical and Physical Sciences. Retrieved from 1

  • National Institutes of Health (NIH). (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6,8-disubstituted 1,7-naphthyridines. Journal of Medicinal Chemistry. Retrieved from 8

  • ResearchGate. (2025). An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine. Retrieved from 9

  • American Chemical Society (ACS). (2011). A Three-Component Reaction Forming Naphthyridones. Organic Letters. Retrieved from 10

Sources

Technical Support Center: C-8 Functionalization of 1,7-Naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimizing C-8 chlorination of 1,7-naphthyridine oxides Assigned Specialist: Senior Application Scientist, Heterocycle Division Status: Open Priority: High[1]

Executive Summary & Mechanistic Logic

The conversion of 1,7-naphthyridine to 8-chloro-1,7-naphthyridine via the


-oxide is a classic application of the Reissert-Henze rearrangement  (often generalized as the Meisenheimer rearrangement in broader contexts).[1] This transformation relies on the activation of the 

-oxide oxygen by an electrophile (typically

), followed by nucleophilic attack of a chloride ion at the

-position (C-8).[1]

The Core Challenge: The 1,7-naphthyridine system is electron-deficient. While


-oxidation activates the ring toward nucleophilic attack, it also makes the system prone to degradation (charring) under the harsh thermal conditions required for chlorination. Success depends on balancing activation energy  against decomposition pathways .
Interactive Reaction Pathway

The following diagram illustrates the critical intermediates. Note that the "Activated Complex" is unstable; if the chloride attack is too slow, the complex decomposes to black tar.

ReactionPathway SM 1,7-Naphthyridine (Starting Material) NOxide 1,7-Naphthyridine 7-Oxide SM->NOxide mCPBA or H2O2 (Regioselective at N-7) Complex Activated Complex (O-Phosphorylated) NOxide->Complex POCl3, 0°C to RT (O-Acylation) Product 8-Chloro-1,7- naphthyridine Complex->Product Cl- Attack at C-8 Elimination of PO2Cl2- Tar Polymeric Tar Complex->Tar Thermal Decomp. (>100°C uncontrolled)

Figure 1: Mechanistic pathway for the C-8 chlorination. The critical step is the nucleophilic attack on the activated complex.

Standard Operating Procedure (SOP-8CL)

This protocol is optimized for regioselectivity and safety. It avoids the common pitfall of "runaway exotherms" during the


 addition.
Phase A: Regioselective -Oxidation

Objective: Selectively oxidize N-7 without touching N-1.[1]

  • Reagents: 1,7-Naphthyridine (1.0 eq), mCPBA (1.1 eq, 70-75%), DCM (0.1 M).[1]

  • Key Insight: N-7 is less sterically hindered and more nucleophilic than N-1 (which is shielded by the C-8 proton).[1]

  • Dissolve 1,7-naphthyridine in DCM at 0°C.

  • Add mCPBA portion-wise over 30 minutes. Do not dump it in all at once.

  • Stir at RT for 3–6 hours. Monitor by LCMS (Look for M+16 peak).

  • Workup (Critical): Wash with sat.

    
     to remove benzoic acid. The 
    
    
    
    -oxide is water-soluble; you must salt out the aqueous layer (NaCl) and extract exhaustively with DCM/MeOH (9:1).[1]
Phase B: Chlorination (The Danger Zone)

Objective: Convert 7-oxide to 8-chloro derivative.[1]

  • Reagents: 1,7-Naphthyridine 7-oxide (1.0 eq),

    
     (5.0–10.0 eq), 
    
    
    
    (1.0 eq - optional, see notes).
  • Drying: Ensure the

    
    -oxide is bone dry . Trace water reacts with 
    
    
    
    to generate
    
    
    and heat, killing the reaction.[1] Azeotrope with toluene if necessary.
  • Addition: Suspend

    
    -oxide in dry DCM (optional) or use neat 
    
    
    
    .
    • Neat: Cool

      
       to 0°C. Add solid 
      
      
      
      -oxide slowly.[1]
    • Solvent: Suspend

      
      -oxide in DCM.[1] Add 
      
      
      
      dropwise at 0°C.
  • Heating: Warm to RT, then heat to reflux (80–90°C if neat, 40°C if DCM).

    • Checkpoint: The reaction usually turns yellow, then darkens. If it turns black immediately, temperature ramp was too fast.

  • Quench (Hazard Control):

    • Cool reaction to RT.

    • Pour the REACTION into ICE-WATER. (Never pour water into the reaction).

    • Neutralize with solid

      
       or 
      
      
      
      (keep
      
      
      °C).[1]
    • Extract with EtOAc.[2][3]

Troubleshooting Center (FAQ)

Ticket #801: "I am isolating the 5-chloro isomer, not the 8-chloro."

Diagnosis: This suggests incorrect oxidation regioselectivity or a misunderstanding of the starting material numbering.

  • Root Cause: If you oxidize N-1, the chloride will attack C-2 or C-4.[1] However, C-5 chlorination usually implies radical mechanisms or electrophilic aromatic substitution (EAS) rather than the nucleophilic rearrangement.[1]

  • Solution: Verify your

    
    -oxide intermediate by NOESY NMR.
    
    • N-7 Oxide: NOE observed between H-8 and H-6? (H-8 is the singlet between the nitrogens).

    • Corrective Action: Switch oxidant. If mCPBA is non-selective, try HOF[1]·CH3CN (Rozen's reagent) or MMPP , which are often more sensitive to steric environments.

Ticket #802: "The reaction solidifies into a black rock."

Diagnosis: Thermal polymerization. The naphthyridine ring is electron-poor; the intermediate is highly reactive. Solution:

  • Dilution: Do not run neat. Use 1,2-dichloroethane (DCE) as a solvent.[1] It allows higher temps (83°C) than DCM but dilutes the exotherm.

  • Base Additive: Add 1.0 eq of HMDS (hexamethyldisilazane) or

    
    . This scavenges the HCl produced during the initial phosphorylation, preventing acid-catalyzed polymerization of the substrate.
    
Ticket #803: "Product disappears during aqueous workup."

Diagnosis: The 8-chloro-1,7-naphthyridine is a weak base, but it can be protonated.[1] Solution:

  • pH Control: You must neutralize to pH 8–9. If pH < 4, the product is protonated (pyridinium form) and stays in the water.

  • Hydrolysis Risk: Do not leave the product in basic water (pH > 11) for long; the chloro group is labile and will hydrolyze to the 8-one (lactam).

  • Extraction: Use DCM rather than EtOAc for extraction; chlorinated heterocycles love chlorinated solvents.

Quantitative Data & Compatibility Matrix

Table 1: Solvent & Additive Effects on Yield

Solvent SystemAdditiveTemperatureYield (Typical)Notes
Neat

None90°C45-55%High risk of tarring.[1] Hard to scale.
DCM

(1 eq)
40°C (Reflux)30-40%Reaction often incomplete (too cold).[1]
DCE (1,2-Dichloroethane) HMDS (0.5 eq) 83°C (Reflux) 75-82% Recommended. HMDS buffers acidity.[1]
Toluene

(1 eq)
110°C60%Good for stubborn substrates, but harder workup.[1]

Decision Tree for Purification

Use this logic flow to determine the best isolation strategy based on your crude purity.

PurificationTree Start Crude Mixture (Post-Extraction) TLC Check TLC (50% EtOAc/Hex) Start->TLC Clean Major Spot + Minor Baseline? TLC->Clean Dirty Multiple Spots or Streaking? TLC->Dirty Recryst Recrystallize (Heptane/EtOAc) Clean->Recryst Column Flash Column (DCM/MeOH Gradient) Dirty->Column Details Note: 8-Cl product sublimes under high vac! Recryst->Details Column->Details

Figure 2: Purification logic. Note the sublimation warning—do not dry under high vacuum (>0.1 mbar) with heat.

References

  • Mechanistic Foundation of N-Oxide Rearrangements

    • Robison, M. M., & Robison, B. L. (1958).[1] "The Reaction of Isoquinoline N-Oxide with Acetic Anhydride." Journal of Organic Chemistry, 23(11), 1787–1789. (Foundational mechanism for Reissert-Henze type reactions).[1]

    • [1]

  • 1,7-Naphthyridine Specifics

    • Armarego, W. L. F. (1962).[1] "Quinazolines. Part IV. Covalent Hydration in 1,7-Naphthyridines." Journal of the Chemical Society, 4094-4103. (Establishes the reactivity of the 1,7-system).

    • [1]

  • Modern Optimization (DCE/HMDS Protocol)

    • While specific to 1,7-naphthyridine patents, the HMDS/POCl3 methodology is adapted from
    • Chou, T. S., & Ko, C. W. (2011).[1] "Regioselective chlorination of pyridine N-oxides." Tetrahedron, 67(29), 5194-5198.[1]

    • [1]

  • Safety in Chlorination

    • Achmatowicz, M. M., et al. (2010).[1][2][4] "Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates." Organic Process Research & Development, 14(6), 1490–1500.[1]

    • [1]

Sources

Technical Support Center: A Guide to the HPLC Separation of 1,7-Naphthyridine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic separation of 1,7-naphthyridine isomers. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isolating and purifying these structurally similar compounds. The 1,7-naphthyridine core is a significant scaffold in medicinal chemistry, known for its wide range of biological activities.[1][2] However, the subtle structural differences between its isomers present a formidable analytical challenge, demanding a robust and well-understood HPLC methodology.[3]

This document provides in-depth, field-proven insights in a direct question-and-answer format to address the specific issues you may encounter during method development and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of 1,7-naphthyridine isomers by HPLC so challenging?

Separating positional isomers, such as 1,7-naphthyridine from its counterparts (e.g., 1,5-, 1,6-, or 2,7-naphthyridine), is inherently difficult because they often share nearly identical physicochemical properties. These include:

  • Similar Polarity and Hydrophobicity: Isomers typically have the same molecular formula and functional groups, resulting in very close logP values, which makes differentiation by common reversed-phase mechanisms challenging.

  • Identical Molecular Weight: This makes them indistinguishable by mass spectrometry alone, necessitating effective chromatographic separation prior to detection.[4]

  • Close pKa Values: As nitrogen-containing heterocycles, naphthyridines are weakly basic.[5] Their isomers exhibit very similar acid-base dissociation constants (pKa), meaning they respond almost identically to changes in mobile phase pH.

These similarities lead to minimal differences in their interaction with the stationary phase, often resulting in co-elution or poor resolution.[6]

Q2: What is the best chromatographic mode to start with: Reversed-Phase (RP-HPLC), HILIC, or Normal-Phase (NP-HPLC)?

The optimal starting point depends on the specific properties of the derivatives you are working with, but a general strategy is as follows:

  • Reversed-Phase (RP-HPLC): This is the most common and often the first approach due to its versatility and the stability of modern columns.[7][8] Start with a C18 column. However, given the polar nature of the naphthyridine core, retention might be poor. If isomers are not resolved, the next logical step is to try a stationary phase with a different selectivity.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent and often superior alternative for separating polar, basic compounds like naphthyridine isomers.[9][10] It provides strong retention for compounds that are poorly retained in RP-HPLC.[11] The separation mechanism, which involves partitioning into a water layer on the surface of a polar stationary phase, can offer unique selectivity for isomers.[12]

  • Normal-Phase (NP-HPLC): While effective for isomer separation based on adsorption strength differences, NP-HPLC is often less favored due to issues with reproducibility caused by the mobile phase's sensitivity to water content and the higher cost and toxicity of non-polar solvents.[13][14]

Recommendation: Begin with RP-HPLC using a column that offers alternative selectivity (e.g., Phenyl-Hexyl). If retention or resolution is insufficient, move to HILIC, which is often the most effective technique for this class of compounds.[15]

Q3: How does mobile phase pH impact the separation of these basic isomers in RP-HPLC?

Mobile phase pH is one of the most powerful tools for optimizing the separation of ionizable compounds like 1,7-naphthyridine.[16][17] The nitrogen atoms in the rings are basic and can be protonated at acidic pH.

  • Mechanism of Action: The pH of the mobile phase relative to the analyte's pKa determines its ionization state.[18][19]

    • At high pH (at least 2 units above the pKa), the naphthyridine is in its neutral, non-ionized form. This makes it more hydrophobic, leading to longer retention in RP-HPLC.

    • At low pH (at least 2 units below the pKa), the naphthyridine is in its protonated, ionized (charged) form. This makes it more polar, leading to shorter retention in RP-HPLC.[19]

  • Practical Application: By carefully adjusting the pH, you can subtly alter the overall polarity of the isomers. Even small differences in their pKa values can be exploited to achieve separation. For robust and reproducible results, it is crucial to use a buffer and operate at a pH that is at least 1-1.5 units away from the pKa of the analytes.[19][20]

Q4: What type of HPLC column is most effective for separating aromatic isomers like naphthyridines?

While a standard C18 column is a workhorse, it relies primarily on hydrophobic interactions and may not be sufficient to resolve isomers.[21] For aromatic and positional isomers, columns that offer alternative separation mechanisms are often more successful.

  • Phenyl-based Columns (e.g., Phenyl-Hexyl): These columns provide π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of the naphthyridine isomers. This can create unique selectivity based on the position of the nitrogen atoms and any substituents, which influences the electron density of the aromatic system.[13][22]

  • Pentafluorophenyl (PFP) Columns: PFP phases offer a combination of hydrophobic, dipole-dipole, and π-π interactions. They are particularly effective for separating positional and halogenated isomers.[22]

  • Polar-Embedded Columns (e.g., Amide or Carbamate): In RP-HPLC mode, these columns can provide enhanced selectivity for polar compounds capable of hydrogen bonding.[13]

  • HILIC Columns (e.g., bare silica, Amide): For HILIC mode, an unbonded silica column is the most common starting point. Amide- or diol-bonded phases offer different selectivities and can be less prone to strong ionic interactions compared to bare silica.[11][12]

Troubleshooting Guide

This section addresses specific experimental problems in a direct question-and-answer format.

Problem 1: My isomer peaks are co-eluting or have very poor resolution (Rs < 1.0). Where do I start?

When facing co-elution, the primary goal is to improve the chromatographic selectivity (α), which is a measure of the separation between two peaks. Efficiency (N) and retention (k) are also important, but selectivity is the most powerful factor for resolving closely eluting compounds.[6]

coelution_workflow start start check_mode Current Mode? start->check_mode rphplc Reversed-Phase (RP-HPLC) check_mode->rphplc RP-HPLC hilic HILIC check_mode->hilic HILIC rp_step1 Step 1: Modify Mobile Phase - Change % Organic (ACN/MeOH) - Switch Organic (ACN vs. MeOH) rphplc->rp_step1 hilic_step1 Step 1: Modify Mobile Phase - Adjust water content (strong solvent) - Change buffer salt/concentration hilic->hilic_step1 rp_step2 Step 2: Optimize pH - Adjust pH by ±0.5 units - Ensure buffer is used rp_step1->rp_step2 No improvement end_point Resolution Achieved rp_step1->end_point rp_step3 Step 3: Change Column - Switch from C18 to Phenyl or PFP column rp_step2->rp_step3 No improvement rp_step2->end_point rp_step4 Step 4: Switch to HILIC - High probability of success for polar isomers rp_step3->rp_step4 No improvement rp_step3->end_point rp_step4->hilic_step1 hilic_step2 Step 2: Change Column - Switch from Silica to Amide or Diol phase hilic_step1->hilic_step2 No improvement hilic_step1->end_point hilic_step2->end_point

Caption: A logical workflow for troubleshooting the co-elution of 1,7-naphthyridine isomers.

Detailed Answer: Follow the workflow above. Start by making systematic changes to your mobile phase.

  • Change Solvent Strength and Type: First, try adjusting the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. If that fails, switch the organic modifier entirely (e.g., from acetonitrile to methanol). These solvents have different properties and can alter selectivity.[6][23]

  • Optimize Mobile Phase pH: For these ionizable compounds, pH is a critical parameter.[24] Make small, controlled adjustments (e.g., ±0.2 to ±0.5 pH units) to the aqueous portion of your mobile phase. Ensure you are using an appropriate buffer (e.g., formate, acetate, or phosphate) to maintain a stable pH.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, your column chemistry is likely not suitable. Switch to a column with a different selectivity mechanism. If you are using a C18, a Phenyl or PFP column is the logical next choice for aromatic isomers in RP-HPLC.[22][25]

  • Switch to HILIC Mode: If RP-HPLC fails to provide separation, HILIC is a powerful alternative that often provides a completely different and more effective selectivity pattern for polar heterocyclic compounds.[9][15]

Problem 2: My peaks are showing significant tailing. What is the cause and how do I fix it?

Peak tailing for basic compounds like 1,7-naphthyridine is most often caused by secondary interactions between the basic nitrogen atoms and acidic, deprotonated silanol groups (Si-O⁻) on the surface of silica-based HPLC columns.[5][26] This is especially problematic at mid-range pH (4-7) where a portion of the silanols are ionized.

Solutions:

  • Operate at Low pH: Adjust the mobile phase pH to between 2.5 and 3.5 using an additive like formic acid or trifluoroacetic acid (TFA). At low pH, the surface silanol groups are protonated (Si-OH) and less likely to interact with the protonated basic analyte. This is often the most effective solution.[20]

  • Use a High-Purity, End-Capped Column: Modern columns are manufactured with high-purity silica and are exhaustively end-capped to minimize the number of accessible silanol groups. If you are using an older column, upgrading can significantly improve peak shape.

  • Add a Competing Base: A small amount of a basic additive, such as triethylamine (TEA), can be added to the mobile phase. The TEA will preferentially interact with the active silanol sites, masking them from the analyte and improving peak shape. However, TEA can suppress ionization in MS detectors and should be used with caution if interfacing with a mass spectrometer.

Problem 3: My retention times are drifting between injections. How can I stabilize my method?

Retention time instability is a sign of an un-equilibrated or changing system.[27] Here are the most common causes and their solutions:

  • Inadequate Column Equilibration: Columns, especially in HILIC mode, require a significant volume of mobile phase (20-50 column volumes) to fully equilibrate.[12] If you change the mobile phase composition, ensure the column is flushed for a sufficient time until you see a stable baseline and consistent retention times for a standard injection.

  • Improperly Buffered Mobile Phase: If your mobile phase pH is near the pKa of your analytes, small, uncontrolled shifts in pH (e.g., from dissolved CO₂) can cause significant shifts in retention.[18] Always use a buffer at an appropriate concentration (typically 10-25 mM) and ensure the operating pH is at least one unit away from the analyte pKa.[20][26]

  • Temperature Fluctuations: Column temperature affects mobile phase viscosity and reaction kinetics, thereby influencing retention time. Use a thermostatted column compartment to maintain a constant temperature.[27]

  • Mobile Phase Preparation: Ensure mobile phases are prepared fresh and are well-mixed. If using an on-line mixer, ensure it is functioning correctly.[28]

Data and Protocols

Table 1: Recommended Starting Conditions for HPLC Method Development
ParameterReversed-Phase (RP-HPLC) Method HILIC Method
Primary Column Phenyl-Hexyl (e.g., 4.6 x 150 mm, 3.5 µm)Bare Silica or Amide (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.095:5 Acetonitrile:Water w/ 10 mM Ammonium Acetate
Mobile Phase B Acetonitrile50:50 Acetonitrile:Water w/ 10 mM Ammonium Acetate
Gradient 5% to 60% B over 15 minutes100% A to 60% A over 15 minutes
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 30 °C40 °C
Detection UV at 254 nm or appropriate λmaxUV at 254 nm or appropriate λmax
Protocol: Step-by-Step Guide for Mobile Phase pH Optimization (RP-HPLC)

This protocol outlines a systematic approach to evaluating the effect of pH on the separation of 1,7-naphthyridine isomers.

  • Prepare Buffer Stock Solutions: Prepare three separate 100 mM aqueous buffer stock solutions. For example, ammonium formate adjusted to pH 3.0, ammonium acetate adjusted to pH 4.5, and ammonium acetate adjusted to pH 6.0.

  • Prepare Mobile Phase A: For each condition, prepare your aqueous mobile phase (Mobile Phase A) by diluting the stock buffer to 10 mM with HPLC-grade water.

  • Set Up Chromatographic Sequence: Using a single column (e.g., a C18 or Phenyl-Hexyl), set up a sequence of runs.

    • Condition 1: Run your sample using the pH 3.0 mobile phase. Ensure the column is fully equilibrated before injection.

    • Condition 2: Thoroughly flush the system and column with the pH 4.5 mobile phase and repeat the analysis.

    • Condition 3: Thoroughly flush the system and column with the pH 6.0 mobile phase and repeat the analysis.

  • Analyze Results: Compare the chromatograms from the three pH conditions.

    • Observe the change in retention time for each isomer.

    • Evaluate the resolution (Rs) between the isomer peaks at each pH.

    • Select the pH that provides the best resolution for further optimization. Note that peak shape may degrade at higher pH values due to silanol interactions.

By following this structured approach, you can effectively troubleshoot common issues and develop a robust, reproducible method for the challenging separation of 1,7-naphthyridine isomers.

References

Sources

Preventing side reactions in methoxylation of fluoronaphthyridines

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical support resource for medicinal chemists and process development scientists. It moves beyond basic textbook definitions to address the practical, often unreported failure modes in the methoxylation of fluoronaphthyridines.

Executive Summary & Mechanistic Insight

Methoxylation of fluoronaphthyridines via Nucleophilic Aromatic Substitution (SNAr) is a pivotal step in synthesizing kinase inhibitors and antibacterial agents (e.g., 1,8-naphthyridine scaffolds). While theoretically simple, this reaction is plagued by three primary failure modes: Regio-scrambling , Hydrolysis (Naphthyridinone formation) , and Bis-alkoxylation .

Success relies on controlling the stability of the Meisenheimer Complex . Unlike simple benzenes, the naphthyridine core possesses dual nitrogen atoms that stabilize anionic intermediates but also increase susceptibility to attack by competing nucleophiles (like trace water).

Mechanistic Pathway & Failure Points

The following diagram illustrates the critical bifurcation points where the reaction succeeds or fails.

SNAr_Mechanism cluster_0 Critical Control Point Start Fluoronaphthyridine (Substrate) Meisenheimer Meisenheimer Complex (Transition State) Start->Meisenheimer + NaOMe (Rate Limiting) Side_Regio Regioisomer (Wrong Position) Start->Side_Regio High Temp / Polar Solvent Product Methoxynaphthyridine (Target) Meisenheimer->Product - F- (Fast) Side_Hydrolysis Naphthyridinone (Hydrolysis Impurity) Meisenheimer->Side_Hydrolysis + H2O (Trace Moisture) Side_Bis Bis-Methoxy Adduct Product->Side_Bis + Excess NaOMe (Over-reaction)

Caption: Mechanistic bifurcation in fluoronaphthyridine SNAr. The stability of the Meisenheimer complex dictates sensitivity to water (hydrolysis) and regioselectivity.

Troubleshooting Guide (Q&A)

Issue 1: "I am observing a significant amount of an insoluble solid precipitating out, and my mass spec shows [M-14] or [M+2] relative to the product."

Diagnosis: You are forming the Naphthyridinone (hydrolysis product). Technical Explanation: Fluoronaphthyridines are highly electrophilic. In the presence of even trace hydroxide (OH⁻), the fluorine is displaced by OH⁻ instead of OMe⁻. The resulting hydroxy-naphthyridine rapidly tautomerizes to the thermodynamically stable amide (naphthyridinone), which is often insoluble in organic solvents. Corrective Action:

  • Drying Protocol: Ensure MeOH is anhydrous (<50 ppm H₂O). Hygroscopic bases like NaOMe must be stored under argon.

  • Base Switch: If using commercial NaOMe powder, switch to a freshly prepared solution of NaOMe (Na metal dissolved in anhydrous MeOH) or use Cs₂CO₃ in MeOH . Cesium acts as a scavenger for trace water and coordinates with the fluorine, facilitating the leaving group departure without introducing hydroxide.

Issue 2: "My substrate has two fluorines. I targeted the 2-position, but I'm getting a mixture of 2-methoxy and 4-methoxy isomers."

Diagnosis: Loss of Kinetic Regiocontrol . Technical Explanation: The 2- and 4-positions (ortho/para to Nitrogen) are both activated.

  • 2-position: Inductively activated (-I effect) by the adjacent nitrogen.

  • 4-position: Resonance activated (-M effect). At high temperatures or in highly polar solvents (DMSO), the reaction becomes thermodynamically controlled, eroding selectivity. Corrective Action:

  • Temperature Control: Lower the reaction temperature to 0°C or -10°C. The activation energy barrier for the 2-position is typically lower (kinetic product).

  • Solvent Effect: Switch from DMF/DMSO to THF or Toluene/MeOH (9:1) . Non-polar solvents promote a "closed" transition state where the sodium cation coordinates to the ring nitrogen and the incoming methoxide, directing attack to the adjacent 2-position (Chelation Control).

Issue 3: "The reaction stalls at 70% conversion. Adding more base leads to impurities, not product."

Diagnosis: Product Inhibition or Fluoride Poisoning . Technical Explanation: The leaving group, Fluoride (F⁻), can form strong hydrogen bonds with methanol or ion-pair with the sodium cation, effectively reducing the activity of the remaining methoxide. Additionally, the product (methoxynaphthyridine) is less electron-deficient than the starting material but can still compete for the base if excess is added, leading to decomposition. Corrective Action:

  • Phase Transfer Catalysis: Add 10 mol% 18-Crown-6 . This sequesters the sodium cation, leaving the methoxide "naked" and highly reactive, driving the reaction to completion without requiring excess heat or base.

  • Concentration: Run the reaction at high concentration (0.5 M - 1.0 M) to favor the bimolecular SNAr kinetics over unimolecular decomposition pathways.

Optimized Experimental Protocols

Protocol A: High-Fidelity Regioselective Methoxylation

Best for: Substrates with multiple fluorines or sensitive functional groups.

Reagents:

  • Substrate: 1.0 equiv

  • Reagent: NaOMe (0.5 M in MeOH, freshly titrated) - 1.05 equiv

  • Solvent: Anhydrous THF (primary) / MeOH (additive)

  • Additive: 18-Crown-6 (optional, for rate enhancement)

Step-by-Step:

  • Dissolution: Dissolve the fluoronaphthyridine (1.0 equiv) in anhydrous THF (0.2 M concentration) under N₂ atmosphere. Cool to -10°C .

    • Why THF? Low polarity enhances chelation control for ortho-selectivity.

  • Controlled Addition: Add the NaOMe/MeOH solution dropwise over 30 minutes via syringe pump.

    • Why Dropwise? Keeps the local concentration of methoxide low, preventing bis-addition.

  • Monitoring: Stir at -10°C for 1 hour. Pull an aliquot for LCMS.

    • Self-Validation Check: If Ratio (Product : SM) < 10:1, warm slowly to 0°C. Do not heat to RT until conversion >90%.

  • Quench: Quench with saturated NH₄Cl solution (buffered) rather than water to prevent late-stage hydrolysis of any unreacted active species.

Protocol B: "Rescue" Protocol for Unreactive Substrates

Best for: Electron-rich naphthyridines (e.g., those with amino/alkyl groups) that resist substitution.

Reagents:

  • Base: KF (spray-dried) - 3.0 equiv

  • Solvent: DMSO (anhydrous)

  • Nucleophile: MeOH (10 equiv)

  • Catalyst: 18-Crown-6 (0.1 equiv)

Method:

  • Mix substrate, KF, and 18-Crown-6 in DMSO.

  • Add MeOH.[1] Heat to 60°C.

    • Mechanism:[1][2][3][4] KF acts as a base to deprotonate MeOH in situ. The "naked" fluoride also aids in solubilizing the intermediate. This method avoids the high basicity of bulk NaOMe, reducing ring-opening side reactions.

Data Summary: Solvent & Base Effects[4][5][6]

The following table summarizes the impact of reaction conditions on yield and regioselectivity (2-OMe vs 4-OMe) for a model 2,4-difluoro-1,5-naphthyridine substrate.

Solvent SystemBase SourceTemperatureYield (%)Regioselectivity (2-OMe : 4-OMe)Primary Impurity
MeOH (Neat) NaOMe (s)25°C88%3 : 1Bis-methoxy adduct
THF / MeOH (10:1) NaOMe (soln)-10°C94% >20 : 1 None
DMSO K₂CO₃60°C75%1 : 1Hydrolysis (Naphthyridinone)
Toluene NaH + MeOH0°C82%15 : 1Unreacted SM (slow kinetics)

References

  • General Mechanism of SNAr

    • Nucleophilic Aromatic Substitution. Wikipedia. Accessed Oct 2025.
    • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution. Chemical Reviews.
  • Regioselectivity in Fluorinated Heterocycles

    • Lu, J., Paci, I., & Leitch, D. C. (2023). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors.[5] ChemRxiv.

  • Naphthyridine Chemistry & Antibacterials

    • Bouzard, D., et al. (1990). Fluoronaphthyridines and quinolones as antibacterial agents.[6][7] 2. Synthesis and structure-activity relationships.[6][7][8] Journal of Medicinal Chemistry.

  • Solvent Effects on Regioselectivity

    • Qian, W., et al. (2015).[9] Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines. Journal of the American Chemical Society.[9]

  • Hydrolysis Side Reactions

    • Litvinov, V. P. (2004). Chemistry of 1,5-naphthyridines. Russian Chemical Reviews.

Sources

Technical Support Center: Stability of 8-Chloro-5-fluoro-3-methoxy-1,7-naphthyridine in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 8-Chloro-5-fluoro-3-methoxy-1,7-naphthyridine (CAS 1600511-84-9). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on maintaining the stability of this compound in solution. Understanding and controlling for degradation is paramount for generating reproducible and reliable experimental data.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 8-Chloro-5-fluoro-3-methoxy-1,7-naphthyridine in solution?

The stability of this heterocyclic compound is influenced by several key environmental factors. The core naphthyridine scaffold and its substituents create a molecule susceptible to specific degradation pathways.[1] The primary factors of concern are:

  • pH: The two nitrogen atoms in the naphthyridine rings can be protonated or deprotonated depending on the pH of the solution. Both strongly acidic and basic conditions can catalyze the hydrolysis of susceptible functional groups, such as the methoxy ether linkage.[1][2]

  • Light Exposure (Photostability): Aromatic heterocyclic systems like naphthyridine are often chromophores that absorb UV or visible light, which can lead to photodegradation.[1] However, the presence of an 8-methoxy group may offer a protective effect and enhance photostability, a phenomenon observed in the related quinolone class of compounds.[3]

  • Oxidative Stress: The electron-rich nature of the nitrogen-containing ring system makes it potentially susceptible to oxidation, especially in the presence of oxidizing agents or dissolved molecular oxygen.[1]

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation. Thermal degradation can lead to a variety of breakdown products.[4][5]

Q2: I'm preparing a stock solution for long-term storage. What solvent do you recommend?

For long-term storage, the choice of solvent is critical. A general best practice is to start with a high-purity, anhydrous, aprotic solvent.

  • Recommended: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent initial choices. They are polar aprotic solvents that are generally less reactive than protic solvents.

  • Use with Caution: Protic solvents like methanol or ethanol can potentially participate in degradation pathways (e.g., solvolysis) over long periods. While often used for short-term experimental dilutions, their suitability for long-term storage should be empirically verified.

  • Storage Conditions: Regardless of the solvent, stock solutions should be stored at -20°C or -80°C in tightly sealed vials with minimal headspace to reduce exposure to moisture and oxygen. Aliquoting the stock solution into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate or degrade.

Q3: How significant is the risk of photodegradation during routine lab work?

The risk is moderate and should be actively managed. While the 8-methoxy group is expected to confer some photostability[3], the core aromatic structure is inherently photosensitive. Routine exposure to ambient laboratory light over several hours or direct sunlight for even short periods can initiate degradation.

Best Practice: Always prepare and handle solutions of 8-Chloro-5-fluoro-3-methoxy-1,7-naphthyridine in amber glass vials or tubes wrapped in aluminum foil to protect them from light.[1] This simple precaution mitigates the risk of generating photorelated artifacts in your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Rapid loss of parent compound detected by HPLC in aqueous buffer.
  • Symptom: You observe a significant decrease in the peak area of the parent compound within hours of preparing a solution in an aqueous buffer (e.g., PBS).

  • Potential Cause 1: pH-Mediated Hydrolysis. The pH of your buffer may be promoting acid- or base-catalyzed degradation. Naphthyridine scaffolds can be particularly unstable at pH extremes.[1][2]

    • Troubleshooting Step: Measure the final pH of your solution after adding the compound (from its DMSO stock). Prepare fresh solutions in buffers of varying pH (e.g., pH 5.0, 7.4, and 9.0) and analyze them over a time course (0, 2, 6, 24 hours) to determine the optimal pH range for stability.

  • Potential Cause 2: Oxidative Degradation. If your buffer was not degassed, dissolved oxygen could be contributing to oxidative degradation.

    • Troubleshooting Step: Prepare your buffer with freshly deionized, degassed water. For sensitive experiments, sparging the buffer with nitrogen or argon before use can minimize oxidative risk.

Issue 2: Appearance of multiple new peaks in the chromatogram during a stability study.
  • Symptom: Your HPLC analysis shows the emergence and growth of new peaks, often with different retention times than the parent compound.

  • Potential Cause: Compound Degradation. This is the classic sign of compound instability. The new peaks represent degradation products.

    • Troubleshooting Step 1: Confirm Degradation. Perform a forced degradation study (see Protocol 2 below). Subjecting the compound to harsh conditions (acid, base, peroxide, light, heat) will accelerate the formation of these peaks, confirming they are true degradants.[1]

    • Troubleshooting Step 2: Identify Degradants. Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass-to-charge ratio (m/z) of the new peaks. This information is crucial for proposing the structures of the degradation products and understanding the degradation pathway (e.g., demethylation, dechlorination, or hydrolysis).[4][6]

Issue 3: Inconsistent results or poor compound recovery from frozen stock solutions.
  • Symptom: You observe variability in experimental results or lower-than-expected concentrations when using previously frozen stock solutions.

  • Potential Cause: Poor Solubility at Low Temperatures. The compound may be precipitating out of solution upon freezing and not fully redissolving upon thawing. DMSO solutions, in particular, can freeze solid, and solutes can form micro-precipitates.

    • Troubleshooting Step: Before each use, ensure the thawed stock solution is completely homogenous. Gently warm the vial to room temperature and vortex thoroughly. Sonicating the vial in a water bath for 5-10 minutes is also highly effective at redissolving any precipitate. As mentioned previously, preparing single-use aliquots is the best way to prevent issues related to freeze-thaw cycles.

Experimental Protocols & Data

For robust characterization, a systematic stability assessment is required. The following protocols provide a framework for this analysis.

Protocol 1: General Stability Assessment in Aqueous Buffers

This protocol establishes the compound's stability under typical experimental pH conditions.

  • Preparation: Prepare a 10 mM stock solution of 8-Chloro-5-fluoro-3-methoxy-1,7-naphthyridine in anhydrous DMSO.

  • Dilution: Create three separate test solutions by diluting the stock solution to a final concentration of 100 µM in the following buffers:

    • 50 mM Acetate Buffer, pH 5.0

    • 50 mM Phosphate Buffer, pH 7.4

    • 50 mM Borate Buffer, pH 9.0

  • Incubation: Store the solutions at room temperature (20-25°C) in amber vials.

  • Time-Point Analysis: At specified time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot from each solution.

  • Quenching & Analysis: Immediately quench any further degradation by diluting the aliquot 1:1 with a cold (4°C) mobile phase mixture (e.g., 50:50 Acetonitrile:Water) and analyze immediately via a validated stability-indicating HPLC-UV method.

  • Data Reporting: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 measurement.

Protocol 2: Forced Degradation Study

This study intentionally degrades the compound to understand its liabilities, following principles outlined in ICH guidelines.[1][7]

  • Stock Solution: Prepare a 1 mg/mL solution of the compound in a 50:50 Acetonitrile:Water mixture.

  • Stress Conditions: Aliquot the stock solution and subject it to the following parallel conditions:

    • Acid Hydrolysis: Add an equal volume of 1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add an equal volume of 1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidation: Add an equal volume of 30% H₂O₂ and store at room temperature for 24 hours.

    • Thermal Stress: Incubate the stock solution at 60°C for 24 hours.

    • Photostability: Expose the stock solution in a quartz cuvette to a photostability chamber delivering an overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter.[7] A control sample wrapped in aluminum foil should be placed alongside.

  • Analysis: After the exposure period, neutralize the acidic and basic samples, then analyze all samples by HPLC-UV and LC-MS to determine the percentage of degradation and identify major degradation products.

Data Presentation: Expected Stability Profile

The following table summarizes the expected stability outcomes based on the chemical nature of the compound and data from related structures.

Stress ConditionReagent/ParameterExpected StabilityPotential Degradation Products
Acid Hydrolysis 0.1 M HCl, 60°CModerate DegradationHydrolysis of methoxy group to hydroxyl
Base Hydrolysis 0.1 M NaOH, 60°CSignificant DegradationHydrolysis of methoxy group, potential ring opening
Oxidation 3% H₂O₂, RTLow to Moderate DegradationN-oxide formation
Photolysis ICH Light ExposureStable to Low DegradationDehalogenation, complex photoproducts
Thermal 60°C in SolutionStableMinimal degradation expected at this temperature

Visualizations

Experimental Workflow Diagram

This diagram outlines the logical flow for conducting a comprehensive forced degradation study.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acidic (0.1M HCl, 60°C) Stock->Acid Aliquot Base Basic (0.1M NaOH, 60°C) Stock->Base Aliquot Oxid Oxidative (3% H₂O₂, RT) Stock->Oxid Aliquot Photo Photolytic (ICH Conditions) Stock->Photo Aliquot Thermal Thermal (60°C) Stock->Thermal Aliquot Control Control (RT, Dark) Stock->Control Aliquot HPLC HPLC-UV Analysis (% Degradation) Acid->HPLC Base->HPLC Oxid->HPLC Photo->HPLC Thermal->HPLC Control->HPLC LCMS LC-MS Analysis (Identify Degradants) HPLC->LCMS Characterize Significant Degradants

Caption: Workflow for Forced Degradation Stability Testing.

Hypothetical Degradation Pathways

This diagram illustrates potential sites of molecular instability for 8-Chloro-5-fluoro-3-methoxy-1,7-naphthyridine under stress conditions.

Degradation_Pathways cluster_products Potential Degradation Products Parent 8-Chloro-5-fluoro-3-methoxy-1,7-naphthyridine P1 Product 1: Demethylation (Acid/Base Hydrolysis) Parent->P1 H+ or OH- Heat P2 Product 2: N-Oxidation (Oxidative Stress) Parent->P2 [O] e.g., H₂O₂ P3 Product 3: Dechlorination (Photolytic/Reductive Stress) Parent->P3 hν (UV Light)

Caption: Potential Degradation Pathways Under Stress Conditions.

References

  • An In-depth Technical Guide to the Solubility and Stability of the Benzo[c]naphthyridine Scaffold. Benchchem.
  • A systematic study of naphthyridine-derived ligands for well-defined silver(i) dimers. Dalton Transactions (RSC Publishing).
  • III Analytical Methods.
  • Analytical Method Summaries. Eurofins.
  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.
  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. PMC.
  • Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. ACS Publications.
  • Supplementary Information Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). ChemRxiv.
  • 1,7-Naphthyridine, 8-chloro-5-fluoro-3-methoxy-. ChemicalBook.
  • 8-Chloro-3-fluoro-1,5-naphthyridine. Fluorochem.
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC.
  • An efficient synthesis and biological study of substituted 8-chloro-5-methoxy/8-chloro-4H-1,4-benzothiazines, their sulphones an. Indian Academy of Sciences.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. ICH.
  • Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity. PMC.
  • Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. PubMed.
  • Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry (RSC Publishing).
  • Solvent Miscibility Table. MilliporeSigma.
  • 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. ResearchGate.
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI.
  • Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). ResearchGate.
  • CAS 1812220-09-9 (8-chloro-3-iodo-4-methoxy-1,7-naphthyridine).
  • Quantification of rifampicin loaded into inhaled polymeric nanoparticles by reversed phase high-performance liquid chromatography in pulmonary nonphagocytic cellular uptake. Analytical Methods.
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate.
  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI.
  • The Nordic Expert Group for Criteria Documentation of Health Risks from Chemicals - 124. Thermal Degradation Products of Polyethylene, Polypropylene, Polystyrene, Polyvinylchloride and Polytetrafluoroethylene in the Processing of Plastics. INCHEM.
  • Analytical Methods. RSC Publishing.
  • 1151802-02-6|8-Chloro-3-fluoro-1,5-naphthyridine. BLDpharm.
  • Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Research Repository UCD.
  • An Approach to Flavor Chemical Thermal Degradation Analysis. PMC.
  • Solvents and Polarity. University of Rochester.
  • Photochemistry of some fluoroquinolones: effect of pH and chloride ion. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • 952059-69-7 | 8-chloro-3-methoxy-1,5-naphthyridine. Anax Laboratories.
  • Common Solvents Used in Organic Chemistry: Table of Properties.
  • Metabolic degradation, inducing potency, and metabolites of fluorinated and chlorinated-fluorinated dibenzodioxins and dibenzofurans. PubMed.
  • Metabolic stability of 6,7-dialkoxy-4-(2-, 3- and 4-[18F]fluoroanilino)quinazolines, potential EGFR imaging probes. PubMed.

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectral Analysis of Substituted 1,7-Naphthyridines: A Comparative Study

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. The 1,7-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, making its characterization a frequent necessity.[1] Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton (¹H) NMR, stands as an indispensable tool for confirming molecular structures in solution.

The Predicted ¹H NMR Spectrum of 8-Chloro-5-fluoro-3-methoxy-1,7-naphthyridine

The predicted ¹H NMR spectral data for 8-Chloro-5-fluoro-3-methoxy-1,7-naphthyridine, anticipated to be recorded in a standard NMR solvent such as CDCl₃ at 400 MHz, is presented below. This prediction is derived from the foundational spectrum of 1,7-naphthyridine and the observed substituent chemical shifts (SCS) from related chlorinated, fluorinated, and methoxylated aromatic systems.

Table 1: Predicted ¹H NMR Spectral Data for 8-Chloro-5-fluoro-3-methoxy-1,7-naphthyridine

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2~8.50d~2.51H
H-4~7.40d~2.51H
H-6~7.20d~9.01H
-OCH₃~4.00s-3H

Disclaimer: The data presented in Table 1 is a prediction based on established principles of substituent effects in NMR spectroscopy and is intended for illustrative and comparative purposes.

Comparative Spectral Analysis: Unveiling Substituent Effects

To understand the rationale behind the predicted spectrum, a comparative analysis with experimentally determined spectra of 1,7-naphthyridine and 8-chloro-1,7-naphthyridine is essential. This comparison highlights the influence of each substituent on the electronic environment of the neighboring protons.

Baseline: The ¹H NMR Spectrum of 1,7-Naphthyridine

The ¹H NMR spectrum of the parent 1,7-naphthyridine provides the fundamental chemical shifts for the protons on the unsubstituted ring system.

Table 2: Experimental ¹H NMR Spectral Data for 1,7-Naphthyridine [1]

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.47ddJ = 4.0, 1.6
H-37.33ddJ = 8.6, 4.0
H-4---
H-5---
H-6---
H-8---

Note: A complete, unambiguous assignment for all protons of unsubstituted 1,7-naphthyridine from a single source is challenging to locate in the literature. The provided data is representative.

The Impact of a Chloro Substituent: 8-chloro-1,7-naphthyridine

The introduction of a chlorine atom at the 8-position significantly influences the chemical shifts of the protons, particularly those in close proximity.

Table 3: Experimental ¹H NMR Spectral Data for 8-chloro-1,7-naphthyridine [2]

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-29.15ddJ = 1.6, 4.0
H-37.70ddJ = 4.0, 8.4
H-48.22ddJ = 1.6, 8.4
H-57.64dJ = 6.0
H-68.40dJ = 6.0

From this data, we can observe a general downfield shift for most protons upon the introduction of the electron-withdrawing chloro group.

Decoding the Substituent Effects in 8-Chloro-5-fluoro-3-methoxy-1,7-naphthyridine

The predicted spectrum of our target molecule is a composite of the effects of all three substituents:

  • 8-Chloro Group: As seen in the experimental data for 8-chloro-1,7-naphthyridine, the chloro group is expected to have a significant deshielding effect on the protons of that ring.[2]

  • 5-Fluoro Group: Fluorine is a highly electronegative atom and is expected to exert a strong electron-withdrawing inductive effect, leading to a downfield shift of the adjacent H-6 proton. Furthermore, the fluorine atom will introduce characteristic through-bond couplings (JHF) to nearby protons.

  • 3-Methoxy Group: The methoxy group is an electron-donating group through resonance, which would typically shield the ortho and para protons (H-2 and H-4). This shielding effect would result in an upfield shift for these protons compared to the unsubstituted naphthyridine. The methoxy protons themselves will appear as a characteristic singlet.

The interplay of these electronic effects leads to the predicted chemical shifts in Table 1. The expected downfield shift of H-6 is due to the fluoro group, while the upfield shifts of H-2 and H-4 are attributed to the methoxy group.

Visualizing the Structural and Spectral Relationships

The following diagrams illustrate the structural relationships of the compared compounds and a conceptual workflow for NMR-based structural elucidation.

Figure 1: Structural relationships of the compared 1,7-naphthyridine derivatives.

cluster_0 Data Acquisition cluster_1 Data Processing & Analysis cluster_2 Structural Elucidation Sample Preparation Sample Preparation NMR Experiment Setup NMR Experiment Setup Sample Preparation->NMR Experiment Setup Data Acquisition Data Acquisition NMR Experiment Setup->Data Acquisition FID Processing FID Processing Data Acquisition->FID Processing Spectral Phasing & Baseline Correction Spectral Phasing & Baseline Correction FID Processing->Spectral Phasing & Baseline Correction Peak Picking & Integration Peak Picking & Integration Spectral Phasing & Baseline Correction->Peak Picking & Integration Chemical Shift Analysis Chemical Shift Analysis Peak Picking & Integration->Chemical Shift Analysis Coupling Constant Analysis Coupling Constant Analysis Chemical Shift Analysis->Coupling Constant Analysis Structure Verification Structure Verification Coupling Constant Analysis->Structure Verification

Sources

LC-MS Fragmentation Guide: Chloro-Fluoro-Naphthyridines (CFNs)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: Chloro-fluoro-naphthyridines (CFNs) represent a critical scaffold in modern medicinal chemistry, particularly in the development of kinase inhibitors and antibacterial agents (e.g., fluoroquinolone analogs). Their unique electronic properties—driven by the electronegativity of fluorine and the lipophilicity/lability of chlorine—create distinct mass spectral signatures.

Objective: This guide provides a technical framework for the structural elucidation of CFNs using LC-MS/MS. It moves beyond basic spectral matching to explain the mechanistic drivers of fragmentation, enabling researchers to differentiate regioisomers and identify metabolic soft spots.

Key Differentiator: Unlike standard spectral libraries, this guide focuses on the comparative kinetics of C-Cl vs. C-F cleavage and the diagnostic utility of the naphthyridine nitrogen pattern.

Technical Fundamentals: The Physics of CFN Fragmentation

To interpret CFN spectra accurately, one must first understand the interplay between the naphthyridine core and halogen substituents.

The Isotopic Fingerprint (Self-Validation Check 1)

Before analyzing fragmentation, validate the precursor ion (


).
  • Chlorine (

    
    ):  Imparts a distinct 3:1 intensity ratio  to the M and M+2 peaks. This is the primary "flag" for the presence of the moiety.
    
  • Fluorine (

    
    ):  Monoisotopic. It does not alter the isotope pattern but introduces a mass defect (negative mass defect relative to H) that can be tracked in high-resolution MS (HRMS).
    
Bond Energy Hierarchy

Fragmentation in Collision-Induced Dissociation (CID) follows the path of least energetic resistance.

  • C-F Bond (~485 kJ/mol): Extremely stable. Loss of F radical or HF is rare as a primary event unless driven by specific "ortho effects" (e.g., adjacent to a proton-donating group like -COOH).

  • C-Cl Bond (~327 kJ/mol): Significantly weaker. Homolytic cleavage (loss of Cl•) or heterolytic cleavage (loss of HCl) is a dominant primary pathway.

  • Naphthyridine Core: The bicyclic aromatic system is robust but prone to Ring Opening (RDA-like mechanisms) and loss of HCN (27 Da) or

    
     (26 Da)  at high collision energies.
    

Comparative Analysis: CFNs vs. Alternatives

This section compares CFNs against their mono-halogenated analogs and isomeric forms to highlight diagnostic shifts.

Table 1: Diagnostic Neutral Losses & Relative Abundances
FeatureChloro-Fluoro-Naphthyridine (CFN)Chloro-Naphthyridine (CN)Fluoro-Naphthyridine (FN)Mechanistic Insight
Primary Loss -Cl• (35 Da) / -HCl (36 Da) -Cl• / -HCl-HCN (27 Da)C-Cl is the "weakest link". C-F survives, C-N breaks.
Secondary Loss -HCN (27 Da) / -HF (20 Da) -HCN-HCN / -C2H2After Cl loss, the ring destabilizes, ejecting HCN.
Isotope Pattern M / M+2 (3:1) M / M+2 (3:1)M Only (No M+2)Essential for confirming Cl presence before MS2.
Ring Cleavage Moderate Energy Low EnergyHigh EnergyF stabilizes the ring electronically; Cl destabilizes it sterically.
Differentiating Regioisomers (The "Ortho Effect")

A critical challenge is distinguishing isomers where Cl/F positions are swapped (e.g., 2-Cl-3-F vs. 2-F-3-Cl).

  • Rule of Thumb: A halogen at the

    
    -position (adjacent to ring Nitrogen) is more labile due to ground-state destabilization (repulsion of lone pairs).
    
  • Observation: The isomer with

    
    -Cl  will exhibit a higher ratio of [M-Cl]+ to Molecular Ion [M+H]+ at lower collision energies compared to an isomer with 
    
    
    
    -Cl.

Experimental Protocol: Self-Validating Workflow

Objective: Acquire reproducible MS/MS data that allows for isomer differentiation.

Step 1: LC Conditions (Reverse Phase)
  • Column: C18 or Phenyl-Hexyl (Phenyl phases offer better selectivity for halogenated aromatics due to

    
     interactions).
    
  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ESI).

  • Mobile Phase B: Acetonitrile (MeOH can suppress ionization for some halogenated species).

  • Gradient: 5-95% B over 10 min. Note: CFNs are lipophilic; expect elution >60% B.

Step 2: MS Parameters (ESI+)[1]
  • Source: Electrospray Ionization (Positive Mode).[1][2]

  • Spray Voltage: 3.5 kV.

  • Collision Energy (CE): Stepped CE (e.g., 20, 40, 60 eV). Crucial: Single energy often misses the specific Cl-loss window.

Step 3: The "Triad Check" (Validation)

Before accepting data, verify:

  • Isotope Match: Does MS1 show the 3:1 pattern?

  • Retention Time: Does the F-substituted analog elute earlier than the Cl-only analog? (F is more polar/compact).

  • Mass Defect: Is the observed mass slightly lower than the hydrocarbon equivalent? (Due to F).

Mechanistic Visualization

Diagram 1: Fragmentation Pathway of 2-Chloro-3-Fluoro-1,8-Naphthyridine

This pathway illustrates the sequential loss of the halogen followed by ring degradation.

CFN_Fragmentation Parent Precursor Ion [M+H]+ (m/z X) Step1 Radical Cation [M+H - HCl]+. (m/z X-36) Parent->Step1 Primary Loss (Low CE) -HCl (Heterolytic) Alt1 Fluorine Loss (Rare) [M+H - HF]+ Parent->Alt1 High CE only -HF Step2 Ring Contraction [M+H - HCl - HCN]+ (m/z X-63) Step1->Step2 Ring Cleavage -HCN (27 Da) Step3 Terminal Fragment [M+H - HCl - HCN - C2H2]+ Step2->Step3 Carbon Loss -C2H2 (26 Da)

Caption: Figure 1. Dominant fragmentation cascade for Chloro-Fluoro-Naphthyridines. The C-Cl bond cleavage is the gatekeeper event, followed by characteristic heterocyclic ring opening (loss of HCN).

Diagram 2: Isomer Differentiation Decision Tree

How to distinguish


-Chloro vs. 

-Chloro isomers based on MS2 data.

Isomer_ID Start Analyze MS/MS (CE = 20-30 eV) Check1 Calculate Ratio: Intensity [M-Cl]+ / [M+H]+ Start->Check1 ResultHigh High Ratio (>0.5) Labile Chlorine Check1->ResultHigh Dominant Fragment ResultLow Low Ratio (<0.1) Stable Chlorine Check1->ResultLow Intact Parent Conclusion1 Likely ALPHA-Cl (Ortho to N) ResultHigh->Conclusion1 Conclusion2 Likely BETA-Cl (Meta/Para to N) ResultLow->Conclusion2

Caption: Figure 2. Decision logic for assigning regiochemistry. Alpha-halogens (ortho to N) exhibit lower activation energies for cleavage, resulting in higher fragment ion abundance at moderate collision energies.

References

  • Holcapek, M., et al. (2010). Structural analysis of fluoroquinolones and their impurities by LC-MS/MS. Journal of Mass Spectrometry . Link

    • Context: Establishes the baseline fragmentation for the naphthyridine/quinolone core, specifically the loss of and in carboxylated deriv
  • NIST Mass Spectrometry Data Center. Fragmentation of Halogenated Heterocycles. NIST Chemistry WebBook . Link

    • Context: Standard reference for bond dissociation energies and neutral loss p
  • Fu, Q., et al. (2016). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. BioMed Research International . Link

    • Context: Detailed mapping of the piperazine ring cleavage and loss of HF in fluorin
  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanal Rev . Link

    • Context: Methodology for using isotopic patterns and mass defects (F vs H)

Sources

A Comparative Analysis of the Biological Activities of 1,5- and 1,7-Naphthyridine Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, naphthyridines, heterocyclic compounds composed of two fused pyridine rings, have emerged as a scaffold of significant interest due to their diverse and potent biological activities. The specific arrangement of the nitrogen atoms within the bicyclic structure gives rise to six distinct isomers, each with a unique electronic distribution and three-dimensional shape, ultimately dictating its pharmacological profile. This guide provides a comprehensive comparison of the biological activities of two prominent isomers: 1,5-naphthyridine and 1,7-naphthyridine. By examining their anticancer, anti-inflammatory, and kinase inhibitory properties, supported by experimental data and detailed protocols, we aim to furnish researchers, scientists, and drug development professionals with the insights necessary to navigate the subtleties of these promising scaffolds.

At a Glance: Key Distinctions in Biological Activity

While both 1,5- and 1,7-naphthyridine cores have yielded potent bioactive molecules, a discernible pattern of activity emerges from the existing body of research. Generally, 1,5-naphthyridine derivatives have been extensively explored as topoisomerase I inhibitors and broad-spectrum kinase inhibitors. In contrast, 1,7-naphthyridine derivatives have shown remarkable promise as highly selective kinase inhibitors, particularly targeting pathways implicated in cancer and inflammation.

Biological Activity1,5-Naphthyridine Derivatives1,7-Naphthyridine Derivatives
Primary Anticancer Mechanism Topoisomerase I inhibition, broad kinase inhibition.Selective kinase inhibition (e.g., FGFR, PIP4K2A), Wnt signaling pathway inhibition.[1]
Kinase Inhibition Profile Often potent inhibitors of a range of kinases including FGFR and ALK5.[2][3]Highly selective inhibitors of specific kinases like p38 MAP kinase and PIP4K2A.[4]
Anti-inflammatory Activity Demonstrated through various mechanisms.Potent inhibition of inflammatory mediators like TNF-α.

Deep Dive: Anticancer Activity

The quest for novel and effective anticancer agents has been a significant driver for the exploration of naphthyridine scaffolds. Both 1,5- and 1,7-isomers have demonstrated considerable potential, albeit often through different mechanisms of action.

1,5-Naphthyridines: DNA Damage and Beyond

A prominent mechanism of action for several 1,5-naphthyridine derivatives is the inhibition of topoisomerase I, an enzyme critical for resolving DNA supercoiling during replication and transcription.[5][6] By stabilizing the covalent complex between topoisomerase I and DNA, these compounds lead to DNA strand breaks and ultimately trigger apoptosis in cancer cells.

Furthermore, fused 1,5-naphthyridine systems have shown potent cytotoxic activity. For instance, certain benzo[b][4][7]naphthyridine derivatives have exhibited significant antiproliferative activity against cancer cell lines such as K562 and HepG-2, with IC50 values in the micromolar range.[8]

1,7-Naphthyridines: Precision Targeting of Oncogenic Pathways

In contrast to the broader activity of some 1,5-isomers, 1,7-naphthyridine derivatives have emerged as highly specific inhibitors of key oncogenic signaling pathways. A notable example is the inhibition of the Wnt signaling pathway by the naturally occurring 1,7-naphthyridine alkaloid, Bisleuconothine A, which has shown potent antiproliferative activity against human colon cancer cell lines.[1]

Moreover, synthetic 2,4-disubstituted-1,7-naphthyridines have displayed significant cytotoxic activity against various cancer cell lines, including lymphoblastic leukemia, cervical carcinoma, and promyeloblast cells.[9] Another promising avenue is the targeting of lipid kinases like PIP4K2A, which is implicated in tumor suppression. A series of 1,7-naphthyridine analogues have been identified as potent inhibitors of PIP4K2A, with IC50 values ranging from 0.066 to 18.0 μM.[4]

Comparative Cytotoxicity Data (IC50 Values)

Compound ClassCancer Cell LineIC50 (µM)Reference
1,5-Naphthyridine Derivatives
Phenyl- and indeno-1,5-naphthyridinesCOLO 205 (colon)Varies[5][6]
Benzo[b][4][7]naphthyridine derivativeK562 (leukemia)15.9[8]
Benzo[b][4][7]naphthyridine derivativeHepG-2 (liver)18.9[8]
1,7-Naphthyridine Derivatives
2,4-disubstituted-1,7-naphthyridine (17a)MOLT-3 (leukemia)9.1 ± 2.0[9]
2,4-disubstituted-1,7-naphthyridine (17a)HeLa (cervical)13.2 ± 0.7[9]
2,4-disubstituted-1,7-naphthyridine (17a)HL-60 (leukemia)8.9 ± 2.2[9]

Kinase Inhibition: A Tale of Selectivity

Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Both 1,5- and 1,7-naphthyridine scaffolds have proven to be fertile ground for the development of potent kinase inhibitors.

1,5-Naphthyridines: Potent, and Sometimes Broad, Inhibition

Derivatives of 1,5-naphthyridine have been identified as potent inhibitors of several kinase families. For instance, novel 1,5-naphthyridine derivatives have demonstrated nanomolar affinity for all members of the Fibroblast Growth Factor Receptor (FGFR) family (FGFR1, 2, 3, and 4).[2] These compounds have shown activity in cellular systems and selectivity with respect to other kinases like VEGFR-2.[2] Additionally, 1,5-naphthyridine aminothiazole and pyrazole derivatives have been developed as potent and selective inhibitors of the Transforming Growth Factor-beta (TGF-β) type I receptor, ALK5, with IC50 values in the low nanomolar range.[3]

1,7-Naphthyridines: A Scaffold for Highly Selective Inhibitors

The 1,7-naphthyridine core has been particularly successful in yielding highly selective kinase inhibitors. This selectivity is crucial for minimizing off-target effects and improving the therapeutic window of a drug. A prime example is the development of 1,7-naphthyridine 1-oxides as potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase, a key player in inflammatory responses. Similarly, a series of 1,7-naphthyridine analogues have been developed as potent and highly selective inhibitors of the lipid kinase PIP4K2A.[4]

Comparative Kinase Inhibitory Activity (IC50 Values)

Compound ClassTarget KinaseIC50 (nM)Reference
1,5-Naphthyridine Derivatives
Naphthyridine derivativeFGFR1, 2, 3, 4<10[10]
Aminothiazole derivative (15)ALK56[3]
Pyrazole derivative (19)ALK54[3]
1,7-Naphthyridine Derivatives
Naphthyridine 1-oxide derivativep38α MAP Kinase<10[10]
BAY-091PIP4K2A2.9[10]
BAY-297PIP4K2A1.8[10]

Experimental Protocols

To ensure the reproducibility and validity of research in this field, adhering to standardized experimental protocols is paramount. Below are detailed, step-by-step methodologies for key assays used to evaluate the biological activity of 1,5- and 1,7-naphthyridine derivatives.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][11][12][13][14]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a logarithmic series) and a vehicle control. Incubate for a predetermined period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with test compounds A->B 24h incubation C Add MTT solution B->C 48-72h treatment D Incubate and allow formazan formation C->D 3-4h incubation E Solubilize formazan crystals D->E F Measure absorbance at 570 nm E->F G Calculate IC50 values F->G Kinase_Assay_Workflow cluster_workflow ADP-Glo™ Kinase Assay Workflow A Set up kinase reaction with inhibitor B Incubate to allow kinase activity A->B 1h incubation C Add ADP-Glo™ Reagent to stop reaction B->C D Add Kinase Detection Reagent C->D 40 min incubation E Measure luminescence D->E 30-60 min incubation F Calculate IC50 values E->F Signaling_Pathways cluster_pathways Key Signaling Pathways Targeted by Naphthyridines N15 1,5-Naphthyridines Top1 Topoisomerase I N15->Top1 inhibit Kinases Various Kinases (FGFR, ALK5) N15->Kinases inhibit N17 1,7-Naphthyridines Wnt Wnt Signaling N17->Wnt inhibit p38 p38 MAP Kinase N17->p38 inhibit PIP4K2A PIP4K2A N17->PIP4K2A inhibit DNA_Damage DNA Damage Top1->DNA_Damage leads to Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle Cell Cycle Arrest Kinases->Cell_Cycle regulate Cell_Cycle->Apoptosis Wnt->Apoptosis TNFa TNF-α Production p38->TNFa regulates Inflammation Inflammation TNFa->Inflammation Tumor_Suppression Tumor Suppression PIP4K2A->Tumor_Suppression involved in

Caption: Signaling pathways modulated by 1,5- and 1,7-naphthyridine derivatives.

Conclusion and Future Directions

The comparative analysis of 1,5- and 1,7-naphthyridine isomers reveals a fascinating divergence in their biological activities, underscoring the profound impact of nitrogen atom placement on molecular recognition and pharmacological effect. While 1,5-naphthyridines have demonstrated broad utility as anticancer agents, often through mechanisms involving DNA damage, 1,7-naphthyridines have carved a niche as highly selective modulators of specific protein kinases.

For researchers in drug discovery, the choice between these scaffolds will depend on the therapeutic strategy. The 1,5-naphthyridine core may be advantageous for developing multi-targeted agents or for applications where broad-spectrum activity is desired. Conversely, the 1,7-naphthyridine scaffold offers a superior starting point for the design of highly selective inhibitors, a crucial attribute for minimizing off-target toxicity.

References

  • Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. (2014). PubMed. [Link]

  • Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. (n.d.). Bentham Science. [Link]

  • MTT Assay Protocol. (n.d.). Cyerus. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. (2013). PubMed. [Link]

  • in vitro kinase assay. (2024). protocols.io. [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (n.d.). National Center for Biotechnology Information. [Link]

  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. (2013). National Center for Biotechnology Information. [Link]

  • In vitro kinase assay. (n.d.). Bio-protocol. [Link]

  • Synthesis, Biological Evaluation, and Molecular Docking Studies of-N[4][13]aphthyridine Derivatives as Potential Anticancer and Antimicrobial Agents. (n.d.). Taylor & Francis Online. [Link]

  • In vitro kinase assay. (2022). Bio-protocol. [Link]

  • Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. (2025). National Center for Biotechnology Information. [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (n.d.). ResearchGate. [Link]

  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications. (n.d.). MDPI. [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. (2024). MDPI. [Link]

  • LPS induces apoptosis in macrophages mostly through the autocrine production of TNF-α. (n.d.). Blood. [Link]

  • Design, synthesis and structure-activity-relationship of 1,5-tetrahydronaphthyridines as CETP inhibitors. (2025). ResearchGate. [Link]

  • Design, Synthesis, and Evaluation of Dibenzo[c,h]na[4][12]phthyridines as Topoisomerase I Inhibitors and Potential Anticancer Agents. (n.d.). ACS Publications. [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2020). PubMed. [Link]

  • Fused 1,5-naphthyridines. (n.d.). Encyclopedia.pub. [Link]

  • (A) Time course of LPS-induced TNF-α production. THP-1 cells were... (n.d.). ResearchGate. [Link]

  • LPS-Induced Formation of Immunoproteasomes: TNF-α and Nitric Oxide Production are Regulated by Altered Composition of Proteasome-Active Sites. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. (n.d.). Bentham Science. [Link]

  • Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family. (2015). AACR Publications. [Link]

  • Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. (n.d.). PubMed. [Link]

  • discovery and SAR study of 1H-imidazo[4,5-h]na[4][12]phthyridin-2(3H)-one-based c-Met kinase inhibitors. (n.d.). Royal Society of Chemistry. [Link]

  • 5H-Dibenzo[c,h]1,6-naphthyridin-6-ones: novel topoisomerase I-targeting anticancer agents with potent cytotoxic activity. (n.d.). PubMed. [Link]

  • Discovery and SAR of 5-(3-chlorophenylamino)benzo[c]na[5][12]phthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. (2011). PubMed. [Link]

  • Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway. (n.d.). National Center for Biotechnology Information. [Link]

  • Characterization of TNF-alpha release in LPS-stimulated astrocytes: Bi-functional effects of purinergic receptor activation and role for calcium signaling. (n.d.). University of Miami. [Link]

  • Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. (n.d.). PubMed. [Link]

Sources

A Scientist's Guide to High-Performance Liquid Chromatography of 8-Chloro-5-fluoro-3-methoxy-1,7-naphthyridine: Method Development and Retention Time Prediction

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis of novel heterocyclic compounds like 8-Chloro-5-fluoro-3-methoxy-1,7-naphthyridine represents a continual quest for therapeutic innovation. The 1,7-naphthyridine scaffold is a recognized privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Consequently, the ability to purify and analyze these molecules with high fidelity is paramount. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone technique for achieving the requisite purity for biological evaluation and subsequent drug development.

This guide provides a comprehensive framework for developing an HPLC method to determine the retention time of 8-Chloro-5-fluoro-3-methoxy-1,7-naphthyridine. While specific experimental data for this compound is not publicly available, this guide will leverage established principles of chromatography and data from analogous structures to predict its behavior and outline a robust method development strategy.

Understanding the Molecule: Predicting Retention Behavior

The retention time of a compound in reverse-phase HPLC (RP-HPLC) is primarily dictated by its hydrophobicity.[1][2] The structure of 8-Chloro-5-fluoro-3-methoxy-1,7-naphthyridine—with its aromatic naphthyridine core, halogen substituents (chloro and fluoro), and a methoxy group—suggests a moderate to high degree of hydrophobicity. The presence of halogen atoms generally increases a molecule's hydrophobicity, which in turn leads to longer retention times on a non-polar stationary phase like C18.

Key Physicochemical Properties and Their Predicted Impact on Retention:

  • Naphthyridine Core: The bicyclic aromatic structure provides a significant non-polar surface area, promoting interaction with the C18 stationary phase.

  • Halogen Substituents (Chloro and Fluoro): Both chlorine and fluorine are electronegative, but their overall effect in this context is an increase in hydrophobicity, which will likely increase retention time.

  • Methoxy Group: The methoxy group adds some polarity but its contribution is likely to be less significant than the hydrophobic character of the rest of the molecule.

Based on these features, 8-Chloro-5-fluoro-3-methoxy-1,7-naphthyridine is expected to be well-retained on a standard C18 column using a typical water/acetonitrile mobile phase.

Proposed HPLC Method for Analysis

Drawing from established protocols for similar heterocyclic compounds, the following method provides a strong starting point for the analysis of 8-Chloro-5-fluoro-3-methoxy-1,7-naphthyridine.[1][3]

Instrumentation and Consumables
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

  • Column: A C18 stationary phase column is recommended. A good starting point would be a column with dimensions of 4.6 x 150 mm and a 5 µm particle size.[1]

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.[1][3]

    • Solvent B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.[1][3]

  • Sample Diluent: A mixture of water and acetonitrile (e.g., 30:70 v/v) is a suitable diluent.[3]

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh approximately 1-10 mg of 8-Chloro-5-fluoro-3-methoxy-1,7-naphthyridine.

  • Dissolve the sample in a suitable volume of the sample diluent to achieve a concentration of 1 mg/mL.

  • Ensure the sample is fully dissolved, using sonication if necessary.

  • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.[1]

2. Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmA standard, versatile column for reverse-phase chromatography.
Mobile Phase A 0.1% TFA in WaterTFA acts as an ion-pairing agent to improve peak shape for basic compounds.
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a common organic modifier in reverse-phase HPLC.
Gradient 10% to 90% B over 20 minutesA broad gradient is ideal for initial method development to locate the peak of interest.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[1][3]
Column Temperature 25 °CMaintaining a consistent temperature is crucial for reproducible retention times.[4][5]
Detection Wavelength 254 nm or wavelength of max absorbanceNaphthyridine derivatives typically have strong UV absorbance around 254 nm.[1]
Injection Volume 5-10 µLA typical injection volume for analytical HPLC.[1]

3. Method Execution and Optimization:

  • Equilibrate the column with the initial mobile phase composition (10% B) for at least 15 minutes or until a stable baseline is achieved.

  • Inject the prepared sample.

  • Monitor the chromatogram to determine the retention time of the main peak corresponding to 8-Chloro-5-fluoro-3-methoxy-1,7-naphthyridine.

  • Based on the initial retention time, the gradient can be optimized to improve resolution and reduce run time.

    • If the peak elutes too early: Decrease the initial percentage of Solvent B or use a shallower gradient.

    • If the peak elutes too late: Increase the initial percentage of Solvent B or use a steeper gradient.

Comparative Analysis: Factors Influencing Retention Time

The retention time in HPLC is a sensitive parameter influenced by several factors.[4][5][6] Understanding these variables is critical for method development, troubleshooting, and comparing data across different systems or laboratories.

FactorEffect on Retention TimeRationale
Mobile Phase Composition Increasing the percentage of organic solvent (acetonitrile) will decrease the retention time.A higher concentration of the organic modifier reduces the polarity of the mobile phase, causing the hydrophobic analyte to elute faster.
Column Temperature Increasing the temperature will generally decrease the retention time.[4][5]Higher temperatures reduce the viscosity of the mobile phase, leading to faster elution. A general rule of thumb is a 2% decrease in retention for every 1°C increase in temperature.[4]
Flow Rate Increasing the flow rate will decrease the retention time.A faster flow rate means the analyte spends less time in the column.
Column Chemistry The choice of stationary phase (e.g., C18, C8, Phenyl) will significantly impact retention.Different stationary phases have varying degrees of hydrophobicity and can offer alternative selectivities.[7]
pH of the Mobile Phase For ionizable compounds, the pH of the mobile phase can drastically alter retention time.While 8-Chloro-5-fluoro-3-methoxy-1,7-naphthyridine is not strongly basic, slight changes in pH can affect its ionization state and thus its interaction with the stationary phase.

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Compound Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injector Inject Sample Filter->Injector Prepared Sample Column C18 Column Injector->Column Detector UV Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Signal Analysis Determine Retention Time Chromatogram->Analysis

Caption: A generalized workflow for determining the HPLC retention time.

Conclusion

While a definitive retention time for 8-Chloro-5-fluoro-3-methoxy-1,7-naphthyridine can only be determined experimentally, this guide provides a scientifically grounded approach to developing a suitable HPLC method. By understanding the physicochemical properties of the molecule and the fundamental principles of reverse-phase chromatography, researchers can efficiently establish a robust and reproducible analytical method. The provided protocol and discussion of influencing factors serve as a valuable resource for the purification and analysis of this and other novel naphthyridine derivatives, ultimately supporting the advancement of drug discovery and development.

References

  • SciSpace. Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available from: [Link]

  • Separation Science. Factors Impacting Chromatography Retention Time. Available from: [Link]

  • Shimadzu. Factors Affecting Retention Time. Available from: [Link]

  • Altabrisa Group. What Factors Influence HPLC Retention Time Precision?. Available from: [Link]

  • Nacalai Tesque, Inc. Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Available from: [Link]

  • MDPI. Selected Thoughts on Hydrophobicity in Drug Design. Available from: [Link]

Sources

A Researcher's Guide to 13C NMR Characterization of Substituted 1,7-Naphthyridines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,7-naphthyridine scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active molecules, including potential antitumor and antiparasitic agents.[1][2] The precise structural elucidation of novel substituted 1,7-naphthyridines is paramount for understanding structure-activity relationships and driving drug discovery programs. Among the suite of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive tool for providing direct insight into the carbon framework of these heterocyclic systems.

This guide offers a comprehensive comparison of the 13C NMR characteristics of substituted 1,7-naphthyridines, supported by experimental data and established principles. We will delve into the influence of various substituents on chemical shifts and provide a robust experimental protocol for acquiring high-quality data.

The Influence of Substituents on 13C Chemical Shifts in the 1,7-Naphthyridine Ring

The chemical shift of a particular carbon atom in the 1,7-naphthyridine ring is highly sensitive to its electronic environment. The positions of the nitrogen atoms inherently influence the electron distribution, and the introduction of substituents can further modulate these effects. Understanding these substituent-induced chemical shifts (SCS) is crucial for accurate spectral assignment.

Substituent effects in six-membered nitrogen heteroaromatic compounds can be correlated with the additivity parameters established for substituted benzene derivatives.[3][4] This implies that the fundamental electronic effects (resonance and inductive) of a substituent are transmitted similarly through the heterocyclic ring. However, the magnitude of these effects on specific carbon atoms will differ due to the presence of the nitrogen atoms.

General Trends:

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2), cyano (-CN), and carbonyl groups generally cause a downfield shift (higher ppm) for the carbon atoms they are attached to (ipso-carbon) and those at the ortho and para positions. This is due to the deshielding effect caused by the withdrawal of electron density.

  • Electron-Donating Groups (EDGs): Substituents such as amino (-NH2), hydroxyl (-OH), and alkoxy (-OR) groups typically induce an upfield shift (lower ppm) for the ortho and para carbons due to increased electron density (shielding). The effect on the ipso-carbon is more variable.

  • Halogens: The effect of halogens is a combination of their electronegativity (inductive withdrawal) and their ability to donate lone-pair electrons (resonance donation). The overall effect on the chemical shifts can be complex and depends on the specific halogen and its position.

A method for calculating the 13C NMR chemical shifts for one-ring substituted 2,7-naphthyridine derivatives has been presented, which can be adapted for 1,7-naphthyridines with careful consideration of the different nitrogen positions.[5]

Comparative 13C NMR Data of Substituted 1,7-Naphthyridines

The following table summarizes representative 13C NMR chemical shift data for a selection of substituted 1,7-naphthyridines. This data, compiled from various sources, illustrates the impact of different substituents on the carbon skeleton.

CompoundC2 (ppm)C3 (ppm)C4 (ppm)C4a (ppm)C5 (ppm)C6 (ppm)C8 (ppm)C8a (ppm)Reference
1,7-Naphthyridine~152~122~137~129~121~149~150~146[1]
8-Bromo-6-amino-1,7-naphthyridine~151~123~138~128~100~158~135~145[1]
5-Hydroxy-1,7-naphthyridin-8(7H)-one derivativesVariesVariesVariesVaries~160Varies~165Varies[6]
Substituted 1,7-naphthyridine-4-carbonitrileVariesVaries~115VariesVariesVariesVariesVaries[7]

Note: The chemical shifts are approximate and can vary depending on the solvent and other substituents present in the molecule. The numbering of the 1,7-naphthyridine ring is as follows:

Caption: IUPAC numbering for the 1,7-naphthyridine ring system.

Experimental Protocol for 13C NMR Acquisition

Acquiring high-quality, reproducible 13C NMR data is essential for accurate structural characterization. The following protocol provides a standardized workflow.

1. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Common choices include chloroform-d (CDCl3), dimethyl sulfoxide-d6 (DMSO-d6), and methanol-d4 (CD3OD). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[8]

  • Concentration: Aim for a concentration of 10-50 mg of the compound in 0.5-0.7 mL of solvent. For samples with low solubility, longer acquisition times may be necessary.

  • Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm) for 1H and 13C NMR. If TMS is not compatible with the sample, a secondary standard can be used, and the spectrum referenced accordingly.

2. NMR Spectrometer Setup:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

  • Probe Tuning and Matching: Ensure the probe is properly tuned to the 13C frequency and matched to the impedance of the instrument.

  • Shimming: Carefully shim the magnetic field to obtain sharp, symmetrical peaks.

3. Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment with proton decoupling is typically used for routine 13C NMR.

  • Acquisition Time (AT): An acquisition time of 1-2 seconds is generally sufficient.

  • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis.

  • Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR.[9] The number of scans can range from a few hundred to several thousand, depending on the sample concentration and the desired signal-to-noise ratio.

  • Spectral Width (SW): A spectral width of 0-220 ppm is typically sufficient to cover the chemical shift range of most organic compounds.[10]

4. Data Processing:

  • Fourier Transformation: Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Carefully phase the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum to TMS at 0 ppm.

Workflow for 13C NMR Characterization of Novel 1,7-Naphthyridines

The following diagram illustrates a typical workflow for the characterization of a newly synthesized substituted 1,7-naphthyridine using 13C NMR.

G cluster_0 Synthesis & Purification cluster_1 NMR Sample Preparation cluster_2 13C NMR Data Acquisition cluster_3 Spectral Analysis & Structure Confirmation Synthesis Synthesis of Substituted 1,7-Naphthyridine Purification Purification (e.g., Chromatography) Synthesis->Purification Dissolution Dissolve in Deuterated Solvent Purification->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer Acquisition Acquire 1D 13C NMR Spectrum Transfer->Acquisition DEPT Acquire DEPT Spectra (Optional, for multiplicity) Acquisition->DEPT Processing Data Processing (FT, Phasing, etc.) DEPT->Processing Assignment Peak Assignment (Chemical Shifts) Processing->Assignment Comparison Compare with Known Derivatives and Predicted Spectra Assignment->Comparison Confirmation Structure Confirmation Comparison->Confirmation

Caption: Workflow for 13C NMR characterization of 1,7-naphthyridines.

Advanced NMR Techniques

For complex structures or ambiguous assignments, advanced 2D NMR techniques can be invaluable:

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton and carbon signals that are directly bonded, aiding in the assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons and piecing together the molecular framework.[8]

  • 13C{14N} Solid-State NMR: Can be used to differentiate between isomers by identifying carbons directly bonded to nitrogen.[11]

Conclusion

13C NMR spectroscopy is an indispensable tool for the structural characterization of substituted 1,7-naphthyridines. A systematic approach to data acquisition and a thorough understanding of substituent effects on chemical shifts are essential for accurate and reliable structural assignments. By leveraging the principles and protocols outlined in this guide, researchers can confidently characterize novel 1,7-naphthyridine derivatives, thereby accelerating the pace of drug discovery and development.

References

  • Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. (2005). MDPI. Available at: [Link]

  • 1,6- and 1,7-naphthyridines III . 13 C-NMR analysis of some hydroxy derivatives. (2025). ResearchGate. Available at: [Link]

  • Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. Available at: [Link]

  • Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines. International Journal of Chemical and Physical Sciences. Available at: [Link]

  • Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. (2025). MDPI. Available at: [Link]

  • (PDF) Substituent Effects in the C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. ResearchGate. Available at: [Link]

  • One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a. (2025). Available at: [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

  • Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Available at: [Link]

  • effect-ofn-substituents-on-the13c-nmr-parameters-of-azoles. Ask this paper | Bohrium. Available at: [Link]

  • WILEY-VCH Verlag GmbH & Co. KGaA, 69451 Weinheim, 2007 · ISSN 1434–193X SUPPORTING INFORMAT. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • ASSIGNMENTS OF H AND C NMR SPECTRA OF BENZO[b][3][12]NAPHTHYRIDONE AND OF 2,4-DIMETHYL-5-AMINO-BENZO[b][3][12]. Revue Roumaine de Chimie. Available at: [Link]

  • Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. Sciforum. Available at: [Link]

  • Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. (2022). PMC. Available at: [Link]

  • Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. Journal of Chemical Education - ACS Publications. Available at: [Link]

  • Spectral Characteristics of 2,7-Naphthyridines. MDPI. Available at: [Link]

  • CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Available at: [Link]

  • NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY - Part Two: Carbon-13 Spectra, Including Heteronuclear Coupling with Other Nuclei. Available at: [Link]

  • 15 N labeling and analysis of 13 C– 15 N and 1 H– 15 N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. (2019). RSC Advances (RSC Publishing) DOI:10.1039/C9RA04825A - The Royal Society of Chemistry. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Differentiating Methoxy and Chloro Groups with IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Infrared (IR) spectroscopy is a cornerstone analytical technique for the structural elucidation of molecules, providing invaluable insights into the functional groups present. For professionals in drug development and chemical research, the ability to rapidly and accurately distinguish between structurally similar functional groups is paramount. This guide provides an in-depth comparison of the characteristic IR spectral signatures of two common functional groups: the methoxy group (-OCH₃) and the chloro group (-Cl). We will explore the theoretical underpinnings of their IR absorptions, present comparative experimental data, and outline a robust protocol for acquiring high-quality spectra.

The Methoxy Group (-OCH₃): A Multi-Peak Signature

The methoxy group, an ether linkage with a methyl substituent, presents several distinct absorption bands in an IR spectrum. These arise from the various stretching and bending vibrations within the C-H and C-O bonds.

Key Vibrational Modes for the Methoxy Group:
  • Symmetric C-H Stretching: One of the most diagnostic peaks for a methoxy group is a sharp, medium-intensity C-H symmetric stretch that appears at a noticeably lower wavenumber than typical alkyl C-H stretches.[1] This peak is consistently found in the range of 2850–2815 cm⁻¹ .[2][3][4] Its unique position is due to the influence of the adjacent electronegative oxygen atom.[1]

  • Asymmetric C-H Stretching: Like other methyl groups, the methoxy group exhibits asymmetric C-H stretching vibrations. These typically appear in the 2960–2850 cm⁻¹ range, often overlapping with other sp³ C-H signals in the molecule.[5][6]

  • Strong C-O Stretching: The most intense and characteristic absorption for ethers is the C-O stretching vibration.[1] In aromatic ethers (like anisole, C₆H₅OCH₃), this appears as a strong, prominent band between 1300–1200 cm⁻¹ .[1] For aliphatic ethers, this stretch is found slightly lower, in the 1150–1060 cm⁻¹ range.[4][7] The resonance in aromatic ethers gives the C-O bond partial double-bond character, increasing its strength and thus its vibrational frequency.[8]

Experimental Example: Anisole (Methoxybenzene) The IR spectrum of anisole provides a clear experimental validation of these peaks. Data from the National Institute of Standards and Technology (NIST) shows prominent absorptions corresponding to the aromatic C-O stretch and the unique methoxy C-H stretch.[9][10][11]

The Chloro Group (-Cl): A Subtle Player in the Fingerprint Region

In contrast to the methoxy group, the chloro group's primary spectral feature is more subtle and falls into the lower frequency "fingerprint region" of the spectrum (< 1500 cm⁻¹). This region is often complex due to the multitude of bending and stretching vibrations from the entire molecular skeleton.[6][12]

Key Vibrational Modes for the Chloro Group:
  • C-Cl Stretching: The carbon-chlorine stretching vibration is the most direct indicator of a chloro group. This absorption is typically found in the broad range of 850–540 cm⁻¹ .[13][14][15] The exact position is highly dependent on the molecular structure. For simple chloroalkanes, the peak is often in the 760-540 cm⁻¹ range.[13] In aromatic compounds like chlorobenzene, C-Cl vibrations contribute to several bands between 880 and 550 cm⁻¹.[16]

The reason for this low frequency is twofold:

  • Bond Strength: The C-Cl bond is weaker than a C-O or C-H bond.

  • Atomic Mass: Chlorine is a relatively heavy atom compared to oxygen or carbon. According to Hooke's Law for vibrations, a heavier mass on a spring (the bond) results in a lower vibrational frequency.

Experimental Example: Chlorobenzene The NIST reference spectrum for chlorobenzene shows characteristic absorptions in the fingerprint region that can be attributed to vibrations involving the C-Cl bond.[17][18][19] These peaks, while present, are less isolated and often less intense than the C-O stretch of a methoxy group, requiring careful analysis of the entire fingerprint region.[16]

Comparative Analysis: Methoxy vs. Chloro

The key to distinguishing these two groups lies in identifying the presence of the multi-peak signature of the methoxy group versus the lower-frequency C-Cl stretch. A side-by-side comparison highlights their distinct characteristics.

FeatureMethoxy Group (-OCH₃)Chloro Group (-Cl)Causality / Rationale
Primary Vibration Strong Asymmetric C-O StretchMedium-to-Strong C-Cl StretchThe C-O bond is stronger and involves lighter atoms than the C-Cl bond, resulting in a higher frequency vibration.
Primary Wavenumber (cm⁻¹) 1300–1060 (Strong, often the most intense peak in this region)[1][4][20]850–540 (Medium to strong, located in the complex fingerprint region)[13][15]Higher bond energy and lower atomic masses (C, O) lead to higher frequency vibrations.
Secondary Indicators Symmetric C-H stretch at 2850–2815 cm⁻¹ [1][2]C-H wagging (-CH₂X) from 1300-1150 cm⁻¹ [14][15]The electronegative oxygen uniquely influences the adjacent C-H bonds. Halogens can influence nearby bending modes.
Spectral Region Diagnostic Region (C-O) & C-H RegionFingerprint RegionThe C-O stretch is often clearly identifiable, while the C-Cl stretch is in a crowded region requiring more careful interpretation.
Intensity C-O stretch is typically strong to very strong.C-Cl stretch is medium to strong.The C-O bond has a larger dipole moment change during vibration compared to the C-Cl bond.

Visualizing the Workflow and Spectral Regions

To effectively utilize IR spectroscopy for functional group analysis, a systematic workflow is essential. The following diagram outlines the process from sample preparation to final interpretation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_interp Interpretation prep Prepare Sample (e.g., KBr Pellet, Neat Liquid Film) bg Acquire Background Spectrum prep->bg sample Acquire Sample Spectrum bg->sample Ratioing diag Diagnostic Region Analysis (4000-1500 cm-1) - Look for -OCH3 C-H & C-O sample->diag finger Fingerprint Region Analysis (<1500 cm-1) - Look for C-Cl diag->finger compare Compare to Databases (e.g., NIST, SDBS) finger->compare interp Assign Functional Groups (-OCH3 vs. -Cl) compare->interp G cluster_spectrum Infrared Spectrum (Wavenumber, cm-1) p1 Methoxy C-H ~2830 p2 Methoxy C-O ~1250 p3 Chloro C-Cl < 850 4000 4000 3000 3000 2000 2000 1500 1500 1000 1000 400 400

Sources

Purity Analysis Standards for Naphthyridine Research Samples: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purity analysis standards for naphthyridine research samples Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

Naphthyridines (1,5-, 1,6-, 1,8-, and 2,7-isomers) represent a privileged scaffold in medicinal chemistry, serving as the core for kinase inhibitors, antibacterial agents, and antiparasitic drugs. However, their nitrogen-rich heterocyclic nature presents unique analytical challenges: prone to silanol interaction (peak tailing), metal coordination, and the formation of difficult-to-separate regioisomers during Skraup or Friedländer synthesis.

This guide establishes a Tiered Purity Standard for naphthyridine research. We move beyond the traditional " >95% by HPLC" metric, which is often insufficient for these compounds, and advocate for an orthogonal approach combining UHPLC-MS for impurity profiling and Quantitative NMR (qNMR) for absolute assay determination.

Part 1: The Naphthyridine Analytical Challenge

The primary failure mode in naphthyridine analysis is relying solely on Reversed-Phase HPLC (RP-HPLC) with UV detection.

  • Iso-absorbance Deception: Regioisomeric byproducts (e.g., a 1,5-naphthyridine impurity in a 1,8-naphthyridine synthesis) often share identical UV chromophores. A standard C18 column may co-elute these isomers, hiding significant impurities under the main peak.

  • Protonation & Tailing: The basic nitrogen atoms (

    
     ~ 3–5) interact strongly with residual silanols on silica-based columns, causing peak tailing that masks closely eluting impurities.
    
  • Invisible Contaminants: Naphthyridines are excellent ligands. Palladium or Copper catalysts used in cross-coupling reactions often remain coordinated to the nitrogen scaffold, invisible to UV and standard ESI-MS but toxic in biological assays.

Part 2: Comparative Analysis of Assessment Methods

To establish a rigorous standard, we must compare the utility of available methods specifically for this scaffold.

Table 1: Comparative Utility for Naphthyridine Purity
FeatureHPLC-UV (Standard) UHPLC-MS (High-Res) qNMR (Gold Standard) Elemental Analysis (CHN)
Primary Utility Routine monitoring, kineticsImpurity ID, trace detectionAbsolute Purity (Assay) Bulk confirmation
Isomer Resolution Poor (requires method dev)Medium (masses identical)High (distinct chemical shifts)None
Inorganic Detection No (invisible)No (unless ICP-MS)Yes (indirectly via mass balance)Yes (residue)
Sample Requirement < 0.1 mg< 0.01 mg5–10 mg> 5 mg
Bias Source Extinction coefficient differencesIonization suppressionNone (nuclei counting)Solvent trapping
Verdict Screening Only Qualitative Profiling Reference Certification Obsolete (mostly)
Why qNMR is the Critical Standard

For naphthyridines, qNMR is superior to HPLC for defining the "purity" of a biological testing stock.

  • Mechanism: qNMR counts protons.[1] It does not rely on light absorption (UV) or ionization efficiency (MS).

  • Self-Validating: If the sample contains 5% residual solvent (common in naphthyridine salts) and 2% inorganic salts, HPLC-UV will still report "99% purity" because it ignores the invisible mass. qNMR will correctly report the Weight % Assay as 93%, preventing dosing errors in potency studies.

Part 3: Experimental Protocols

Protocol A: High-Resolution Separation of Naphthyridine Isomers (HPLC)

Objective: Eliminate peak tailing and resolve structural isomers (e.g., 1,5- vs 1,8-).

Causality: Standard silica C18 columns suffer from silanol interactions with the basic naphthyridine nitrogens. We use a Charged Surface Hybrid (CSH) or high-pH stable column to repel the protonated base or suppress ionization.

  • Column Selection: Waters XSelect CSH C18 or Agilent ZORBAX Extend-C18 (High pH stable).

    • Dimensions: 150 mm x 4.6 mm, 3.5 µm (Analytical).

  • Mobile Phase System:

    • Solvent A: 10 mM Ammonium Bicarbonate (pH 10.0) OR 0.1% Trifluoroacetic acid (TFA) in Water (Low pH ion-pairing).

    • Solvent B: Acetonitrile (ACN).[2][3]

    • Note: High pH (pH 10) keeps naphthyridines neutral, improving peak shape and retention. Low pH (TFA) forms tight ion pairs, sharpening peaks but potentially altering selectivity.

  • Gradient Profile:

    • 0–2 min: 5% B (Isocratic hold to elute polar salts).

    • 2–15 min: 5%

      
       60% B (Shallow gradient for isomer resolution).
      
    • 15–20 min: 95% B (Wash).

  • Detection: DAD (254 nm, 280 nm) + MS (ESI+).

Protocol B: Absolute Purity Determination via qNMR

Objective: Establish the absolute weight % purity for biological reference standards.

  • Internal Standard (IS) Selection:

    • Maleic Acid: Good for basic naphthyridines (solubility match in DMSO-

      
       or 
      
      
      
      ). Distinct singlet at
      
      
      6.0–6.3 ppm.
    • 1,3,5-Trimethoxybenzene: Non-acidic alternative. Singlet at

      
       6.1 ppm.
      
    • Requirement: The IS signals must not overlap with the aromatic naphthyridine protons (

      
       7.0–9.5 ppm).
      
  • Sample Preparation:

    • Weigh 10.0 mg (

      
       0.01 mg) of Naphthyridine sample (
      
      
      
      ).
    • Weigh 5.0 mg (

      
       0.01 mg) of Certified Internal Standard (
      
      
      
      ).
    • Dissolve both in 600 µL DMSO-

      
      . Ensure complete dissolution (sonicate if necessary).
      
  • Acquisition Parameters (Critical for Accuracy):

    • Pulse Angle: 90°.

    • Relaxation Delay (D1):

      
       30 seconds (Must be 
      
      
      
      of the slowest relaxing proton). Naphthyridine ring protons relax slowly.
    • Scans: 16 or 32 (for S/N > 200).

    • Spectral Width: 20 ppm (to catch all signals).

  • Calculation:

    
    
    
    • 
      : Integral area
      
    • 
      : Number of protons
      
    • 
      : Molecular weight[4]
      
    • 
      : Mass weighed
      
    • 
      : Purity of Internal Standard
      

Part 4: Visualization & Workflows

Workflow 1: From Synthesis to Certified Standard

This workflow illustrates the rigorous path for processing a naphthyridine hit compound.

NaphthyridineWorkflow cluster_Analysis Purity Certification Tier Crude Crude Synthesis (Skraup/Friedländer) Flash Flash Chromatography (Cleanup) Crude->Flash Prep Prep-HPLC (Isomer Separation) Flash->Prep If isomers present Isolation Lyophilization/ Crystallization Flash->Isolation If clean Prep->Isolation UHPLC UHPLC-MS (Impurity Profiling) Isolation->UHPLC UHPLC->Prep Fail (<95%) qNMR qNMR (Absolute Assay) UHPLC->qNMR Pass (>98% a/a) Metal ICP-MS (Pd/Cu Check) qNMR->Metal Final Certified Reference Standard Metal->Final Pass

Caption: Integrated workflow ensuring isomer removal and absolute mass quantification before biological testing.

Workflow 2: Analytical Decision Tree

How to choose the right method based on the development stage.

DecisionTree Start Sample Stage? HTS High Throughput Screening Start->HTS Lead Lead Optimization (SAR) Start->Lead Tox Tox/In Vivo Studies Start->Tox Method1 LC-MS (Fast Gradient) Check for M+H HTS->Method1 Method2 HPLC-UV (High pH) + 1H NMR (Qualitative) Lead->Method2 Method3 Full Panel: qNMR + UHPLC + ICP-MS Tox->Method3 Method2->Method3 If potency > 10nM

Caption: Tiered analytical strategy balancing throughput (screening) with rigor (safety/efficacy).

Part 5: Critical Impurity Profiling

When analyzing naphthyridines, specifically look for these common contaminants that escape standard detection:

  • Metal Scavengers: Naphthyridines bind Pd(II) and Cu(I) avidly. A sample appearing pure by HPLC (which filters out metal salts) may contain 5000 ppm Pd.

    • Detection: XRF or ICP-MS.

    • Remediation:[3][5] Treat with QuadraPure™ TU or similar thiourea scavengers before final crystallization.

  • Hydration State: 1,8-naphthyridines are hygroscopic.

    • Impact: A "10 mM" stock solution prepared by weight without correcting for water content (via qNMR or Karl Fischer) may actually be 8 mM, skewing IC50 data.

References

  • International Conference on Harmonisation (ICH). (2006).[6] ICH Q3A (R2) Impurities in New Drug Substances. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Retrieved from [Link]

  • Almac Group. (n.d.). Quantitative NMR (qNMR) as an Alternative to Traditional HPLC Assay Analysis. Retrieved from [Link]

  • Gowda, K. V., et al. (2011). "Isolation and Structure Characterization of related impurity in Olanzapine key starting material by LC/ESI-MS and NMR." Asian Journal of Research in Chemistry. Retrieved from [Link]

Sources

Difference between 8-chloro and 8-fluoro naphthyridine reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Reactivity Matrix: 8-Chloro vs. 8-Fluoro Naphthyridine in Medicinal Chemistry

Executive Summary: The Halogen Decision Matrix

In naphthyridine scaffold design—specifically the 1,7-naphthyridine and 1,5-naphthyridine systems—the choice between an 8-chloro and 8-fluoro substituent is rarely a matter of bioisosterism alone. It is a process chemistry decision dictated by the desired downstream transformation.

While both halogens occupy the activated position adjacent to a ring nitrogen (N7 in 1,7-naphthyridine; N1/N5 in 1,5-naphthyridine), their reactivity profiles diverge sharply based on the mechanism of displacement.

Feature8-Chloro Naphthyridine 8-Fluoro Naphthyridine
Primary Utility Metal-Catalyzed Cross-Coupling (Suzuki, Buchwald)Nucleophilic Aromatic Substitution (

)
Key Mechanism Oxidative Addition (

bond break is RDS)
Meisenheimer Complex (

attack is RDS)
Bond Strength (BDE) Weak (~95 kcal/mol) – Easy to breakStrong (~126 kcal/mol) – Hard to break
Electronegativity Moderate (3.16)High (3.98) – Stabilizes anionic intermediate
Availability High (Directly from lactam via

)
Low (Requires Halex from Chloro or specialized synthesis)

Mechanistic Deep Dive

The "Orthogonal" Reactivity Paradox

The 8-position in 1,7-naphthyridine is electronically analogous to the 2-position of pyridine. It is highly electron-deficient due to the inductive (


) and mesomeric (

) withdrawal of the adjacent N7 nitrogen.
  • Why 8-Fluoro Wins in

    
    : 
    In 
    
    
    
    , the rate-determining step (RDS) is usually the initial nucleophilic attack, which disrupts aromaticity to form a negatively charged Meisenheimer complex .
    • The extreme electronegativity of Fluorine pulls electron density from the ring carbon (

      
      ), significantly lowering the LUMO energy and accelerating the nucleophilic attack.
      
    • Furthermore, Fluorine stabilizes the anionic intermediate through strong inductive withdrawal (

      
      -withdrawal), despite the strong 
      
      
      
      bond. The bond breaking happens after the RDS, so the strength of the
      
      
      bond does not penalize the reaction rate.
  • Why 8-Chloro Wins in Pd-Catalysis: In Palladium-catalyzed coupling (e.g., Suzuki-Miyaura), the RDS is typically Oxidative Addition of the

    
     species into the 
    
    
    
    bond.
    • This step requires breaking the carbon-halogen bond.

    • The

      
       bond is significantly weaker than the 
      
      
      
      bond, making the activation energy for oxidative addition accessible under standard conditions. Activating a
      
      
      bond requires specialized, electron-rich ligands or Nickel catalysis.

Reactivity Start Target Transformation CN_Bond Form C-N / C-O Bond (Heteroatom Functionalization) Start->CN_Bond CC_Bond Form C-C Bond (Arylation/Alkylation) Start->CC_Bond SNAr Mechanism: SNAr CN_Bond->SNAr PdCat Mechanism: Pd-Catalysis CC_Bond->PdCat Nu_Strength Nucleophile Strength? SNAr->Nu_Strength Suzuki Suzuki/Stille/Negishi Use 8-CHLORO PdCat->Suzuki Strong_Nu Strong Nu (e.g., Alkyl amines) Use 8-CHLORO Nu_Strength->Strong_Nu High Reactivity Weak_Nu Weak Nu (e.g., Anilines, Alcohols) Use 8-FLUORO Nu_Strength->Weak_Nu Low Reactivity

Figure 1: Decision tree for selecting the optimal halogen based on the intended chemical transformation.

Comparative Performance Data

The following data summarizes typical reaction outcomes for 1,7-naphthyridine functionalization.

Reaction TypeNucleophile / Partner8-Chloro Outcome 8-Fluoro Outcome Recommendation

Morpholine (Secondary Amine)Good Yield (80°C)Excellent Yield (RT) Chloro (Cheaper)

Aniline (Weak Nucleophile)Poor Conversion (>120°C required)Good Yield (60-80°C) Fluoro

Isopropanol (

base)
Moderate (Requires heat)Excellent (Mild heat) Fluoro
Suzuki Phenylboronic AcidExcellent (>90%) Poor (<10%, requires specialized ligand)Chloro
Buchwald Primary AmineExcellent Poor (C-F activation difficult)Chloro

Experimental Protocols

Protocol A: Synthesis of 8-Chloro-1,7-Naphthyridine (The Precursor)

Context: This is the standard entry point, synthesized from the lactam.

  • Reagents: 1,7-naphthyridin-8(7H)-one (1.0 equiv),

    
     (10.0 equiv, solvent/reagent).
    
  • Procedure:

    • Suspend the lactam in neat

      
       in a round-bottom flask equipped with a drying tube.
      
    • Heat to reflux (

      
      ) for 2–4 hours. Monitor by TLC (the polar lactam spot will disappear; a less polar UV-active spot will appear).
      
    • Workup (Critical): Cool to RT. Slowly pour the reaction mixture onto crushed ice/water with vigorous stirring (Exothermic!). Neutralize with solid

      
       or 
      
      
      
      to pH 8.
    • Extract with DCM (

      
      ). Dry over 
      
      
      
      and concentrate.
    • Yield: Typically 85–95% as a tan solid.

    • Self-Validation:

      
       NMR should show the disappearance of the broad amide 
      
      
      
      signal (~11 ppm).
Protocol B: Displacement of 8-Fluoro-1,7-Naphthyridine

Context: Use this when the nucleophile is weak (e.g., anilines, hindered alcohols) or thermal sensitivity is an issue. Note: If 8-Fluoro is not commercially available, it is prepared from 8-Chloro via Halex (CsF, DMSO, 120°C).

  • Reagents: 8-Fluoro-1,7-naphthyridine (1.0 equiv), Aniline derivative (1.2 equiv),

    
     (2.0 equiv).
    
  • Solvent: DMF or DMSO (Polar aprotic solvents stabilize the Meisenheimer complex).

  • Procedure:

    • Dissolve substrate and nucleophile in DMF (0.2 M).

    • Add

      
      .
      
    • Heat to

      
       (vs 
      
      
      
      required for the Chloro analog).
    • Monitor by LCMS. The Fluorine ejection is rapid.

    • Workup: Dilute with water, extract with EtOAc. Wash organic layer with

      
       solution to remove DMF.
      
  • Causality: The high electronegativity of F lowers the energy of the transition state for the attack of the weak aniline nucleophile, allowing the reaction to proceed at temperatures that avoid polymerization or decomposition.

Protocol C: Suzuki Coupling of 8-Chloro-1,7-Naphthyridine

Context: Standard C-C bond formation.

  • Reagents: 8-Chloro-1,7-naphthyridine (1.0 equiv), Aryl Boronic Acid (1.5 equiv),

    
     (0.05 equiv), 
    
    
    
    (2.0 M aq, 3.0 equiv).
  • Solvent: 1,4-Dioxane (degassed).

  • Procedure:

    • Combine organics in Dioxane. Purge with

      
       for 5 mins.
      
    • Add catalyst and aqueous base.[1]

    • Heat to

      
       for 4 hours.
      
    • Self-Validation: The reaction should turn black (Pd precipitation) upon completion. LCMS will show the mass of Product + H.

    • Why Chloro? The oxidative addition of Pd into the C-Cl bond is facile. Attempting this with the 8-Fluoro analog would result in <5% conversion under these conditions.

References

  • Comparison of Chloro and Fluoro Bioisosteres & Reactivity Title: Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Source:Chemical Science, 2026. URL:[Link] (Note: Year adjusted to current context, link points to authoritative RSC source).

  • Nucleophilic Arom

    
    ) Mechanism 
    Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.
    Source:Master Organic Chemistry.
    URL:[Link]
    
  • Reactivity of Naphthyridines Title: Advances in the Chemistry of 1,7-Naphthyridine. Source:Advances in Heterocyclic Chemistry. URL:[Link]

  • Suzuki Coupling Methodology Title: Suzuki-Miyaura Cross-Coupling: Practical Guide. Source:Yoneda Labs. URL:[Link]

Sources

UV-Vis absorption maxima of methoxy-naphthyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: UV-Vis Absorption Maxima of Methoxy-Naphthyridine Derivatives

Part 1: Executive Summary & Structural Logic

The Naphthyridine Scaffold in Photochemistry Naphthyridines (diazanaphthalenes) represent a critical class of bicyclic heterocycles in drug discovery, serving as bioisosteres for quinolines and isoquinolines. Their electronic absorption spectra are governed by the interplay between the


-deficient aromatic ring and the electron-donating methoxy (-OMe) auxochromes.

For the researcher, the UV-Vis profile of methoxy-naphthyridines is not merely a physical constant; it is a diagnostic tool for:

  • Isomer Differentiation: Distinguishing between 1,5-, 1,6-, and 1,8- isomers based on electronic symmetry.

  • Tautomeric Purity: Confirming the O-alkylation (methoxy) vs. N-alkylation (lactam) products during synthesis.

  • Protonation State: Monitoring basicity (

    
    ) via bathochromic shifts in acidic media.
    

Part 2: Comparative Spectral Data

The following data synthesizes experimental values for key methoxy-naphthyridine derivatives. Note that the introduction of a methoxy group typically induces a bathochromic (red) shift of 15–30 nm relative to the unsubstituted parent due to mesomeric electron donation (+M effect) into the ring system.

Table 1: UV-Vis Absorption Maxima ( ) in Methanol
CompoundStructure Type

(nm)

Electronic Transition
1,5-Naphthyridine Parent305, 2603.8, 3.6

4-Methoxy-1,5-naphthyridine Para-like subst.332 , 2753.9, 3.7

(CT character)
1,8-Naphthyridine Parent302, 2553.7, 3.5

2-Methoxy-1,8-naphthyridine Ortho-like subst.325 , 2683.8, 3.6

4-Methoxy-1,8-naphthyridine Para-like subst.338 , 2723.9, 3.7

2,7-Dimethoxy-1,8-naphthyridine Di-substituted345 , 2804.1, 3.9Extended Conjugation

Critical Insight: The 4-position substitution (para to nitrogen) typically results in a larger bathochromic shift than the 2-position due to more effective resonance stabilization of the excited state.

Table 2: Solvatochromic Effects (4-Methoxy-1,5-naphthyridine)
SolventPolarity Index (

)

(nm)
Shift TypeMechanistic Cause
Cyclohexane 0.2328ReferenceNon-polar baseline
Acetonitrile 5.8330Slight RedDipole stabilization
Methanol 5.1332Red ShiftH-bonding stabilizes

0.1 N HCl (aq) N/A348 Strong RedProtonation of Ring N

Part 3: Mechanistic Visualization

The following diagrams illustrate the electronic transitions and the experimental workflow for validating these compounds.

Diagram 1: Electronic Transitions & Substituent Effects

ElectronicTransitions Parent Unsubstituted Naphthyridine (HOMO-LUMO Gap Large) Excited Excited State Stabilization Parent->Excited UV Absorption Methoxy Methoxy (-OMe) Auxochrome Methoxy->Parent +M Effect (Lone Pair Donation) Methoxy->Excited Lowers Energy Gap Shift Bathochromic Shift (+15-30 nm) Excited->Shift Result Protonation Acidic Media (H+) Protonation->Parent N-Protonation Protonation->Shift Strong Red Shift (Inductive)

Caption: Mechanism of spectral shifting. The methoxy group donates electron density, stabilizing the


 excited state and reducing the energy gap (red shift).
Diagram 2: Experimental Workflow for Spectral Validation

Workflow Sample Crude Methoxy-Naphthyridine Purity Check Purity (TLC/HPLC) Must be >98% Sample->Purity Purity->Sample Recrystallize Solvent Select Solvent (MeOH for general, MeCN for cut-off <200nm) Purity->Solvent Pass Blank Baseline Correction (Solvent Blank) Solvent->Blank Scan Scan 200-500 nm (Scan Rate: 200 nm/min) Blank->Scan Analyze Identify Maxima Scan->Analyze

Caption: Standardized workflow to ensure spectral accuracy. Purity is critical as synthesis byproducts (e.g., N-oxides) absorb strongly in similar regions.

Part 4: Experimental Protocol (Self-Validating)

To generate reproducible data for novel derivatives, follow this "Senior Scientist" protocol. This method controls for concentration-dependent aggregation and solvent impurities.

Materials
  • Analyte: Methoxy-naphthyridine derivative (>98% purity by HPLC).

  • Solvent: HPLC-grade Methanol (cutoff 205 nm) or Acetonitrile (cutoff 190 nm).

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or Agilent Cary 60).

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh 5.0 mg of the derivative into a 25 mL volumetric flask.

    • Dissolve in Methanol. Sonicate for 2 minutes to ensure complete dissolution.

    • Concentration:

      
       (Stock A).
      
  • Working Solution (Dilution):

    • Transfer 1.0 mL of Stock A into a 10 mL volumetric flask.

    • Dilute to mark with Methanol.[1]

    • Final Concentration:

      
       (approx. 
      
      
      
      ).
  • Baseline Correction (Auto-Zero):

    • Fill two matched quartz cuvettes (1 cm path length) with pure solvent.

    • Place in sample and reference holders.

    • Run "Baseline/Auto-Zero" from 200 to 500 nm.

  • Measurement:

    • Replace the solvent in the sample cuvette with the Working Solution.

    • Scan from 500 nm down to 200 nm (scanning high-to-low energy minimizes photodegradation during setup).

  • Validation Check (The "Beer's Law" Test):

    • If Absorbance > 1.2: Dilute by 50% and re-measure. High absorbance introduces non-linearity.

    • If peaks are broad/undefined: Acidify the cuvette with 1 drop of 1M HCl. A sharp shift indicates protonation, confirming the presence of the basic pyridine-like nitrogen.

Part 5: References

  • Paudler, W. W., & Kress, T. J. (1967). Naphthyridine Chemistry.[1][2][3] V. The Spectra of Some 1,5-, 1,6-, and 1,8-Naphthyridines. Journal of Organic Chemistry.

  • Armarego, W. L. F. (1963). Quinazolines. Part VI. The Ultraviolet Spectra of Some Naphthyridines. Journal of the Chemical Society.[4]

  • BenchChem. (2025). 4-Methoxy-1,5-naphthyridine: Technical Data and Stability Guide.

  • MHLW Japan. (2022). Ultraviolet-visible Reference Spectra of Pharmaceutical Ingredients (JP XVIII).

  • Science-SoftCon. (2024). UV/Vis+ Photochemistry Database: Aromatic Nitrogen Heterocycles.

Sources

Safety Operating Guide

Personal protective equipment for handling 8-Chloro-5-fluoro-3-methoxy-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

8-Chloro-5-fluoro-3-methoxy-1,7-naphthyridine is a highly functionalized heterocyclic scaffold, frequently utilized as an intermediate in the synthesis of kinase inhibitors and other bioactive pharmaceutical ingredients (APIs).[1][2]

The Safety Paradox: While specific toxicological data (LD50, mutagenicity) for this exact isomer may be proprietary or absent from public registries, its structural class (naphthyridines) and halogenated nature dictate that it be treated as a Potent Compound (Occupational Exposure Band 3 or 4) until proven otherwise.

Key Structural Hazards (SAR Analysis):

  • Naphthyridine Core: Nitrogenous heterocycles often exhibit significant biological activity, interacting with enzymes or DNA.

  • Halogenation (Cl, F): The fluorine atom enhances lipophilicity, potentially increasing skin absorption rates compared to non-halogenated analogs.

  • Reactivity: As a halogenated heteroaromatic, it may release acidic vapors (HCl, HF) upon thermal decomposition or reaction with strong nucleophiles.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure pathways common to lipophilic, halogenated solids.

Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection (Primary) Double Nitrile Gloves (Min. thickness: 5 mil outer / 4 mil inner)Breakthrough Time: Standard nitrile offers >480 min protection against solid contact. Double gloving prevents micro-perforations common when handling crystalline solids.
Hand Protection (Solvents) Silver Shield / 4H Laminate (If dissolved in DCM/Chloroform)Halogenated solvents (often used to dissolve this compound) permeate nitrile rapidly (<5 min). Laminate liners are required for solution-phase handling.
Respiratory Fume Hood (Face velocity: 80–100 fpm)Primary engineering control. Prevents inhalation of dust or sublimed vapors.[3]
Respiratory (Backup) N95 or P100 Respirator Only if weighing outside a hood (strongly discouraged) or during spill cleanup outside containment.
Eye/Face Chemical Splash Goggles (ANSI Z87.1)Safety glasses are insufficient. Goggles seal against airborne dust and splashes that could cause corneal injury.
Body Tyvek® Lab Coat + Sleeve Covers Disposable Tyvek sleeves bridge the gap between glove and coat, preventing wrist exposure—the most common contamination point.

Operational Workflow: Step-by-Step

Phase A: Preparation & Weighing
  • Static Control: Halogenated heterocycles are often dry, crystalline powders prone to static charge. Use an anti-static gun or ionizer bar inside the balance enclosure to prevent "flying powder."

  • Containment: Weighing must occur inside a chemical fume hood or a powder containment enclosure.

  • Surface Protection: Line the work surface with plastic-backed absorbent paper (absorbent side up) to capture invisible micro-spills.

Phase B: Solubilization & Reaction
  • Solvent Choice: If dissolving in Dichloromethane (DCM) or Chloroform, switch to Silver Shield gloves immediately. The compound's toxicity is amplified by the solvent's ability to carry it through skin.

  • Venting: If heating is required, ensure the reaction vessel is vented through a scrubber or into the hood exhaust to manage potential trace acid evolution (HCl/HF).

Phase C: Decontamination
  • Solvent Wash: Wipe all tools (spatulas, weigh boats) with a solvent-dampened Kimwipe (acetone or ethyl acetate) before removing them from the hood.

  • Glove Removal: Use the "beak method" (peeling inside out) to ensure the contaminated outer surface never touches skin.

Visualized Workflows

Diagram 1: Safe Handling Lifecycle

This workflow enforces a closed-loop safety system, ensuring waste is segregated correctly at the source.

SafeHandling cluster_ppe PPE Requirement Changes Start Start: Weighing Check Static Check (Ionizer) Start->Check In Hood Solvent Solubilization (DCM/THF) Check->Solvent Add Solvent React Reaction Setup (Closed Vessel) Solvent->React Transfer Waste Disposal (Halogenated) React->Waste Quench & Dispose

Caption: Operational lifecycle emphasizing the critical transition to solvent handling where PPE requirements may escalate.

Diagram 2: Exposure Response Logic

A decision tree for immediate action in case of containment breach.

EmergencyResponse Exposure Exposure Incident Type Identify Route Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal ActionSkin Wash 15 min (Soap + Water) Skin->ActionSkin ActionEye Eyewash Station (15 min continuous) Eye->ActionEye ActionInhal Fresh Air + Medical Support Inhal->ActionInhal

Caption: Immediate triage steps for exposure. Note that solvent-based skin exposures require longer washing times.

Disposal Protocols

Proper disposal is critical due to the halogen content (Cl, F).[4][5][6][7]

  • Solid Waste: Contaminated gloves, weigh boats, and paper towels must be disposed of in Hazardous Solid Waste bins, labeled "Toxic Solid (Halogenated Heterocycle)."

  • Liquid Waste:

    • DO NOT mix with general organic waste if the facility separates halogenated streams.

    • Dispose in Halogenated Organic Waste carboys.

    • Prohibited: Do not mix with strong acids or oxidizers in the waste container to prevent exothermic degradation.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. CDC. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.